molecular formula C8H7FINO B1447271 N-(5-Fluoro-2-iodophenyl)acetamide CAS No. 1173707-01-1

N-(5-Fluoro-2-iodophenyl)acetamide

Cat. No.: B1447271
CAS No.: 1173707-01-1
M. Wt: 279.05 g/mol
InChI Key: FMFGDBLACCCBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-2-iodophenyl)acetamide is a useful research compound. Its molecular formula is C8H7FINO and its molecular weight is 279.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-fluoro-2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFGDBLACCCBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-(5-Fluoro-2-iodophenyl)acetamide" synthesis from 3-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-2-iodophenyl)acetamide from 3-Fluoroacetanilide

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of this compound, a key intermediate in pharmaceutical and materials science. The synthesis is achieved via a regioselective electrophilic iodination of the readily available starting material, 3-fluoroacetanilide, also known as N-(3-fluorophenyl)acetamide. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety procedures, and details methods for the structural characterization of the final product. The content is structured to deliver both theoretical understanding and practical, actionable insights for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and organic electronics. The specific introduction of iodine into an aromatic scaffold provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The target molecule, this compound, incorporates both fluorine and iodine atoms, making it a versatile intermediate.

The synthetic strategy detailed herein focuses on the direct C-H functionalization of 3-fluoroacetanilide. This approach is predicated on the principles of electrophilic aromatic substitution (EAS), where the directing effects of the existing substituents—the acetamido and fluoro groups—are leveraged to achieve high regioselectivity. The acetamido group is a powerful ortho-, para-directing activator, while the fluoro group is a deactivating but also ortho-, para-directing substituent. The concerted directing influence of these groups, dominated by the acetamido moiety, selectively facilitates iodination at the C2 position, which is ortho to the acetamido group and also ortho to the fluoro group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation is the iodination of an activated aromatic ring using N-Iodosuccinimide (NIS) as the electrophilic iodine source, catalyzed by a strong acid like Trifluoroacetic Acid (TFA).

  • Generation of the Electrophile: Trifluoroacetic acid protonates the nitrogen atom of N-Iodosuccinimide. This enhances the electrophilicity of the iodine atom, creating a potent iodinating agent, potentially a solvated iodonium ion (I+).

  • Nucleophilic Attack and Sigma Complex Formation: The electron-rich π-system of the 3-fluoroacetanilide ring attacks the electrophilic iodine. The attack occurs preferentially at the C2 position, which is sterically accessible and electronically activated by both the ortho-acetamido and ortho-fluoro directing groups. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the trifluoroacetate anion or succinimide, abstracts the proton from the C2 position. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the acid catalyst.

The following diagram illustrates the mechanistic pathway.

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization NIS N-Iodosuccinimide (NIS) Activated_I Activated Electrophile [NIS-H]⁺ ⇌ I⁺ NIS->Activated_I Generates TFA Trifluoroacetic Acid (TFA, H⁺) TFA->NIS Protonation StartMat 3-Fluoroacetanilide SigmaComplex Sigma Complex (Arenium Ion Intermediate) StartMat->SigmaComplex Attacks Activated I⁺ Product This compound SigmaComplex->Product Deprotonation Base Base (e.g., Succinimide) Base->SigmaComplex Abstracts H⁺

Caption: Mechanism of Acid-Catalyzed Aromatic Iodination.

Experimental Protocol

This protocol is a representative procedure for the synthesis. Researchers should perform their own optimization based on laboratory conditions and scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
3-FluoroacetanilideC₈H₈FNO153.15351-28-0Starting Material[1]
N-Iodosuccinimide (NIS)C₄H₄INO₂224.99516-12-1Iodinating Agent[2]
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1Solvent & Catalyst[3]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction Solvent
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Aqueous Wash
10% Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying Agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroacetanilide (1.0 eq., e.g., 1.53 g, 10.0 mmol) in trifluoroacetic acid (20 mL). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq., e.g., 2.36 g, 10.5 mmol) portion-wise over 15 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be significantly less polar than the starting material.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (100 mL). Add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NIS or iodine.

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the trifluoroacetic acid.

    • Wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve 3-Fluoroacetanilide in Trifluoroacetic Acid (0 °C) start->dissolve end End Product add_nis 2. Add N-Iodosuccinimide (portion-wise, < 5 °C) dissolve->add_nis react 3. Stir at RT for 2-4h (Monitor by TLC) add_nis->react quench 4. Quench Reaction in Ice Water react->quench extract 5. Extract with Dichloromethane quench->extract wash 6. Aqueous Washes (Na₂S₂O₃, NaHCO₃, Brine) extract->wash dry 7. Dry (MgSO₄) & Concentrate (Rotary Evaporator) wash->dry purify 8. Purify by Recrystallization dry->purify characterize 9. Characterize Product (NMR, MS, MP) purify->characterize characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Proper laboratory safety practices are mandatory. This reaction should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[2][4][5] May cause respiratory irritation.[4][5] It is light and moisture-sensitive.[2] Store in a tightly closed container, protected from light and moisture.[4]

  • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe skin burns and eye damage.[3][6] Inhalation of vapors can be harmful.[3] Always handle in a chemical fume hood and wear appropriate gloves (butyl rubber or Viton for larger quantities).[7] When diluting, always add acid to water, never the other way around.[6][8]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

Product Characterization

Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the acetamido methyl protons (~2.2 ppm), a broad singlet for the N-H proton (~8.0-9.0 ppm), and distinct multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns will be influenced by both fluorine-hydrogen and hydrogen-hydrogen coupling.

  • ¹³C NMR: The spectrum will show signals for the methyl carbon, the carbonyl carbon (~168 ppm), and six distinct aromatic carbon signals. The carbons bonded to fluorine and iodine will exhibit characteristic shifts and, in the case of C-F, coupling (large ¹JCF).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product (C₈H₇FINO, MW = 279.05 g/mol ).

  • Electron Ionization (EI-MS): The mass spectrum should display a clear molecular ion peak (M⁺) at m/z = 279. The presence of a halogen atom can sometimes be inferred from isotopic patterns, although iodine is monoisotopic (¹²⁷I).[9][10] Characteristic fragmentation patterns for acetanilides may also be observed.[11]

Melting Point (MP)

The purified product should exhibit a sharp melting point, which can be compared to literature values if available. A sharp melting point is a good indicator of purity.

Conclusion

The synthesis of this compound from 3-fluoroacetanilide via electrophilic iodination with N-Iodosuccinimide and Trifluoroacetic Acid is an efficient and regioselective method. The reaction is governed by the powerful directing effects of the acetamido group, leading to the desired ortho-iodinated product. This guide provides the essential mechanistic insights, a robust experimental protocol, and safety considerations necessary for the successful and safe execution of this synthesis in a research environment. Careful execution of the work-up and purification steps, followed by thorough analytical characterization, will ensure the high purity of this valuable synthetic intermediate.

References

  • Merck Millipore. N-Iodosuccinimide MSDS - 820743.
  • Apollo Scientific Ltd.
  • PubMed.
  • TCI AMERICA.
  • DC Fine Chemicals.
  • University of Washington. Trifluoroacetic Acid SOP.
  • Fisher Scientific.
  • Santa Cruz Biotechnology.
  • Sisco Research Laboratories Pvt. Ltd.
  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
  • Organic Chemistry Portal.
  • Carl ROTH.
  • Fisher Scientific.
  • ResearchGate.
  • Concordia University.
  • Chemistry LibreTexts.
  • Chemguide. mass spectra - the M+2 peak.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • PubChem. N-(3-Fluorophenyl)acetamide.

Sources

An In-Depth Technical Guide to N-(5-Fluoro-2-iodophenyl)acetamide (CAS: 1173707-01-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-(5-Fluoro-2-iodophenyl)acetamide is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique trifunctional structure—comprising an acetamide group, a fluorine atom, and an iodine atom on a phenyl ring—positions it as a highly versatile and valuable building block in modern organic synthesis. The presence of the ortho-iodo group makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the fluorine atom offers a means to modulate the electronic properties and metabolic stability of target molecules, a critical aspect in drug design. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, complete with field-proven experimental protocols designed for research scientists and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. Proper storage involves keeping the compound in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[1]

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 1173707-01-1[1][2]
Molecular Formula C₈H₇FINO[1][2]
Molecular Weight 279.05 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CC(=O)NC1=CC(F)=CC=C1I[1]
InChI Key FMFGDBLACCCBID-UHFFFAOYSA-N[1]
Table 2: Physicochemical and Computed Properties
PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Storage Temperature Room Temperature, Dry, Dark[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound involves the N-acetylation of its corresponding aniline precursor, 5-fluoro-2-iodoaniline. This is a robust and high-yielding transformation typically accomplished using acetic anhydride or acetyl chloride.

Causality of Experimental Design

The selection of acetic anhydride with a mild base or in an acidic solvent like glacial acetic acid is standard for this type of transformation. Acetic anhydride is a powerful acylating agent. The reaction is often performed at room temperature or with gentle heating to ensure complete conversion without promoting side reactions. The workup procedure involving precipitation in cold water is effective due to the product's expected low aqueous solubility, allowing for straightforward isolation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation A 5-Fluoro-2-iodoaniline R N-Acetylation A->R B Acetic Anhydride B->R C Solvent (e.g., Acetic Acid) C->R W1 Precipitation in Ice Water R->W1 Reaction Mixture W2 Filtration W1->W2 Crude Slurry W3 Washing & Drying W2->W3 Crude Solid P This compound W3->P Purified Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via N-Acetylation
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-iodoaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

  • Reaction: To the stirring solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Isolation: Once complete, slowly pour the reaction mixture into a beaker containing crushed ice (~50 g). A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. The resulting solid is this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the reactivity of the carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many catalytic cycles. This makes the compound an ideal precursor for creating complex molecular architectures.

The acetamide group is relatively stable but can serve as a directing group or be hydrolyzed under harsh conditions if required. The fluorine atom enhances the molecule's utility in drug discovery by often improving metabolic stability and binding affinity of the final product.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl compounds prevalent in pharmaceuticals.[3] this compound is an excellent partner for this reaction.

Suzuki_Cycle center Pd(0)Ln A Oxidative Addition center->A B Transmetalation A->B Ar-Pd(II)-I C Reductive Elimination B->C Ar-Pd(II)-Ar' C->center Catalyst Regeneration Product Ar-Ar' (Coupled Product) C->Product R_X Ar-I (this compound) R_X->A R_B Ar'-B(OR)2 (Boronic Acid/Ester) R_B->B Base Base (e.g., K₂CO₃) Base->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Chemical Biology

The fluoro-iodophenyl motif is a valuable scaffold in medicinal chemistry. The iodine serves as a synthetic handle for diversification via cross-coupling, while the fluorine can enhance pharmacological properties.

  • Precursor for Radioligands: Analogs of this compound have been used to synthesize iodinated radioligands for imaging receptors in the brain, such as the peripheral-type benzodiazepine receptor (PBR). This research is vital for understanding neurological disorders and developing diagnostic tools.

  • Building Block for Bioactive Molecules: As a versatile intermediate, it can be used in the synthesis of inhibitors for various biological targets. The ability to couple a wide range of boronic acids allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency and selectivity against targets like kinases or proteases.

  • Fragment-Based Drug Discovery: The molecule itself can be considered a "fragment" in FBDD. Its defined structure and reactive handle allow for its incorporation into larger molecules to probe binding interactions with a protein of interest.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a biaryl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale:

  • Catalyst: PdCl₂(dppf) is chosen as it is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination steps.[3]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of the acetamide group.[3]

  • Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is used. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[3]

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), typically at 1-5 mol %.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The reaction should be set to a concentration of approximately 0.1 M with respect to the starting aryl iodide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is paramount. While specific toxicity data for this compound is not widely published, its structure suggests necessary precautions based on related chemicals.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[] Avoid inhalation of dust and direct contact with skin and eyes.[][5]

  • Hazard Identification: Based on similar iodo- and fluoro-anilides, the compound may be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[6][7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[]

  • Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place.[1]

References

  • AOBChem. (n.d.). N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Acetamide. Retrieved from [Link]

  • Ochilov, S. E. U., et al. (2025). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl)acetamide and study of its biological activity against cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Iodoacetanilide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • SpringerLink. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

Sources

N-(5-Fluoro-2-iodophenyl)acetamide: A Versatile Precursor for the Synthesis of Advanced Radioligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of molecular imaging, the development of specific and high-affinity radioligands is paramount for the non-invasive in vivo visualization and quantification of biological targets. This technical guide provides a comprehensive overview of N-(5-Fluoro-2-iodophenyl)acetamide, a key precursor in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). We delve into the synthesis of this precursor, its chemical properties, and its strategic application in the development of radiotracers for significant neurological targets, including the peripheral benzodiazepine receptor (PBR) and amyloid-beta plaques. This guide offers detailed experimental protocols, discusses the rationale behind synthetic strategies, and presents data in a clear, accessible format to empower researchers in the field of radiopharmaceutical sciences.

Introduction: The Strategic Importance of this compound in Radioligand Development

The pursuit of novel diagnostic and research tools in neuroscience and oncology has underscored the need for versatile molecular scaffolds that can be efficiently radiolabeled. This compound emerges as a valuable precursor due to its unique structural features. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final radioligand. The iodine atom serves as a versatile handle for a variety of chemical modifications, including radioiodination or as a reactive site for palladium-catalyzed cross-coupling reactions to build more complex molecular architectures prior to the introduction of a positron-emitting radionuclide like fluorine-18.

This guide will provide an in-depth exploration of the synthesis and utility of this compound, offering a scientific narrative grounded in established chemical principles and validated experimental procedures.

Physicochemical Properties and Synthesis of the Precursor

A thorough understanding of the precursor's properties is fundamental to its successful application in multi-step syntheses.

Physicochemical Data
PropertyValueReference
CAS Number 1173707-01-1[1]
Molecular Formula C₈H₇FINO[1]
Molecular Weight 279.05 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and methanol.
Synthesis of this compound

The synthesis of this compound is a straightforward process that begins with the commercially available 5-fluoro-2-iodoaniline. The procedure involves the acetylation of the primary amine.

This protocol is adapted from analogous acetylation procedures of similar aromatic amines.[2][3]

  • Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-iodoaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature. For less reactive anilines, a catalytic amount of a strong acid (e.g., sulfuric acid) can be added, or the reaction can be gently heated.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid and anhydride, and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis of this compound start 5-Fluoro-2-iodoaniline reaction Reaction Vessel (e.g., Glacial Acetic Acid) start->reaction Acetylation reagent Acetic Anhydride reagent->reaction product This compound reaction->product

Caption: Synthesis of the precursor via acetylation.

Application as a Precursor for Radioligands

The true utility of this compound lies in its role as a foundational building block for more complex molecules destined for radiolabeling. The ortho-iodo and para-fluoro substitution pattern provides a scaffold that has been successfully incorporated into high-affinity ligands for various biological targets.

Elaboration of the Precursor Scaffold

The iodine atom in this compound is a key functional group for molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, alkyl, or alkyne groups, significantly expanding the chemical diversity of the resulting molecules.

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the context of our precursor, the aryl iodide can be coupled with a variety of boronic acids or esters to introduce new aromatic or heteroaromatic rings.[4][5] This is a critical step in building the core structure of many PET radioligands.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] This reaction can be used to introduce an alkyne functionality, which can then be further modified or used as a linker to attach other molecular fragments, including those bearing a radiolabel or a group that facilitates radiolabeling.

G cluster_elaboration Elaboration of the Precursor Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling precursor This compound suzuki Suzuki Coupling (with R-B(OH)2) precursor->suzuki sonogashira Sonogashira Coupling (with R-C≡CH) precursor->sonogashira product_suzuki Aryl-substituted derivative suzuki->product_suzuki product_sonogashira Alkynyl-substituted derivative sonogashira->product_sonogashira

Caption: Elaboration pathways for the precursor.

Synthesis of Radioligands for the Peripheral Benzodiazepine Receptor (PBR)

The peripheral benzodiazepine receptor (PBR), also known as the translocator protein (18 kDa) (TSPO), is a promising target for imaging neuroinflammation. Several potent PBR ligands have been developed based on a scaffold that can be derived from this compound.

A notable example is the development of analogs of DAA1106, a high-affinity PBR ligand.[1][8][9] While not directly starting from this compound, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-iodo-5-methoxybenzyl)acetamide provides a blueprint for how our precursor could be utilized. The iodo- a and fluoro-acetanilide moiety is a common feature.

For SPECT imaging, direct radioiodination can be achieved. A common method involves the iododestannylation of a tributyltin precursor.[1]

Conceptual Protocol for Radioiodination:

  • Precursor Synthesis: The non-radioactive iodinated compound is first synthesized and then converted to its corresponding tributyltin derivative.

  • Radioiodination: The tributyltin precursor is reacted with a radioiodide source (e.g., [¹²³I]NaI or [¹³¹I]NaI) in the presence of an oxidizing agent such as hydrogen peroxide.

  • Purification: The radiolabeled product is purified by high-performance liquid chromatography (HPLC).[10][11]

For PET imaging, fluorine-18 is the radionuclide of choice. The introduction of ¹⁸F is typically achieved in the final step of the synthesis. A common strategy involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. For molecules derived from our precursor, a common approach is to introduce a functional group that can be readily labeled, such as a hydroxyethyl or tosylethyl group.

Conceptual Protocol for [¹⁸F]Fluoroethylation:

  • Precursor Derivatization: The elaborated molecule, built upon the this compound scaffold, is functionalized with a hydroxy group at a suitable position. This hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate.

  • Radiolabeling: The tosylated or mesylated precursor is reacted with [¹⁸F]fluoride, typically as a complex with a potassium ion and a cryptand like Kryptofix 2.2.2, in an aprotic solvent at an elevated temperature.[9][12]

  • Purification: The final [¹⁸F]-labeled radioligand is purified using preparative HPLC.[10][13]

G cluster_radiolabeling Radiolabeling Workflow precursor Elaborated Precursor (with leaving group) reaction Nucleophilic Substitution precursor->reaction f18_source [18F]Fluoride/K2.2.2 f18_source->reaction purification HPLC Purification reaction->purification final_product [18F]-Radioligand purification->final_product

Caption: A typical fluorine-18 labeling workflow.

Potential Application in Amyloid-Beta Plaque Imaging

The deposition of amyloid-beta (Aβ) plaques is a key pathological hallmark of Alzheimer's disease. The development of PET radiotracers for imaging Aβ plaques has been a major focus of radiopharmaceutical research.[14][15] Many successful Aβ imaging agents are based on styrylpyridine, benzothiazole, or benzofuran backbones.[16][17] The this compound scaffold can be envisioned as a starting point for the synthesis of novel Aβ imaging agents. The aryl iodide moiety is an ideal position for introducing the core Aβ-binding pharmacophore via cross-coupling reactions.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile precursor for the synthesis of advanced radioligands. Its straightforward synthesis and the presence of two key functional groups—a fluorine atom for potential modulation of pharmacokinetic properties and an iodine atom for diverse chemical modifications—make it an attractive starting material for radiochemists. This guide has outlined the synthesis of the precursor and provided a clear rationale and conceptual protocols for its elaboration and subsequent radiolabeling for targeting important neurological markers like the peripheral benzodiazepine receptor and amyloid-beta plaques.

Future research in this area will likely focus on leveraging the this compound scaffold to develop novel radiotracers with improved binding affinity, selectivity, and in vivo kinetics. The continued exploration of innovative cross-coupling methodologies and radiolabeling techniques will further expand the utility of this valuable precursor in the ongoing quest for more effective molecular imaging agents.

References

  • Zhang, M.-R., Maeda, J., Ogawa, M., Noguchi, J., Ito, T., Yoshida, Y., Okauchi, T., Obayashi, S., Suhara, T., & Suzuki, K. (2007). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(131)I]iodo-5-methoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain. Journal of Medicinal Chemistry, 50(4), 848–855. [Link]

  • National Center for Biotechnology Information. (2007). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide. PubChem Compound Summary for CID 26675369. [Link]

  • National Center for Biotechnology Information. (n.d.). [Table, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide]. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Ochilov, S. E. O., Yusufov, M. S., Otavaliyev, I. H. O., Abdushukurov, A. K., & Matchanov, A. D. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS.
  • Zasadny, X., Lemoine, L., & Gauthier, S. (2008). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. Nuclear Medicine and Biology, 35(4), 453-460.
  • Li, J., Chen, J., & Li, Q. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Tetrahedron Letters, 59(31), 3043-3046.
  • Okamura, N., Suemoto, T., Furumoto, S., Suzuki, M., Shimadzu, H., Akatsu, H., Yamamoto, T., Fujiwara, H., Nemoto, M., Maruyama, M., Arai, H., Yanai, K., & Kudo, Y. (2007). Recent advances in the development of amyloid imaging agents. Current Pharmaceutical Design, 13(24), 2499-2509.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Zhang, M. R., Maeda, J., Ogawa, M., Noguchi, J., Ito, T., Yoshida, Y., Okauchi, T., Obayashi, S., Suhara, T., & Suzuki, K. (2004). Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain. Journal of medicinal chemistry, 47(9), 2228–2235. [Link]

  • Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. [Link]

  • NIH RePORTER. (n.d.). Amyloid Imaging Agents for Position Emission Tomography. [Link]

  • The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. (n.d.). Prnewswire. [Link]

  • Poduslo, J. F., & G. A. (2010). Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. Pharmaceuticals, 3(5), 1619–1639.
  • Rogers, J. R., Su, C., Vogt, D. B., & Krska, S. W. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5348–5351.
  • Al-Karmi, M., Zlatopolskiy, B. D., & Neumaier, B. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(1), 1-22.
  • Kilbourn, M. R. (2007). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 35(3), 131-136.
  • Vitale, P., Pescatori, L., & Di Pietro, O. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(10), 2465.
  • Keng, P. Y., Jeong, J. M., & Lee, Y. S. (2022).
  • Zhang, M. R., Kida, T., Noguchi, J., Furutsuka, K., Oga, M., Maeda, J., Suhara, T., & Suzuki, K. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Bioorganic & medicinal chemistry, 13(5), 1811–1818. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2020). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. European Journal of Medicinal Chemistry, 199, 112392.
  • Mika, L. T., & Csabai, P. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 14, 2506-2513.
  • Kuchar, M., & Chen, G. P. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Journal of Nuclear Medicine, 58(10), 1673-1676.
  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Kung, M. P., Hou, C., & Kung, H. F. (2007). Fluoro-pegylated (FPEG) Imaging Agents Targeting Aβ Aggregates. Nuclear medicine and biology, 34(7), 833–842.
  • ResearchGate. (n.d.). Synthesis of PET Radiopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]

  • Cui, M., & Ono, M. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Current topics in medicinal chemistry, 10(12), 1199–1208.
  • de Souza, A. A. J., de Farias, M. A., de Lima, V. H., & de Souza, I. L. C. (2020). Synthesis and characterization of the radiopharmaceutical [18F]fluoroestradiol.
  • MDPI. (n.d.). Radiolabeling of Nanoparticles and Polymers for PET Imaging. [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • AIR Unimi. (n.d.). Design and Synthesis of New PET Radiotracers in Drug Discovery. [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

Sources

Topic: The Strategic Role of N-(5-Fluoro-2-iodophenyl)acetamide in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. This technical guide moves beyond the analysis of final drug compounds to focus on a strategically vital, yet often overlooked, component of the discovery process: the synthetic building block. Here, we provide an in-depth examination of N-(5-Fluoro-2-iodophenyl)acetamide (CAS 1173707-01-1) , not as an active pharmacological agent, but as a versatile and high-value intermediate in the synthesis of novel kinase inhibitors. We will deconstruct the molecule to reveal the specific functional roles of its constituent parts—the 2-iodoaniline core, the fluorine substituent, and the acetamide group. This guide provides detailed, field-proven protocols for leveraging this scaffold in cornerstone synthetic reactions, explores its application in generating compound libraries for structure-activity relationship (SAR) studies, and outlines the subsequent biochemical characterization of the resulting inhibitors.

Introduction: The Unseen Value of the Synthetic Intermediate

The landscape of cancer treatment has been revolutionized by the advent of kinase inhibitors, which target the aberrant signaling pathways that drive tumor growth and proliferation.[1] The success of drugs like Imatinib, Gefitinib, and Sorafenib has validated the approach of designing small molecules to fit within the ATP-binding pocket of a target kinase. The journey to such a drug, however, begins not in the clinic, but in the laboratory with the rational design and synthesis of novel chemical entities.

The efficiency of this synthetic process is heavily reliant on the availability of versatile chemical building blocks. These intermediates are pre-functionalized scaffolds that allow medicinal chemists to rapidly and systematically build molecular complexity. This compound is a prime example of such a strategic intermediate.

Compound Profile: this compound
CAS Number 1173707-01-1[2][3]
Molecular Formula C₈H₇FINO[2]
Molecular Weight 279.05 g/mol [2]
Canonical SMILES CC(=O)NC1=CC(F)=CC=C1I[2]
Appearance Solid
Primary Role Synthetic Intermediate / Building Block

While inert on its own, this compound is engineered for chemical reactivity, providing a robust platform for constructing the complex pharmacophores required for potent and selective kinase inhibition. This guide will illuminate the precise chemical logic that makes this molecule an invaluable tool in the drug discovery arsenal.

A Deconstruction of the Scaffold: The Rationale Behind the Structure

The utility of this compound stems from the distinct and synergistic functions of its three key structural features. Each component addresses a specific challenge in medicinal chemistry, from enabling synthetic diversification to enhancing the pharmacokinetic properties of the final drug candidate.

  • The 2-Iodoaniline Core: The iodine atom at the ortho-position to the acetamide is the molecule's primary reactive handle. Aryl iodides are highly effective substrates for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[4] This allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling chemists to attach a wide array of other molecular fragments. This is the key to building diverse compound libraries to probe the chemical space of a kinase active site.[4][5]

  • The Fluorine Substituent: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to optimize drug properties.[6][7] Fluorine's high electronegativity and small size can profoundly influence a molecule's:

    • Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, increasing inhibitor potency.[4]

    • Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[4][5]

    • Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity (logP), which in turn affects its solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

  • The Acetamide Group: The N-acetyl group serves a dual purpose. Firstly, it functions as a protecting group for the aniline nitrogen, preventing it from undergoing undesired side reactions during the initial cross-coupling steps. Secondly, the amide functionality itself is a common feature in kinase inhibitors, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

The logical relationship between these components forms the foundation of the molecule's strategic value in the drug discovery workflow.

G cluster_scaffold This compound cluster_components Key Functional Components cluster_functions Strategic Functions in Drug Discovery Scaffold Core Scaffold Iodo 2-Iodo Group Fluoro 5-Fluoro Group Acetamide N-Acetamide Group Coupling Enables Pd-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Iodo->Coupling  Primary Role ADME Modulates ADME Properties (Metabolic Stability, pKa) Fluoro->ADME  Primary Role Binding Enhances Binding Affinity (H-Bonding, Electrostatics) Fluoro->Binding Protection Protects Aniline & Acts as H-Bond Donor/Acceptor Acetamide->Protection  Dual Role Diversification Rapid Library Generation & SAR Exploration Coupling->Diversification

Caption: Functional deconstruction of the this compound scaffold.

Core Methodologies: Application in Kinase Inhibitor Synthesis

The true value of this compound is realized through its application in robust and scalable chemical reactions. The presence of the aryl iodide is the lynchpin for these transformations, most notably Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are the workhorses of medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[4]

General Synthetic Workflow

The overarching strategy involves a two-step process where the building block is first coupled with a desired fragment, followed by potential deprotection and further modification to yield the final inhibitor.

G Start N-(5-Fluoro-2- iodophenyl)acetamide Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Optional Deprotection & Further Modification Intermediate->Modification Final Final Kinase Inhibitor Candidate Modification->Final BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester (for Suzuki) BoronicAcid->Coupling Amine Primary/Secondary Amine (for Buchwald-Hartwig) Amine->Coupling

Caption: General workflow for synthesizing kinase inhibitors from the core scaffold.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for creating biaryl or heteroaryl-aryl structures, a common motif in inhibitors targeting kinases like RAF and MEK.[4] It couples the aryl iodide with an organoboron compound.

Objective: To synthesize N-(5-fluoro-2-(pyridin-3-yl)phenyl)acetamide by coupling this compound with pyridine-3-boronic acid.

Materials:

  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-3-boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be degassed by bubbling the inert gas through it for 15-20 minutes.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(5-fluoro-2-(pyridin-3-yl)phenyl)acetamide.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand is robust and effective for coupling with heteroaromatic boronic acids, often preventing side reactions like boronic acid decomposition.

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation to the palladium center. It is generally well-tolerated by many functional groups.

  • Solvent System (Dioxane/Water): This mixture effectively dissolves both the organic starting materials and the inorganic base, facilitating the reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is critical for synthesizing diarylamine scaffolds, a key pharmacophore in many Type II kinase inhibitors that stabilize the inactive DFG-out conformation of the kinase.[4][5]

Objective: To synthesize N-(2'-(acetylamino)-4'-fluorobiphenyl-3-yl)acetamide by coupling this compound with 3-aminophenylacetamide.

Materials:

  • This compound (1.0 eq)

  • 3-Aminophenylacetamide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound and 3-aminophenylacetamide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Seal the vessel and heat in a preheated oil bath or heating block to 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. The reaction may take 4-24 hours.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash chromatography to obtain the desired diarylamine product.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): Xantphos is a "Buchwald ligand" with a wide bite angle that promotes the crucial reductive elimination step to form the C-N bond and is effective for coupling with anilines.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, making it active for coupling.

  • Anhydrous Solvent (Toluene): The reaction is sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle.

Application in Drug Discovery: From Scaffold to Lead Candidate

The synthetic accessibility provided by this compound allows for its use in a structured drug discovery campaign. This typically involves the generation of a focused library of compounds for SAR studies, followed by a screening cascade to identify promising hits.

Structure-Activity Relationship (SAR) Studies

By keeping the core scaffold constant and varying the coupled fragment (R), chemists can systematically probe the target's binding site. For example, in targeting Aurora Kinase B, a key regulator of mitosis, researchers might synthesize a library of derivatives based on a known quinazoline scaffold.[9][10]

Hypothetical SAR Data for a Putative Aurora B Inhibitor Series
Compound ID R-Group (via Suzuki Coupling) Aurora B IC₅₀ (nM)
LEAD-01 Phenyl150
LEAD-02 4-Methoxyphenyl85
LEAD-03 3-Methoxyphenyl200
LEAD-04 4-Chlorophenyl45
LEAD-05 1-Methyl-1H-pyrazol-4-yl12

This data allows the team to build a predictive model of the binding pocket. The observation that a 4-chloro substituent (LEAD-04) improves potency over the unsubstituted phenyl (LEAD-01) suggests a potential hydrophobic pocket, while the dramatic improvement with the pyrazole (LEAD-05) indicates a key hydrogen bond acceptor may be present in that region of the active site.[10]

Screening Cascade

Once a library is synthesized, it enters a screening funnel to identify compounds with the desired biological activity and drug-like properties.

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation Lib Focused Compound Library (n = 50-100) Biochem Primary Screen: Biochemical Kinase Assay (IC₅₀) Lib->Biochem Cellular Secondary Screen: Cellular Proliferation Assay (GI₅₀) Biochem->Cellular  Potent Hits Selectivity Selectivity Profiling: Kinome Panel Screen Cellular->Selectivity  Cell-Active Hits ADME In Vitro ADME Assays (Microsomal Stability, Permeability) Selectivity->ADME  Selective Hits InVivo In Vivo Efficacy: Xenograft Model ADME->InVivo  Lead Candidates

Caption: A typical screening cascade for kinase inhibitor discovery.
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay to determine the potency (IC₅₀) of a synthesized inhibitor against its target kinase. It measures the amount of ADP produced in the kinase reaction.[11]

Objective: To determine the IC₅₀ value of a test compound (e.g., LEAD-05) against Aurora Kinase B.

Materials:

  • Aurora Kinase B enzyme

  • Suitable peptide substrate (e.g., Kemptide)

  • Adenosine Triphosphate (ATP)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a master mix of kinase and substrate in assay buffer. Add this mix to the wells containing the compound.

  • ATP Addition: To initiate the kinase reaction, prepare an ATP solution in assay buffer (at a concentration near the Kₘ for the enzyme) and add it to all wells.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into a luminescent signal via a coupled enzymatic reaction. Incubate for 30-60 minutes.

  • Signal Reading: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data using the controls (0% activity for "no enzyme," 100% activity for "DMSO only"). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound exemplifies the critical role of strategic design at the level of synthetic intermediates. Its value is not in its own biological activity, but in its engineered potential. The combination of a reactive iodine handle for synthetic diversification, a fluorine atom for downstream property optimization, and a stable acetamide group creates a near-ideal building block for modern medicinal chemistry. By enabling the rapid and efficient synthesis of diverse compound libraries, this scaffold accelerates the discovery-test-learn cycle that is fundamental to developing the next generation of targeted kinase inhibitors for cancer and other diseases. Understanding the logic and application of such intermediates is essential for any researcher or scientist operating in the field of drug discovery.

References

  • Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PMC - NIH URL: [Link]

  • Title: Drug Discovery - Inhibitor Source: chemical-kinomics URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF Source: ResearchGate URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

  • Title: N-(2-Bromo-5-Fluoro-4-Methylphenyl)Acetamide Source: MySkinRecipes URL: [Link]

  • Title: Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors Source: NIH National Library of Medicine URL: [Link]

  • Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: PubMed URL: [Link]

  • Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

Sources

The Strategic Application of N-(5-Fluoro-2-iodophenyl)acetamide in the Synthesis of Novel 5-Fluorouracil Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for a multitude of solid tumors. However, its clinical efficacy is often hampered by a narrow therapeutic window and the emergence of drug resistance. The development of 5-FU derivatives and prodrugs represents a promising strategy to overcome these limitations, enhancing tumor selectivity and improving pharmacokinetic profiles. This technical guide delves into the utility of N-(5-Fluoro-2-iodophenyl)acetamide as a pivotal building block for the synthesis of novel N-aryl-5-fluorouracil derivatives. We will explore the synthesis and characterization of this key intermediate, followed by a detailed examination of its application in modern carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination, to construct the target compounds. This guide will provide not only theoretical insights but also actionable, field-proven protocols to empower researchers in the design and execution of synthetic strategies for next-generation fluoropyrimidine-based anticancer agents.

Introduction: The Enduring Legacy and Evolving Future of 5-Fluorouracil

5-Fluorouracil (5-FU) has been a mainstay in the treatment of various cancers, including colorectal, breast, and gastric cancers, for several decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2][3] Despite its widespread use, the clinical application of 5-FU is associated with significant challenges, such as a short plasma half-life, non-specific cytotoxicity leading to severe side effects, and the development of resistance.[4]

To address these shortcomings, considerable research has focused on the development of 5-FU prodrugs and derivatives.[5][6][7] These modified compounds aim to improve the therapeutic index of 5-FU by enhancing its tumor-targeting capabilities, oral bioavailability, and metabolic stability. The strategic derivatization of the 5-FU core, particularly at the N1 and N3 positions, has been a fruitful avenue of investigation. The introduction of an aryl moiety at the N1 position, for instance, can significantly modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets and metabolic enzymes.

This guide focuses on the application of a key building block, This compound , in the synthesis of N-aryl-5-fluorouracil derivatives. The presence of both a fluorine and an iodine atom on the phenyl ring of this precursor offers unique advantages. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for versatile cross-coupling reactions, enabling the efficient construction of the desired C-N bond with the 5-FU core.

This compound: A Versatile Synthon

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically achieved through the acylation of the commercially available 5-fluoro-2-iodoaniline. This reaction proceeds with high efficiency and selectivity.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 5-Fluoro-2-iodoaniline

    • Acetyl chloride or Acetic anhydride

    • A suitable base (e.g., pyridine, triethylamine)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • Dissolve 5-fluoro-2-iodoaniline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (1.2 eq) to the stirred solution.

    • Add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Characterization Data:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, ppm) Consistent with the structure
¹³C NMR (CDCl₃, ppm) Consistent with the structure
Mass Spectrometry m/z = 279.95 (M+H)⁺

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument.

Rationale for Use in 5-FU Derivative Synthesis

The choice of this compound as a building block is predicated on several key features:

  • Orthogonal Reactivity: The iodine atom provides a specific site for cross-coupling reactions without interfering with the acetamide or fluoro groups. This allows for the selective formation of the C-N bond with the uracil ring.

  • Modulation of Physicochemical Properties: The 5-fluoro-2-iodophenyl moiety introduces both lipophilicity and a fluorine substituent, which can favorably impact the pharmacokinetic and pharmacodynamic properties of the final 5-FU derivative.

  • Potential for Enhanced Biological Activity: The presence of a substituted aryl group at the N1 position of 5-FU can influence its interaction with target enzymes and may lead to altered mechanisms of action or improved potency.

Synthetic Pathways to N-Aryl-5-Fluorouracil Derivatives

The key transformation in the synthesis of N-(5-fluoro-2-iodophenyl)-substituted 5-fluorouracil derivatives is the formation of the C-N bond between the aryl iodide and the N1 position of the 5-fluorouracil ring. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly well-suited for this purpose.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a suitable phosphine ligand.[4] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.

Proposed Synthetic Route:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) A->C B 5-Fluorouracil B->C D N1-(5-Fluoro-2-acetamidophenyl)-5-fluorouracil C->D caption Proposed Buchwald-Hartwig amination workflow.

Caption: Proposed Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N1-(5-Fluoro-2-acetamidophenyl)-5-fluorouracil

  • Materials:

    • This compound (1.0 eq)

    • 5-Fluorouracil (1.2 eq)

    • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

    • Base (e.g., Cesium carbonate - Cs₂CO₃, 2.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 5-fluorouracil, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N1-(5-fluoro-2-acetamidophenyl)-5-fluorouracil.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.

G A Pd(0)L₂ B Oxidative Addition Complex A->B + Ar-I C Amide Complex B->C + 5-FU, - Base-HI C->A Reductive Elimination D Reductive Elimination Product C->D caption Simplified catalytic cycle for Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The 5-fluorouracil coordinates to the palladium center, and the base facilitates the deprotonation of the N1-H, forming a palladium amide complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl-5-fluorouracil product, regenerating the Pd(0) catalyst to continue the cycle.

The choice of ligand is critical for the success of this reaction, as it influences the stability of the catalyst and the rate of reductive elimination. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the coupling of amides.

Future Perspectives and Applications

The synthesis of N1-(5-fluoro-2-acetamidophenyl)-5-fluorouracil opens up a plethora of possibilities for further derivatization and biological evaluation. The acetamide group can be hydrolyzed to the corresponding aniline, which can then be functionalized with various moieties to create a library of novel 5-FU derivatives. These compounds can be screened for their anticancer activity, and structure-activity relationships can be established to guide the design of more potent and selective agents.

Furthermore, the principles outlined in this guide can be extended to the synthesis of other N-aryl-5-fluorouracil derivatives by simply varying the starting aryl iodide. This modular approach provides a powerful platform for the rapid generation of diverse chemical entities for drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 5-fluorouracil derivatives. Its strategic use in modern palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, provides an efficient and modular route to a wide range of N-aryl-5-fluorouracil compounds. The insights and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to the development of next-generation anticancer agents with improved therapeutic profiles. By leveraging the unique properties of this key intermediate, the scientific community can continue to innovate and advance the field of fluoropyrimidine chemistry, ultimately contributing to the development of more effective cancer therapies.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Macmillan, C., & Tuch, B. E. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • PubMed. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2015). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • ResearchGate. (2015). Synthesis of New 5-Fluorouracil Derivatives as Possible Prodrug for Targeting Cancer Cells. [Link]

  • ACS Publications. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-(5-Fluoro-2-iodophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(phenyl)acetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The specific introduction of fluorine and iodine substituents onto the phenyl ring, as seen in the N-(5-Fluoro-2-iodophenyl)acetamide core, imparts unique physicochemical properties that can be exploited for enhanced biological activity and targeted drug design. The presence of a fluorine atom can significantly improve metabolic stability and binding affinity, while the iodine atom offers a convenient handle for further synthetic modifications through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of derivatives built upon this halogenated scaffold. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The this compound Scaffold: A Privileged Core

The core structure, this compound, presents a strategic combination of functional groups essential for modern drug design.

  • The Acetamide Linker: This classic amide group is a stable, hydrogen-bond donating and accepting moiety, crucial for interacting with biological targets such as enzyme active sites and receptors.

  • The Phenyl Ring: A fundamental aromatic system that provides a rigid framework for orienting substituents and can engage in π-π stacking interactions with target proteins.

  • The 5-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with profound effects. Its high electronegativity can alter the acidity of nearby protons and influence binding interactions. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[1] The introduction of fluorine has been shown to dramatically improve potency in various compound series.[2]

  • The 2-Iodo Substituent: The iodine atom is a large, lipophilic halogen that can enhance binding through halogen bonding. More importantly, it serves as a highly versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of a wide range of molecular fragments to explore the chemical space and optimize biological activity.

The interplay of these features makes the this compound core a privileged starting point for generating libraries of diverse compounds with significant therapeutic potential.

General Synthesis of this compound Derivatives

The primary route for synthesizing derivatives from this core involves the modification or replacement of the acetamide group or, more commonly, using the iodo-substituted aniline as a starting material for building more complex structures. A fundamental approach is the acylation of 5-fluoro-2-iodoaniline with a carboxylic acid derivative.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound derivatives via an amidation reaction.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 5-Fluoro-2-iodoaniline E Mix reactants in solvent A->E B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->E C Coupling Agents (e.g., EDC, HOBt) or Base (e.g., Pyridine, Et3N) C->E D Anhydrous Solvent (e.g., DCM, DMF) D->E F Stir at controlled temperature (e.g., 0°C to Room Temp) E->F G Monitor reaction (e.g., TLC, LC-MS) F->G H Aqueous Work-up (Wash with water, brine) G->H I Dry organic layer (e.g., Na2SO4, MgSO4) H->I J Remove solvent (Rotary Evaporation) I->J K Purify crude product (Column Chromatography or Recrystallization) J->K L N-(5-Fluoro-2-iodophenyl)-R-acetamide (Derivative) K->L M Characterization (NMR, MS, IR) L->M MTT A Seed cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Add serially diluted compound derivatives B->C D Incubate 48-72h (Treatment) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Remove medium, add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Sources

The Strategic Application of N-(5-Fluoro-2-iodophenyl)acetamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Fluoro-2-iodophenyl)acetamide has emerged as a highly versatile and strategically important building block in contemporary medicinal chemistry. Its unique trifunctional nature—an acetamide group, a fluorine atom, and an iodine atom on a phenyl ring—offers a powerful toolkit for the synthesis of complex molecular architectures with diverse therapeutic applications. The acetamide moiety provides a key hydrogen bond donor and acceptor, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Critically, the iodine atom serves as a versatile synthetic handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This technical guide delves into the synthesis, key reactions, and multifaceted applications of this compound, with a focus on its role in the development of kinase inhibitors, anticancer agents, and diagnostic tools. Through detailed protocols, case studies, and an exploration of structure-activity relationships, this document aims to provide researchers with the foundational knowledge and practical insights necessary to effectively leverage this valuable scaffold in their drug discovery programs.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the intricate landscape of drug design, the selection of starting materials and key intermediates is a critical determinant of success. This compound (Figure 1) is a prime example of a scaffold that offers a confluence of desirable features for medicinal chemists.

  • The Acetamide Core: The N-acetyl group is a common feature in many drug molecules, providing a stable, neutral moiety capable of engaging in crucial hydrogen bonding interactions with biological targets.

  • The Fluorine Advantage: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby increasing a drug's half-life.

  • The Iodine Handle for Diversification: The ortho-iodine atom is the lynchpin of this scaffold's versatility. It serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will explore how these features are exploited in the synthesis of novel therapeutic and diagnostic agents.

Synthesis and Key Chemical Transformations

The utility of this compound begins with its synthesis and subsequent chemical manipulations.

Synthesis of the Core Scaffold

A common laboratory-scale synthesis of this compound involves the acetylation of 5-fluoro-2-iodoaniline.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 5-fluoro-2-iodoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Key Coupling Reactions for Scaffold Elaboration

The true power of this compound lies in the reactivity of its carbon-iodine bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of its application in library synthesis.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl iodide of our scaffold and a variety of organoboron reagents (boronic acids or esters). This reaction is instrumental in constructing biaryl and heteroaryl-aryl structures, which are prevalent in many classes of drugs, including kinase inhibitors.[1]

General Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagents: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or dimethoxyethane (DME) and water.

  • Reaction Conditions: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions reagents This compound + R-B(OH)₂ catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst Oxidative Addition base Base (e.g., Na₂CO₃) catalyst->base Transmetalation product Coupled Product (Biaryl Acetamide) base->product Reductive Elimination Solvent (e.g., Toluene/H₂O) Solvent (e.g., Toluene/H₂O) Heat (80-100 °C) Heat (80-100 °C)

Suzuki-Miyaura Coupling Workflow

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling the aryl iodide with a diverse range of primary and secondary amines. This reaction is particularly valuable in the synthesis of diarylamines and related structures found in various pharmacologically active molecules.[2]

General Protocol: Buchwald-Hartwig Amination of this compound

  • Reagents: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 eq), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.1 eq), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 6-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl product.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reagents This compound + R¹R²NH catalyst Pd Catalyst + Ligand (e.g., Pd₂(dba)₃ + XPhos) reagents->catalyst Oxidative Addition base Base (e.g., NaOtBu) catalyst->base Amine Coordination product N-Aryl Product base->product Reductive Elimination Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Heat (80-110 °C) Heat (80-110 °C) Inert Atmosphere Inert Atmosphere

Buchwald-Hartwig Amination Workflow

Applications in Medicinal Chemistry

The synthetic versatility of this compound has led to its application in several areas of drug discovery.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold is well-suited for the synthesis of kinase inhibitors due to its ability to be elaborated into structures that can effectively occupy the ATP-binding site of kinases.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Several potent and selective Aurora kinase inhibitors feature a biaryl or N-aryl core that can be synthesized from scaffolds like this compound. For instance, derivatives of N-(3-fluorophenyl)acetamide have been investigated as selective Aurora kinase B inhibitors.[3] The synthesis of such molecules often involves a Suzuki or Buchwald-Hartwig coupling to introduce a substituted phenyl or heteroaryl group at the 2-position of the core scaffold.

Compound Target Kinase IC₅₀ (nM) Cell Line Effect
Derivative A Aurora B<10Various Cancer CellsCell cycle arrest, Apoptosis
Derivative B Aurora B25Colon CancerInhibition of proliferation

Note: Data is representative and compiled from studies on analogous compounds.

Anticancer Agents

Beyond kinase inhibition, derivatives of this compound have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis. The ability to introduce diverse substituents on the phenyl ring allows for the fine-tuning of the molecule's properties to achieve potent and selective cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Studies on related phenylacetamide derivatives have provided valuable SAR insights. For example, the nature and position of substituents on the phenyl ring introduced via cross-coupling reactions can significantly impact anticancer activity. Electron-withdrawing groups, such as nitro or cyano groups, have been shown to enhance cytotoxic effects in some series. The fluorine atom on the core scaffold often contributes positively to the overall activity.[4][5]

Compound Series Key Structural Feature Observed Activity Cancer Cell Lines
Aryl Acetamides Varied aryl groups at the 2-positionPotent cytotoxicityPC3 (Prostate), MCF-7 (Breast)
Heteroaryl Acetamides Thiazole or pyrazole at the 2-positionApoptosis inductionSKNMC (Neuroblastoma), HT-29 (Colon)

Note: Data is representative and based on studies of analogous compounds.[4][6]

Diagnostic Agents and Radioligands

The this compound scaffold has also been utilized in the development of diagnostic imaging agents. By incorporating a radionuclide, such as ¹⁸F or ¹³¹I, derivatives of this scaffold can be used as probes in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging.

Case Study: Peripheral Benzodiazepine Receptor (PBR) Ligands

The peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO), is upregulated in activated microglia and astrocytes in response to neuroinflammation, which is a common feature of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Therefore, imaging PBR expression can serve as a valuable diagnostic tool. Derivatives of N-(5-fluoro-2-phenoxyphenyl)acetamide, which can be synthesized from this compound via a Suzuki or Ullmann coupling to introduce the phenoxy group, have been developed as potent and selective radioligands for PBR. These radiolabeled compounds allow for the non-invasive visualization and quantification of neuroinflammation in the brain.

Future Perspectives and Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of a wide array of complex molecules with significant therapeutic and diagnostic potential. The continued exploration of novel cross-coupling methodologies and the expansion of the accessible chemical space around this scaffold will undoubtedly lead to the discovery of new drug candidates targeting a range of diseases. The insights provided in this technical guide are intended to equip researchers with the knowledge to effectively harness the potential of this valuable building block in their own drug discovery endeavors. The combination of a stable core, a beneficial fluorine substituent, and a versatile iodine handle ensures that this compound will remain a relevant and impactful tool in the arsenal of medicinal chemists for the foreseeable future.

References

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Reddy, T. J., & Le, T. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(14), 5488.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Aliabadi, A., et al. (2012). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 11(3), 833–839.
  • Aliabadi, A., et al. (2011). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 10(4), 759–765.
  • Request PDF. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]

  • Foroumadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity... Retrieved from [Link]

  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

  • PubMed. (2014, December 11). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Retrieved from [Link]

  • PubMed. (2024, September 5). Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. Retrieved from [Link]

  • PubMed Central. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PubMed. (2024, December). Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Retrieved from [Link]

Sources

The Strategic Utility of N-(5-Fluoro-2-iodophenyl)acetamide in Modern Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-(5-Fluoro-2-iodophenyl)acetamide, a versatile and strategically important starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of three key functional elements—an acetamide group, a fluorine atom, and an iodine atom—on a phenyl scaffold makes this molecule a powerful precursor for constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. We will delve into the synthesis of this key intermediate, followed by a detailed examination of its application in the construction of high-value heterocyclic systems, including fluorinated benzimidazoles and phenothiazines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity in their synthetic endeavors.

Introduction: The Molecular Logic of a Versatile Building Block

The strategic importance of this compound in heterocyclic synthesis stems from the orthogonal reactivity of its key functional groups. The ortho-iodoaniline core is primed for a variety of transition metal-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry. The iodine atom, a large and polarizable halogen, readily participates in oxidative addition to low-valent metal centers, such as palladium and copper, initiating catalytic cycles for C-N, C-C, and C-S bond formation.

The fluorine atom, on the other hand, imparts unique physicochemical properties to the final products. The introduction of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making it a highly sought-after element in medicinal chemistry. The acetamide group serves a dual purpose: it can act as a directing group in certain reactions and, more importantly, it can participate directly in cyclization reactions to form a part of the heterocyclic ring system.

This guide will provide a comprehensive overview of the synthesis and utility of this valuable building block, with a focus on practical, field-proven insights and detailed experimental protocols.

Synthesis of the Starting Material: this compound

The synthesis of this compound is a straightforward two-step process, commencing with the selective iodination of 5-fluoroaniline, followed by the acetylation of the resulting aniline.

Step 1: Synthesis of 5-Fluoro-2-iodoaniline

A practical route to 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. This method avoids the use of harsh reagents and often proceeds with high regioselectivity.

Protocol:

  • To a solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.1 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 5-fluoro-2-iodoaniline.[1]

Step 2: Acetylation of 5-Fluoro-2-iodoaniline

The acetylation of the synthesized 5-fluoro-2-iodoaniline is a standard transformation that proceeds readily to give the desired this compound.

Protocol:

  • Dissolve 5-fluoro-2-iodoaniline (1 equivalent) in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • Add a base, typically a tertiary amine like triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Workflow for the Synthesis of this compound:

Synthesis Workflow A 2-Amino-4-fluorobenzoic Acid C 5-Fluoro-2-iodoaniline A->C Decarboxylative Iodination B N-Iodosuccinimide (NIS) B->C E This compound C->E Acetylation D Acetyl Chloride / Acetic Anhydride D->E

Caption: Synthetic pathway to this compound.

Application in Heterocyclic Synthesis: Constructing Key Scaffolds

The true utility of this compound is realized in its conversion to a variety of heterocyclic systems. The ortho-iodoacetanilide moiety is a versatile precursor for intramolecular cyclization reactions, often catalyzed by transition metals.

Synthesis of Fluorinated Benzimidazoles via Copper-Catalyzed Cascade Reaction

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The synthesis of 2-substituted benzimidazoles from o-haloacetanilides can be efficiently achieved through a copper-catalyzed cascade reaction with amidine hydrochlorides.[3][4][5][6][7]

Reaction Principle:

This one-pot reaction proceeds through three key steps:

  • Ullmann N-arylation: A copper-catalyzed coupling of the o-iodoacetanilide with an amidine.

  • In-situ Hydrolysis: Base-mediated hydrolysis of the acetamide group to reveal the free aniline.

  • Intramolecular Cyclization: The newly formed aniline undergoes intramolecular condensation with the amidine moiety, followed by the elimination of ammonia to form the benzimidazole ring.

Detailed Experimental Protocol:

  • To a flame-dried Schlenk tube, add CuBr (10 mol%), Cs₂CO₃ (3 equivalents), this compound (1 equivalent), and the desired amidine hydrochloride (1.2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture at 90°C for 24 hours to facilitate the N-arylation step.

  • Increase the temperature to 120°C and continue heating for an additional 48 hours to promote hydrolysis and cyclization.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-fluoro-2-substituted-benzimidazole.

Reaction Conditions Summary:

ParameterCondition
Catalyst CuBr (10 mol%)
Base Cs₂CO₃ (3 equivalents)
Solvent DMSO
Temperature 90°C (24 h) then 120°C (48 h)
Atmosphere Inert (N₂ or Ar)

Mechanism of Copper-Catalyzed Benzimidazole Synthesis:

Benzimidazole Mechanism cluster_0 Ullmann N-Arylation cluster_1 Hydrolysis cluster_2 Intramolecular Cyclization A This compound C N-Arylated Intermediate A->C CuBr, Cs₂CO₃, 90°C B Amidine B->C D Hydrolyzed Intermediate C->D Cs₂CO₃, 120°C E Cyclized Intermediate D->E Ring Closure F 5-Fluoro-2-substituted-benzimidazole E->F - NH₃

Caption: Cascade mechanism for benzimidazole synthesis.

Synthesis of Fluorinated Phenothiazines via Tandem C-S and C-N Coupling

Phenothiazines are another important class of tricyclic heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic agents.[8] A modern and efficient approach to phenothiazine synthesis involves a tandem C-S and C-N bond formation from o-iodoanilides and o-halothiophenols.

Reaction Principle:

This strategy relies on a sequential or one-pot reaction where the o-iodoacetanilide first undergoes a C-S coupling with a thiophenol, followed by an intramolecular C-N bond formation to construct the central thiazine ring.

Plausible Synthetic Protocol:

  • In a reaction vessel, combine this compound (1 equivalent), 2-bromobenzenethiol (1.1 equivalents), a copper or palladium catalyst (e.g., CuI or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent like DMF or DMSO.

  • Heat the mixture under an inert atmosphere at a temperature sufficient to promote both the C-S and subsequent intramolecular C-N coupling reactions (typically 100-150°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated.

  • Purification by column chromatography yields the desired fluorinated phenothiazine derivative.

Illustrative Reaction Scheme:

The reaction would proceed via an initial S-arylation, followed by an intramolecular N-arylation to close the central ring, forming the phenothiazine core. The fluorine substituent remains on the phenothiazine scaffold, offering a handle for further diversification or to modulate the biological properties of the final compound.

Conceptual Workflow for Phenothiazine Synthesis:

Phenothiazine Synthesis Start This compound + 2-Bromobenzenethiol Step1 C-S Coupling (e.g., Ullmann or Buchwald-Hartwig type) Start->Step1 Intermediate Diarylsulfide Intermediate Step1->Intermediate Step2 Intramolecular C-N Coupling (Cyclization) Intermediate->Step2 Product Fluorinated Phenothiazine Step2->Product

Caption: General workflow for phenothiazine synthesis.

Expanding the Synthetic Horizon: Other Potential Transformations

The reactivity of this compound is not limited to the synthesis of benzimidazoles and phenothiazines. The ortho-iodoaniline moiety is a versatile handle for a range of other powerful synthetic transformations.

  • Sonogashira Coupling: The reaction of the aryl iodide with terminal alkynes, catalyzed by palladium and copper, can introduce an alkynyl substituent.[9][10] Subsequent intramolecular cyclization can lead to the formation of indole or quinoline scaffolds, depending on the nature of the alkyne and the reaction conditions.

  • Buchwald-Hartwig Amination: Intermolecular amination with various primary or secondary amines can introduce a new amino substituent at the 2-position.[11][12] This can be a strategic step to introduce diversity or to set the stage for subsequent cyclization reactions to form different heterocyclic systems.

  • Heck and Suzuki Couplings: These palladium-catalyzed reactions can be employed to form new carbon-carbon bonds at the 2-position, introducing alkenyl or aryl groups, respectively. These functionalized intermediates can then be subjected to further transformations to build more complex heterocyclic frameworks.

Conclusion

This compound is a highly valuable and versatile starting material in modern organic synthesis. Its unique combination of an activatable iodine atom for cross-coupling, a fluorine atom for modulating molecular properties, and an acetamide group for participation in cyclization reactions makes it an ideal precursor for the efficient construction of a wide range of medicinally relevant heterocyclic compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this powerful building block in their pursuit of novel molecular entities.

References

  • Yang, D., Fu, H., Hu, L., Jiang, Y., & Zhao, Y. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. The Journal of Organic Chemistry, 73(19), 7841–7844. [Link]

  • Sci-Hub. (n.d.). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides | The Journal of Organic Chemistry. Retrieved from [Link]

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.).
  • ACS Publications. (n.d.). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. Retrieved from [Link]

  • PubMed. (2008). Copper-catalyzed synthesis of benzimidazoles via cascade reactions of o-haloacetanilide derivatives with amidine hydrochlorides. The Journal of Organic Chemistry, 73(19), 7841-4. [Link]

  • American Chemical Society. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. The Journal of Organic Chemistry. [Link]

  • Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. (n.d.).
  • ResearchGate. (n.d.). Palladium Catalyzed Annulation of o -Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
  • ACS Publications. (n.d.). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • КиберЛенинка. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans.
  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • RSC Publishing. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • PubMed. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 219, 113419. [Link]

  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Retrieved from [Link]

  • RSC Publishing. (2009). Solvent-free Sonogashira coupling reaction viahigh speed ball milling. Green Chemistry, 11(11), 1831-1834. [Link]

  • PMC - NIH. (n.d.). 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide.

Sources

Methodological & Application

"N-(5-Fluoro-2-iodophenyl)acetamide" Suzuki coupling experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Coupling of N-(5-Fluoro-2-iodophenyl)acetamide

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, providing a powerful route to biaryl and substituted aromatic structures.[1] These motifs are of paramount importance in the pharmaceutical and fine chemical industries, forming the core of numerous therapeutic agents and functional materials.[3][4]

This application note provides a detailed experimental protocol and expert insights for the Suzuki coupling of this compound. This substrate is particularly relevant as the resulting N-acetyl-4-fluoro-2-biphenylamine scaffold is a privileged structure in medicinal chemistry. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner for this transformation.[4][5]

The Catalytic Heart of the Reaction: Understanding the Mechanism

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium complex. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond (in this case, the C-I bond of this compound) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1][6]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. This process is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (-[RB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[1][7][8][9]

  • Reductive Elimination : In the final step, the newly formed di-organopalladium(II) complex collapses, forming the C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 trans-Ar¹-Pd(II)(X)L₂ pd0->pd_complex1 p1 Oxidative Addition aryl_halide Ar¹-X (this compound) aryl_halide->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 trans-Ar¹-Pd(II)(Ar²)L₂ pd_complex1->pd_complex2 p2 Transmetalation boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product Ar¹-Ar² (Product) pd_complex2->product p3 Reductive Elimination reductive_elimination Reductive Elimination

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mg/mmol)Purpose
This compound279.031.0279 mg (1.0 mmol)Aryl Halide
Phenylboronic Acid121.931.2146 mg (1.2 mmol)Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.0335 mg (0.03 mmol)Catalyst
Potassium Carbonate (K₂CO₃)138.212.5346 mg (2.5 mmol)Base
1,4-Dioxane--8 mLSolvent
Water (degassed)--2 mLCo-Solvent
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Reaction Procedure
  • Reaction Setup : To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (279 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (346 mg, 2.5 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition : Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture to form a suspension.

  • Degassing : Bubble the inert gas through the solvent mixture for an additional 15-20 minutes to ensure all dissolved oxygen is removed.[10]

  • Catalyst Addition : Under a positive pressure of the inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Reaction : Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is fully consumed (typically 4-12 hours).

Workup and Purification
  • Cooling and Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing : Combine the organic layers and wash sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual base and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purification : Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure biaryl product.[11][12]

Figure 2. General experimental workflow for the Suzuki coupling protocol.

Authoritative Grounding & Field-Proven Insights

  • Rationale for Catalyst Selection : For a highly reactive substrate like an aryl iodide, a standard catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient and cost-effective. It serves as a stable precursor that readily releases the active Pd(0) species in solution. For less reactive aryl bromides or chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are typically required to facilitate the challenging oxidative addition step.[3]

  • The Critical Role of the Base : The choice of base is not trivial and can significantly impact the reaction outcome.[7][13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Their primary role is to facilitate the formation of the reactive boronate species from the boronic acid.[1][8] The presence of water as a co-solvent aids in dissolving the base and can accelerate the transmetalation step.

  • Solvent System Considerations : A mixture of an organic solvent and water is standard for many Suzuki couplings.[10] Toluene, dioxane, or DMF are common organic choices that effectively solubilize the organic reagents and the palladium complex. The aqueous phase dissolves the inorganic base, creating a biphasic system where the crucial transmetalation step often occurs at the interface.

  • Inert Atmosphere is Non-Negotiable : Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state, thereby halting the catalytic cycle. Thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the experiment is essential for achieving high yields and reproducible results.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally robust and versatile method for synthesizing the biaryl product from this compound. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the exclusion of oxygen—researchers can reliably access complex molecular architectures. This protocol serves as a validated starting point for further exploration and is readily adaptable for the synthesis of diverse compound libraries crucial for drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Alonso, F., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Hu, X., et al. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... ResearchGate. Available at: [Link]

  • Alonso, F., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Haskins, C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Li, P., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available at: [Link]

  • Farinola, G. M., et al. (2020). Suzuki–Miyaura cross-coupling reactions of aryl iodides with... ResearchGate. Available at: [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Miles, W. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • de Gombert, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Miles, W. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]

  • ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link]

  • O'Boyle, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(5-Fluoro-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–N bonds, offering a significant improvement over classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide or pseudohalide with a primary or secondary amine.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a specific and pharmaceutically relevant substrate, N-(5-Fluoro-2-iodophenyl)acetamide. We will delve into the critical reaction parameters, provide a detailed experimental protocol, and discuss the underlying mechanistic principles that govern this transformation.

Understanding the Core Reaction: Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[1][2] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The aryl iodide, this compound, reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Buchwald_Hartwig_Mechanism cluster_steps Catalytic Cycle Pd(0)L Pd(0)L Pd(II)_Complex L-Pd(II)(Ar)(I) Pd(0)L->Pd(II)_Complex + Ar-I Ar-I This compound Oxidative_Addition Oxidative Addition Pd_Amido_Complex L-Pd(II)(Ar)(NHR) Pd(II)_Complex->Pd_Amido_Complex + R-NH2 + Base Amine R-NH2 Base Base Coordination_Deprotonation Amine Coordination & Deprotonation Pd_Amido_Complex->Pd(0)L Product Ar-NHR Pd_Amido_Complex->Product Reductive_Elimination Reductive Elimination Catalyst_Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge Schlenk flask with This compound, Pd(OAc)2, BrettPhos, and NaOtBu. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous toluene and the primary amine via syringe. B->C D Heat the reaction mixture in an oil bath at 80-100 °C. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with saturated aq. NH4Cl. E->F G Extract with ethyl acetate (3x). F->G H Wash combined organic layers with brine. G->H I Dry over anhydrous Na2SO4, filter, and concentrate. H->I J Purify the crude product by silica gel column chromatography. I->J

Sources

"N-(5-Fluoro-2-iodophenyl)acetamide" in the synthesis of Aurora kinase B inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of N-(5-Fluoro-2-iodophenyl)acetamide in the Synthesis of Potent and Selective Aurora Kinase B Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Strategic Value of a Pre-functionalized Intermediate

The development of small-molecule kinase inhibitors remains a cornerstone of modern oncology drug discovery. Aurora kinase B (AURKB), a key regulator of mitosis, is a validated and high-interest target for cancer therapy due to its frequent overexpression in tumors and its critical role in ensuring proper chromosome segregation.[1][2][3] Inhibiting AURKB leads to mitotic errors, polyploidy, and ultimately, apoptotic cell death in cancer cells, making it an attractive therapeutic strategy.[4][5]

This guide details the application of This compound (CAS: 1173707-01-1), a versatile and strategically designed chemical building block, in the synthesis of advanced AURKB inhibitors. We will move beyond simple procedural lists to explain the chemical rationale behind its use, focusing on the power of palladium-catalyzed cross-coupling reactions. This document provides field-tested protocols and illustrative synthetic pathways to empower researchers in their quest to develop novel anticancer agents.

Compound Profile: this compound

PropertyValueSource
CAS Number 1173707-01-1[4]
Molecular Formula C₈H₇FINO[4]
Molecular Weight 279.05 g/mol [4]
Appearance Off-white to light brown solid
Key Reactive Sites Aryl Iodide (C-I), Fluoro Group (C-F)

The true value of this reagent lies in its pre-functionalized structure. The aryl iodide is an exceptional handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for constructing the complex scaffolds of modern kinase inhibitors. The fluorine atom, a common feature in medicinal chemistry, can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties of the final compound.

II. The Aurora Kinase B Signaling Pathway: The 'Why' of Inhibition

Aurora B does not act in isolation. It is the catalytic engine of the Chromosomal Passenger Complex (CPC), which dynamically localizes to different structures during mitosis to orchestrate key events. Its inhibition disrupts this entire process.

AuroraB_Pathway cluster_G2 G2/Prophase cluster_M Metaphase cluster_A Anaphase/Telophase G2_Node Centromeres & Chromosome Arms AURKB Aurora B Kinase (within CPC) G2_Node->AURKB Localization Meta_Node Kinetochores Meta_Node->AURKB Localization Ana_Node Central Spindle Ana_Node->AURKB Localization H3 Histone H3 (p-H3S10) AURKB->H3 Phosphorylates CENPA CENP-A AURKB->CENPA Phosphorylates MCAK MCAK (Kinesin-13) AURKB->MCAK Phosphorylates BubR1 BubR1 / Mad2 (Spindle Checkpoint) AURKB->BubR1 Regulates MKLP1 MKLP1 AURKB->MKLP1 Phosphorylates Outcome1 Chromosome Condensation H3->Outcome1 CENPA->Outcome1 Outcome2 Correction of Kinetochore-Microtubule Attachments MCAK->Outcome2 BubR1->Outcome2 Outcome3 Cytokinesis (Cell Division) MKLP1->Outcome3 Inhibitor AURKB Inhibitor (e.g., AZD1152-HQPA) Inhibitor->AURKB Inhibits ATP Binding

Caption: The role of Aurora B Kinase at different mitotic stages.

III. Core Synthetic Protocols: Harnessing the Aryl Iodide

The aryl iodide in this compound is the primary reaction center for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering reliability, broad substrate scope, and high yields.

A. Protocol 1: C-N Bond Formation via Buchwald-Hartwig Amination

This reaction is indispensable for coupling the phenylacetamide core to a nitrogen-containing heterocycle (e.g., an aminopyrazole, aminopyrimidine), a common structural motif in kinase inhibitors.

Causality Behind the Choices:

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃): Provides the active Pd(0) species required to initiate the catalytic cycle.

  • Ligand (e.g., Xantphos, XPhos): A bulky, electron-rich phosphine ligand is critical. It stabilizes the palladium center, promotes the oxidative addition into the C-I bond, and facilitates the final reductive elimination step that forms the C-N bond.[6]

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, making it active for coupling. The choice of base can significantly impact reaction success and must be compatible with other functional groups.[7]

  • Solvent (e.g., Dioxane, Toluene): Anhydrous, high-boiling point aprotic solvents are used to ensure the stability of the catalytic intermediates and allow the reaction to be heated.

Buchwald_Hartwig_Workflow Start This compound + Amine (R-NH₂) Vessel Seal Reaction Vessel (Inert Atmosphere, e.g., Argon) Start->Vessel Reagents Reagents: - Pd₂(dba)₃ (Catalyst) - Xantphos (Ligand) - Cs₂CO₃ (Base) - Dioxane (Solvent) Reagents->Vessel Heat Heat Reaction (e.g., 90-110 °C) Monitor by TLC/LC-MS Vessel->Heat Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O/Brine Heat->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product Final C-N Coupled Product Purify->Product

Caption: General workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol (General Example):

  • Vessel Preparation: To a dry reaction vial, add this compound (1.0 eq), the desired amine coupling partner (1.1-1.5 eq), and the phosphine ligand (e.g., Xantphos, 10 mol%).

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).

  • Inerting: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate (EtOAc) and filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic layer in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

B. Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

This reaction is essential for attaching other aryl or heteroaryl moieties to the phenylacetamide core, often to build out the "hinge-binding" region of the inhibitor or to add vectors for improving solubility or other properties.

Causality Behind the Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A robust Pd(0) catalyst that is effective for a wide range of substrates. Other catalyst/ligand systems can be used for more challenging couplings.[8]

  • Boronic Acid/Ester: The organoboron coupling partner. These reagents are generally stable, commercially available, and have low toxicity.[9]

  • Base (e.g., K₂CO₃, CsF): An aqueous base is required for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base is crucial for activating the boronic acid.[8][9]

  • Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O): A biphasic solvent system is often used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

Step-by-Step Protocol (General Example):

  • Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent/Base Addition: Add the organic solvent (e.g., Dioxane) followed by an aqueous solution of the base (e.g., 2M K₂CO₃). The mixture should be thoroughly degassed again at this stage.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Extraction & Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.

IV. Application Case Study: Synthesis of a Pyrazoloquinazoline-Based AURKB Inhibitor

The pyrazoloquinazoline scaffold is the foundation of several highly potent and selective Aurora B inhibitors, including the clinical candidate Barasertib (AZD1152).[1] The following is a representative synthesis that illustrates how this compound can be used to construct a core fragment of such an inhibitor.

Synthesis_Pathway cluster_0 Step 1: Core Assembly cluster_1 Step 2: Scaffold Elaboration cluster_2 Step 3: Final Modification A This compound R1 Buchwald-Hartwig Coupling: - Pd₂(dba)₃, Xantphos - Cs₂CO₃, Dioxane, 100°C B Aminopyrazole Derivative C Intermediate 1 R2 Nucleophilic Aromatic Substitution (SNAr): - DIPEA, n-Butanol, 120°C C->R2 D 7-Hydroxy-4-chloro quinazoline D->R2 E Intermediate 2 (Pyrazoloquinazoline Core) R3 Final Step(s): (e.g., Amide hydrolysis, new amide formation) E->R3 F Deprotection/Amide Coupling Partner F->R3 G Final AURKB Inhibitor R1->C R2->E R3->G

Caption: Representative synthetic pathway to a pyrazoloquinazoline inhibitor.

Synthetic Rationale:

  • Step 1 (C-N Coupling): The synthesis begins by coupling this compound with a suitable aminopyrazole derivative using the Buchwald-Hartwig amination protocol described above. This efficiently forms the key anilinopyrazole intermediate.

  • Step 2 (Scaffold Formation): The resulting intermediate is then reacted with a functionalized quinazoline, such as 7-hydroxy-4-chloroquinazoline. The amino group of the pyrazole displaces the chlorine atom on the quinazoline via a nucleophilic aromatic substitution (SₙAr) reaction, building the core pyrazoloquinazoline structure.

  • Step 3 (Final Modifications): The acetamide group on the initial fragment can then be hydrolyzed and re-coupled with a different carboxylic acid to introduce desired side chains, or it can be kept as part of the final pharmacophore. This modularity allows for extensive Structure-Activity Relationship (SAR) studies. This final stage is what leads to specific inhibitors like AZD1152-HQPA (the active form of Barasertib).[4]

V. Evaluation of Synthesized Aurora B Inhibitors

Once a target compound is synthesized, its biological activity must be rigorously assessed. A tiered approach, moving from biochemical to cell-based assays, is standard practice.

A. Biochemical Kinase Assay

  • Objective: To measure the direct inhibitory effect of the compound on purified AURKB enzyme activity.

  • Methodology: A recombinant human Aurora B kinase is incubated with a peptide substrate and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate (or consumed ATP) is measured, often via a luminescence or fluorescence-based readout.

  • Key Endpoint: IC₅₀ , the concentration of inhibitor required to reduce kinase activity by 50%.[5]

B. Cellular Target Engagement Assay

  • Objective: To confirm that the inhibitor is cell-permeable and engages its target within a cellular context.

  • Methodology: Cancer cells are treated with the inhibitor. Cell lysates are then analyzed by Western Blot using an antibody specific for phosphorylated Histone H3 at Serine 10 (p-H3), a direct substrate of AURKB.

  • Key Endpoint: A dose-dependent reduction in the p-H3 signal indicates successful target inhibition.

C. Cellular Proliferation/Viability Assay

  • Objective: To determine the inhibitor's effect on cancer cell growth and survival.

  • Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is measured using reagents that quantify ATP content (indicating metabolic activity) or cellular confluence.

  • Key Endpoint: GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Reference Inhibitor Activity Data

InhibitorTarget(s)Biochemical IC₅₀ (AURKB)Cellular Potency (Example)Source
Barasertib-HQPA (AZD1152-HQPA) Aurora B >> Aurora A0.37 nMIC₅₀ = 3-40 nM in various cell lines[5]
Tozasertib (VX-680) Pan-Aurora18 nMPotent antiproliferative activity
GSK1070916 Aurora B / C0.38 nMIC₅₀ = 7 nM in A549 cells

VI. Conclusion

This compound is more than a simple chemical; it is a rationally designed tool for medicinal chemists. Its embedded reactivity, centered on the aryl iodide, provides a reliable and versatile entry point into powerful palladium-catalyzed cross-coupling reactions. By mastering the protocols for Buchwald-Hartwig and Suzuki couplings, researchers can efficiently construct the complex molecular architectures required to potently and selectively inhibit Aurora kinase B, paving the way for the next generation of targeted cancer therapeutics.

References

  • Mortlock, A. A., Foote, K. M., Heron, N. M., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(12), 2213–2224. [Link]

  • PubMed. (n.d.). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. Retrieved January 20, 2026, from [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 278.
  • MDPI. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Aurora inhibitor. Retrieved January 20, 2026, from [Link]

  • AstraZeneca. (2024). AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]

  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Clinical Cancer Research, 22(21), 5244-5254. [Link]

  • Lowdon, D. H., et al. (2014). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology, 73(6), 1295-1304. [Link]

  • Guzi, T. J., et al. (2011). The Topoisomerase I Poison CPT-11 Enhances the Effect of the Aurora B Kinase Inhibitor AZD1152 both In vitro and In vivo. Molecular Cancer Therapeutics, 8(4), 931-939. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved January 20, 2026, from [Link]

Sources

Step-by-step synthesis of talazoparib using "N-(5-Fluoro-2-iodophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Talazoparib (Talzenna®) is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage repair machinery.[1][2] By inhibiting PARP, particularly in cancer cells with pre-existing DNA repair defects such as BRCA1/2 mutations, talazoparib induces synthetic lethality, leading to selective cancer cell death.[2][3] Its remarkable potency allows for a lower clinical dosage compared to other PARP inhibitors.[4]

This document provides a detailed, step-by-step guide for the synthesis of talazoparib. While the originally requested synthesis pathway commencing from "N-(5-Fluoro-2-iodophenyl)acetamide" is not described in peer-reviewed literature, this guide outlines a well-established and convergent route adapted from the seminal work by Wang, B., et al., published in the Journal of Medicinal Chemistry (2016).[1][5] This pathway leverages a key reductive cyclization step to construct the core heterocyclic scaffold of the molecule.

Synthetic Strategy Overview

The synthesis begins with the construction of a key β-keto ester intermediate, which contains the fluoronitrobenzoyl and methyltriazole moieties. This intermediate then undergoes a titanium(III)-mediated reductive cyclization with 4-fluorobenzaldehyde. This reaction simultaneously reduces the nitro group to an amine and facilitates an intramolecular condensation to form the pivotal dihydroquinolinone core. The resulting diastereomeric mixture is purified to isolate the desired trans-isomer, which is then resolved into its constituent enantiomers. The final step involves a hydrazine-mediated cyclization to form the pyridophthalazinone ring system, yielding the final active pharmaceutical ingredient, (8S,9R)-talazoparib.

Talazoparib_Synthesis cluster_0 Step 1: Intermediate Assembly cluster_1 Step 2: Core Formation & Resolution cluster_2 Step 3: Final Cyclization A Methyl 5-fluoro-2-methyl- 3-nitrobenzoate C Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate A->C LDA, THF B 1-Methyl-5-vinyl- 1H-1,2,4-triazole B->C E rac-trans-Dihydroquinolinone C->E TiCl3, THF/MeOH D 4-Fluorobenzaldehyde D->E F (2S,3S)-Dihydroquinolinone E->F Chiral SFC H (8S,9R)-Talazoparib F->H MeOH, rt G Hydrazine Hydrate G->H

Figure 1. Overall workflow for the synthesis of Talazoparib.

Experimental Protocols

Part 1: Synthesis of Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (Key Intermediate)

The initial phase of the synthesis involves the acylation of methyl 5-fluoro-2-methyl-3-nitrobenzoate with a derivative of 1-methyl-1H-1,2,4-triazole. This step constructs the essential β-keto ester functionality required for the subsequent cyclization.

Protocol:

  • Preparation: To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) and 1-methyl-5-vinyl-1H-1,2,4-triazole (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 10 mL/g of starting benzoate), cool the reaction mixture to -78 °C under an inert nitrogen atmosphere.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF, 1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the resulting dark solution at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Part 2: Synthesis of (2S,3S)-methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

This crucial step involves the reductive cyclization of the nitro-ketoester with 4-fluorobenzaldehyde, mediated by a low-valent titanium species. This reaction is a powerful method for the synthesis of quinoline scaffolds.[6][7]

Protocol:

  • Reaction Setup: Dissolve the nitrobenzoate intermediate from Part 1 (1.0 eq) and 4-fluorobenzaldehyde (2.0 eq) in a mixture of THF and methanol (ratio approx. 3:1).

  • Reductive Cyclization: To this solution, add a solution of titanium(III) chloride (TiCl₃, approx. 6.0 eq, typically as a 15-20% solution in HCl) dropwise at room temperature. An exothermic reaction may be observed. The reaction is typically heated to 40-50 °C for 2-4 hours.[8]

  • Monitoring: Monitor the formation of the dihydroquinolinone product by LC-MS. The reaction produces a mixture of cis and trans diastereomers.

  • Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the product with ethyl acetate. The desired rac-trans-isomer is less soluble in methanol and can be preferentially crystallized or precipitated, while the cis-isomer remains in the mother liquor.[8] Filter the solid and wash with cold methanol to isolate the rac-trans-dihydroquinolinone.

  • Chiral Resolution: Resolve the racemic trans-isomer using chiral supercritical fluid chromatography (SFC) to separate the enantiomers and isolate the desired (2S,3S)-enantiomer.

Part 3: Synthesis of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib)

The final step is the formation of the tetracyclic pyridophthalazinone core through condensation of the dihydroquinolinone ester with hydrazine.[8][9]

Protocol:

  • Reaction: Suspend the enantiopure (2S,3S)-dihydroquinolinone (1.0 eq) in methanol (approx. 20 mL/g).

  • Hydrazine Addition: Add hydrazine monohydrate (approx. 5-10 eq) to the suspension at room temperature.

  • Cyclization: Stir the reaction mixture at room temperature for 10-12 hours. The reaction progress can be monitored by the dissolution of the starting material and the formation of a new precipitate.[8]

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid sequentially with water and cold methanol to remove excess hydrazine and other impurities. Dry the product under vacuum to yield (8S,9R)-Talazoparib as a white to off-white solid.

Summary of Key Data

StepStarting Material(s)Key ReagentsProductTypical Yield
1 Methyl 5-fluoro-2-methyl-3-nitrobenzoate, 1-Methyl-5-vinyl-1H-1,2,4-triazoleLDA, THFMethyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate~75-85%
2 Intermediate from Step 1, 4-FluorobenzaldehydeTiCl₃, THF/MeOHrac-trans-Dihydroquinolinone~90-95%
3 (2S,3S)-DihydroquinolinoneHydrazine Hydrate, MeOH(8S,9R)-Talazoparib~80-90%

References

  • Thieme. Synthesis of Talazoparib. Synfacts. 2016. [Link]

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

  • Google Patents. WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • MDPI. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). [Link]

  • ResearchGate. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)... (2016). [Link]

  • PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)... (2016). [Link]

  • European Patent Office. RADIOSYNTHESIS OF [18F] TALAZOPARIB - EP 4089093 A1. (2022). [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • SciSpace. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-... (2016). [Link]

  • NIH. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2012). [Link]

  • PubMed. Reductive Cyclization of o-Nitroarylated-α,β-unsaturated Aldehydes and Ketones with TiCl3/HCl or Fe/HCl Leading to 1,2,3,9-Tetrahydro-4 H-carbazol-4-ones and Related Heterocycles. (2018). [Link]

  • NIH. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. (2014). [Link]

  • PubMed. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. (2022). [Link]

  • NIH. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2011). [Link]

  • Google Patents.
  • NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). [Link]

  • Sci-Hub. Low‐valent titanium induced reductive cyclization of nitro compounds and aliphatic ketones: facile synthesis of 3, 4‐dihydro(2H)‐1, 2, 4‐benzothiadiazine‐1, 1‐dioxides. (2000). [Link]

  • Sci-Hub. ChemInform Abstract: Hydrazine‐Mediated Cyclization of Ugi Products to Synthesize Novel 3‐Hydroxypyrazoles. (2012). [Link]

  • RWTH Publications. Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. [Link]

  • Chemistry Stack Exchange. Cyclisation reaction through hydrazine. (2018). [Link]

  • Royal Society of Chemistry. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (2014). [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of N-(5-Fluoro-2-iodophenyl)acetamide with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Fluorinated Biarylacetanilides – A Gateway to Novel Pharmaceuticals

The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry, with this motif being prevalent in a vast array of therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly influence their metabolic stability, lipophilicity, and binding affinity, making fluorinated biaryl compounds highly sought after in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields.[1][2]

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of N-(5-Fluoro-2-iodophenyl)acetamide with various arylboronic acids. This specific transformation is of significant interest as it leads to the formation of 2-acetamido-5-fluorobiphenyl derivatives, which are key intermediates in the synthesis of a range of biologically active molecules. We will delve into the mechanistic underpinnings of this reaction, provide optimized protocols, and discuss critical parameters for successful execution, with a particular focus on overcoming the steric challenges posed by the ortho-acetamide group.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step and can be influenced by the steric and electronic properties of the aryl halide.[4]

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle ArylIodide ArylIodide Pd0 Pd0 PdII_ArylIodide PdII_ArylIodide BoronicAcid BoronicAcid Product Product PdII_Diaryl PdII_Diaryl

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Protocol for the Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%). Add these to the reaction vessel. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is crucial for overcoming the steric hindrance of the ortho-acetamide group.[5]

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.[6]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The final concentration of the aryl iodide should be in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-acetamido-5-fluorobiphenyl derivative.

Experimental_Workflow

Data Presentation: Expected Outcomes with Various Arylboronic Acids

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids, based on the general protocol described above and literature precedents for similar sterically hindered substrates.

EntryArylboronic AcidPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1001280-90
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1101875-85
43-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1102460-75
52-Thienylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (3.0)Toluene/H₂O (10:1)1102070-80

Note: Yields are estimates and may vary depending on the precise reaction conditions and the purity of the reagents.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst and ligand loading, using a more electron-rich and bulky ligand (e.g., switching from SPhos to XPhos), or employing a stronger base like cesium carbonate.[5] The reaction temperature can also be increased, although care should be taken to avoid decomposition of the starting materials or products.

  • Homocoupling of Boronic Acid: The presence of oxygen can lead to the undesired homocoupling of the arylboronic acid.[6] Ensure that the reaction is set up under a strictly inert atmosphere and that the solvents are thoroughly degassed.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with heteroarylboronic acids. Using anhydrous conditions or minimizing the amount of water can sometimes mitigate this issue.

  • Incomplete Conversion: If the starting material is not fully consumed, it may be due to catalyst deactivation. Increasing the catalyst loading or using a more robust pre-catalyst system can be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a powerful method for the synthesis of valuable fluorinated biarylacetanilides. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved. The protocols and insights provided in this application note offer a solid foundation for researchers in their efforts to synthesize novel and complex molecules for drug discovery and development.

References

  • Zhang, Y., et al. (2012). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications, 48(66), 8273-8275. [Link]

  • Grimes, R. N., et al. (2000). Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. Inorganica Chimica Acta, 300-302, 147-152.
  • Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • El-Boraey, H. A., et al. (2017). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]

  • BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Masum, M. (2009). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 13(1), 82-99.
  • Lei, A., et al. (2003). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Singh, A. K., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 908892. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.
  • ResearchGate. (2016). Cross coupling reactions of arylboronic acid.
  • Mori, K., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • Sanchez-Espinosa, R., et al. (2017).
  • Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Zia, A., et al. (2020). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
  • Sanchez-Espinosa, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Sigman, M. S., & Genc, A. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1264-1269. [Link]

  • ResearchGate. (2025).
  • ResearchGate. (2014). Acetanilide Palladacycle: An Efficient Catalyst for Room-Temperature Suzuki-Miyaura Cross-Coupling Reaction.
  • Kim, J., & Chang, S. (2023).
  • ResearchGate. (2021).

Sources

LC-MS method for monitoring "N-(5-Fluoro-2-iodophenyl)acetamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the LC-MS Monitoring of N-(5-Fluoro-2-iodophenyl)acetamide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide and a detailed protocol for the in-process monitoring of chemical reactions involving the synthesis of This compound . The methodology leverages the power of Liquid Chromatography-Mass Spectrometry (LC-MS), a highly selective and sensitive analytical technique ideal for resolving and identifying components within complex reaction mixtures. This document is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. We will delve into the rationale behind method development, provide a step-by-step protocol for sample preparation and analysis, and discuss the principles of data interpretation for effective reaction monitoring.

Introduction: The Need for Real-Time Reaction Analysis

This compound (Molecular Formula: C₈H₇FINO, Molecular Weight: 279.05 g/mol ) is a halogenated aromatic amide that can serve as a crucial intermediate in the synthesis of various pharmaceutical agents and research chemicals.[1][2] The efficiency of its synthesis—maximizing product yield while minimizing impurity formation—is paramount. Traditional methods for reaction monitoring, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), can lack the specificity needed to distinguish between structurally similar compounds or identify low-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes these limitations by coupling the powerful separation capabilities of LC with the definitive identification power of MS.[3][4] This combination allows for the simultaneous tracking of starting material consumption, product formation, and the emergence of any byproducts, providing a near-real-time quantitative and qualitative snapshot of the reaction's progress.

The Underlying Science: Why LC-MS is the Optimal Choice

The selection of an analytical technique must be grounded in the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a polar, non-volatile organic molecule, making it an ideal candidate for LC-MS analysis with Electrospray Ionization (ESI).

  • Liquid Chromatography (LC): Reversed-phase chromatography is the method of choice. A C18 stationary phase provides excellent retention for moderately polar compounds like our target analyte. A mobile phase gradient, typically using water and acetonitrile with a formic acid modifier, allows for the efficient separation of the starting materials, the this compound product, and other reaction components based on their hydrophobicity. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization of the analytes and improves the peak shape.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for polar molecules, causing minimal fragmentation.[5] In positive ion mode, the analyte will be protonated to form the pseudomolecular ion [M+H]⁺. Given the monoisotopic mass of 278.95564 Da for this compound, the primary ion we will monitor is at a mass-to-charge ratio (m/z) of approximately 279.96.[1] This high degree of mass accuracy provides unambiguous confirmation of the product's identity.

The overall workflow for monitoring a reaction is a systematic process designed to ensure data integrity and reproducibility.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS Analysis cluster_2 Data Interpretation A 1. Aliquot Reaction Mixture B 2. Quench Reaction (if necessary) A->B C 3. Dilute with Acetonitrile/Water B->C D 4. Filter through 0.22 µm Syringe Filter C->D E 5. Inject Sample into LC-MS System D->E Prepared Sample F 6. Chromatographic Separation (C18) E->F G 7. Electrospray Ionization (ESI) F->G H 8. Mass Analysis (Quadrupole/TOF) G->H I 9. Extract Ion Chromatograms (EICs) for Reactants & Products H->I Raw Data J 10. Integrate Peak Areas I->J K 11. Determine Reaction Progress (% Conversion) J->K G cluster_0 Data Analysis Logic data Total Ion Chromatogram (TIC) All ions vs. time eic Extracted Ion Chromatogram (EIC) Extract m/z for Reactant Extract m/z for Product data->eic Isolate specific ions integration Peak Integration Area_Reactant Area_Product eic->integration Quantify peaks calculation Calculate % Conversion Area_Product / (Area_Reactant + Area_Product) integration->calculation Determine ratio

Sources

Application Notes and Protocols: N-(5-Fluoro-2-iodophenyl)acetamide for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorine atoms and the formation of carbon-carbon (C-C) bonds are paramount for tailoring molecular properties. N-(5-Fluoro-2-iodophenyl)acetamide has emerged as a highly valuable bifunctional building block. The presence of an ortho-iodide to the acetamido group provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the meta-position offers a powerful tool for modulating electronic properties, metabolic stability, and binding affinity of target molecules.[1]

The electron-withdrawing nature of both the fluorine and acetamido groups influences the reactivity of the C-I bond, making this reagent a reliable and chemoselective participant in some of the most powerful C-C bond-forming reactions in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura, Heck, and Sonogashira couplings, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of this compound

The reliable performance of any building block begins with its efficient and high-purity preparation. The title compound can be synthesized via a two-step sequence starting from the commercially available 4-fluoroaniline. A representative protocol is detailed below, adapted from established procedures for analogous compounds.[2][3]

Workflow for Synthesis

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Ortho-Iodination A 4-Fluoroaniline C N-(4-Fluorophenyl)acetamide (Intermediate) A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Acetic Anhydride (or Acetyl Chloride) B->C D N-(4-Fluorophenyl)acetamide F This compound (Final Product) D->F Acid (e.g., TFA) Solvent (e.g., Acetonitrile) E N-Iodosuccinimide (NIS) E->F

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis

Step 1: Acetylation of 4-Fluoroaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) in dichloromethane (DCM) or a similar aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. An organic base like pyridine (1.2 eq) can be added to scavenge the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-fluorophenyl)acetamide, which can often be used directly in the next step or purified by recrystallization.

Step 2: Regioselective Ortho-Iodination

  • To a solution of N-(4-fluorophenyl)acetamide (1.0 eq) in acetonitrile or 1,2-dichloroethane, add N-Iodosuccinimide (NIS) (1.2 eq).

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.2 eq), to facilitate the electrophilic iodination.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. The acetamido group directs the electrophilic substitution to the ortho position.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl and vinyl-aryl structures.[4][5] this compound serves as an excellent electrophilic partner due to the high reactivity of the aryl iodide bond.

Catalytic Cycle: Suzuki-Miyaura Reaction

G Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I Ln Pd0->ArPdI Oxidative Addition ArPdR Ar-Pd(II)-R' Ln ArPdI->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product Boronate R'-B(OR)2 Boronate->ArPdR Base Base (e.g., K2CO3) Base->Boronate Activation ArylIodide Ar-I This compound ArylIodide->ArPdI

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Expert Insights: Causality in Protocol Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.[6]

  • Catalyst/Ligand: For aryl iodides, a simple Pd(PPh₃)₄ catalyst is often sufficient. However, for more challenging couplings or to achieve lower catalyst loadings, pre-catalysts like PdCl₂(dppf) or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior. These ligands facilitate the rate-limiting oxidative addition and promote the reductive elimination step.

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is necessary for efficient transmetalation to the palladium center.[5]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.

Protocol: Suzuki Coupling with Phenylboronic Acid
ParameterConditionNotes
Aryl Halide This compound1.0 eq
Boronic Acid Phenylboronic Acid1.2 - 1.5 eq
Catalyst Pd(PPh₃)₄3-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq
Solvent Dioxane/H₂O or Toluene/H₂O4:1 to 10:1 (v/v)
Temperature 80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under a positive flow of argon.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1). The total volume should result in a substrate concentration of 0.1-0.2 M.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(5-fluoro-2-biphenyl)acetamide.

Application in Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at a vinylic position.[7][8] The reaction is highly valuable for synthesizing substituted styrenes and cinnamates.

Catalytic Cycle: Heck Reaction

G Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I Ln Pd0->ArPdI Oxidative Addition AlkeneComplex [ArPd(alkene)]+ Ln ArPdI->AlkeneComplex Alkene Coordination SigmaAlkylPd σ-Alkyl-Pd(II) Complex AlkeneComplex->SigmaAlkylPd Migratory Insertion HPdI H-Pd(II)-I Ln SigmaAlkylPd->HPdI β-Hydride Elimination Product Substituted Alkene SigmaAlkylPd->Product HPdI->Pd0 Reductive Elimination ArylIodide Ar-I This compound ArylIodide->ArPdI Alkene Alkene Alkene->AlkeneComplex Base Base (e.g., Et3N) Base->HPdI

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Expert Insights: Causality in Protocol Design
  • Catalyst: For reactive aryl iodides, a simple palladium source like Pd(OAc)₂ is often sufficient, as the active Pd(0) species is generated in situ.[9] Phosphine ligands are not always necessary but can improve catalyst stability and turnover, especially with less reactive alkenes.[10]

  • Base: A base is required to neutralize the hydroiodic acid (HI) generated in the catalytic cycle, regenerating the Pd(0) catalyst.[10] Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ are common choices. The choice can affect reaction rates and potential side reactions like alkene isomerization.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to ensure solubility of the reagents and catalyst.[9]

Protocol: Heck Reaction with n-Butyl Acrylate
ParameterConditionNotes
Aryl Halide This compound1.0 eq
Alkene n-Butyl Acrylate1.5 eq
Catalyst Pd(OAc)₂1-2 mol%
Ligand PPh₃ (optional)2-4 mol%
Base Triethylamine (Et₃N)2.0 eq
Solvent N,N-Dimethylformamide (DMF)0.2 - 0.5 M
Temperature 100 - 120 °C
Atmosphere Air or InertInert preferred for best results

Step-by-Step Procedure:

  • In a reaction vial or flask, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq, if used).

  • Add the solvent (DMF), followed by the base (Et₃N, 2.0 eq) and the alkene (n-butyl acrylate, 1.5 eq).

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • After cooling, dilute the reaction mixture with a large volume of water to precipitate the product or facilitate extraction.

  • Extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with 1M HCl (to remove Et₃N), then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding (E)-butyl 3-(4-fluoro-2-acetamidophenyl)acrylate.

Application in Sonogashira Coupling

The Sonogashira reaction provides a direct and powerful route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl halide.[11][12] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and conjugated materials.

Catalytic Cycle: Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I Ln Pd0->ArPdI Oxidative Addition ArPdAlkyne Ar-Pd(II)-C≡CR' Ln ArPdI->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkyne->Product CuI Cu(I)X CuAlkyne Cu(I)-C≡CR' CuI->CuAlkyne Deprotonation CuAlkyne->ArPdI ArylIodide Ar-I This compound ArylIodide->ArPdI Alkyne H-C≡CR' Alkyne->CuAlkyne Base Base (e.g., Et3N) Base->Alkyne

Caption: Dual catalytic cycles of the Sonogashira coupling.

Expert Insights: Causality in Protocol Design
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center.[13]

  • Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves both to deprotonate the terminal alkyne and to neutralize the HI produced during the reaction.

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These typically require more sophisticated palladium/ligand systems and stronger bases to facilitate the direct reaction of the palladium complex with the acetylide anion.

Protocol: Sonogashira Coupling with Phenylacetylene
ParameterConditionNotes
Aryl Halide This compound1.0 eq
Alkyne Phenylacetylene1.2 eq
Pd Catalyst PdCl₂(PPh₃)₂2-3 mol%
Cu Co-catalyst Copper(I) Iodide (CuI)3-5 mol%
Base/Solvent Triethylamine (Et₃N)Can be used as both
Co-Solvent THF or DMF (optional)To improve solubility
Temperature Room Temperature to 50 °C
Atmosphere Inert (Argon or Nitrogen)Essential to prevent alkyne homocoupling

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (phenylacetylene, 1.2 eq) via syringe.

  • Stir the reaction at room temperature. Gentle heating (e.g., to 40 °C) may be required if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 2-8 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-fluoro-2-(phenylethynyl)phenyl)acetamide.

Conclusion

This compound is a robust and versatile reagent for constructing complex molecular architectures via palladium-catalyzed C-C bond formation. Its predictable reactivity in Suzuki, Heck, and Sonogashira couplings makes it an invaluable tool for researchers in drug discovery and materials science. By understanding the mechanistic underpinnings and carefully selecting reaction conditions as detailed in these protocols, scientists can effectively leverage this building block to accelerate their research and development programs.

References

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved January 20, 2026, from [Link]

  • Ochilov, S. E. U., et al. (2025). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl)acetamide and study of its biological activity against cancer cells.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Heck reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649.
  • Cacchi, S., & Fabrizi, G. (2011). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 16(5), 3749–3780.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022).
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. (2025).
  • D'Amato, E. M., & Snieckus, V. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 148(5), 809–826.
  • Zhang, M. R., et al. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Bioorganic & medicinal chemistry, 13(5), 1811–1818.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols: Synthesis of PET Imaging Agents Using N-(5-Fluoro-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(5-Fluoro-2-iodophenyl)acetamide in PET Tracer Synthesis

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics.[1][2] The precursor molecule, this compound, represents a key building block for the synthesis of a variety of PET imaging agents. Its structure is particularly amenable to late-stage radiofluorination, a critical process for introducing the positron-emitting radionuclide fluorine-18 (¹⁸F) into a target molecule.

The presence of an iodine atom at the 2-position of the phenyl ring offers a strategic site for chemical modification. This application note will focus on a robust and efficient method for the synthesis of an ¹⁸F-labeled PET tracer derived from this compound, specifically via a copper-mediated radiofluorination of a diaryliodonium salt precursor. This method is particularly advantageous for the radiofluorination of electron-rich aromatic systems, which can be challenging with traditional nucleophilic aromatic substitution (SNA_r_) reactions.[3][4]

The Synthetic Strategy: From Precursor to PET Tracer

The overall synthetic strategy involves a two-step process:

  • Precursor Derivatization: Conversion of the starting material, this compound, into a more reactive diaryliodonium salt. This is a crucial activation step that prepares the molecule for the introduction of ¹⁸F.

  • Radiolabeling: A copper-catalyzed nucleophilic radiofluorination reaction to introduce ¹⁸F onto the aromatic ring, yielding the final PET tracer.

This approach offers high radiochemical yields and purity, essential for the production of PET radiopharmaceuticals suitable for human use.[5]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Precursor Derivatization cluster_1 Step 2: Radiolabeling cluster_2 Quality Control start This compound precursor Diaryliodonium Salt Precursor start->precursor Oxidative Iodination tracer [¹⁸F]-Labeled PET Tracer precursor->tracer Copper-Mediated Radiofluorination f18 [¹⁸F]Fluoride f18->tracer qc HPLC Purification & Analysis tracer->qc

Caption: Synthetic workflow for the preparation of an ¹⁸F-labeled PET tracer.

Detailed Experimental Protocols

Materials and Equipment
Reagents and Solvents Equipment
This compoundAutomated Radiosynthesis Module (e.g., GE TRACERLab)
[¹⁸F]Fluoride (produced from a cyclotron)High-Performance Liquid Chromatography (HPLC) system
Kryptofix 2.2.2 (K₂₂₂)Radio-TLC scanner
Potassium Carbonate (K₂CO₃)Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Acetonitrile (MeCN), AnhydrousRotary evaporator
Dimethylformamide (DMF), AnhydrousStandard laboratory glassware
Copper(II) Triflate (Cu(OTf)₂)Magnetic stirrer with heating
PyridineSyringes and needles
Water for Injection (WFI)Fume hood with appropriate shielding
Ethanol, USP grade
Step 1: Synthesis of the Diaryliodonium Salt Precursor

This protocol is a representative example for the synthesis of a diaryliodonium salt from an iodoarene.

  • Dissolution: In a clean, dry flask, dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane.

  • Oxidation: Cool the solution in an ice bath and add an oxidizing agent, for example, m-chloroperoxybenzoic acid (mCPBA), portion-wise.

  • Aromatic Coupling: In a separate flask, dissolve an appropriate arene coupling partner (e.g., mesitylene) in the same solvent.

  • Acid-Catalyzed Condensation: Slowly add a strong acid, such as triflic acid, to the arene solution at low temperature.

  • Reaction: Transfer the oxidized iodoarene solution to the activated arene solution and allow the reaction to proceed at room temperature for several hours.

  • Isolation: Precipitate the diaryliodonium salt product by adding a non-polar solvent like diethyl ether.

  • Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization.

Step 2: Automated [¹⁸F]Radiolabeling

The following protocol is designed for an automated radiosynthesis module.

  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to remove the water azeotropically. Repeat with anhydrous acetonitrile until the [¹⁸F]KF/K₂₂₂ complex is dry.

  • Reaction Mixture Preparation: In a separate vial, dissolve the diaryliodonium salt precursor (typically 5-10 mg) and copper(II) triflate in anhydrous DMF.

  • Radiolabeling Reaction: Transfer the precursor solution to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for a defined time (e.g., 15-20 minutes).[6]

  • Quenching and Dilution: After the reaction is complete, cool the vessel and dilute the mixture with a suitable solvent, such as water or mobile phase for HPLC purification.

Purification and Formulation
  • HPLC Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.

  • Fraction Collection: Collect the fraction corresponding to the desired product peak, which is identified by its retention time (previously determined using a non-radioactive standard).

  • Formulation: Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction. Reformulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol.

  • Sterile Filtration: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Parameter Specification Method
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity Identification of the desired productCo-injection with a non-radioactive standard on HPLC
Specific Activity > 1 Ci/µmolCalculated from the radioactivity and the mass of the product
pH 4.5 - 7.5pH paper or meter
Sterility SterileUSP <71> Sterility Tests
Endotoxin Level < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Safety Precautions

  • All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with local and national regulations.[7][8]

  • Personal protective equipment (PPE), including lab coats, safety glasses, and gloves, must be worn at all times.

  • Use a fume hood to handle volatile chemicals and to minimize inhalation exposure.

  • Dispose of all radioactive waste according to established protocols.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of ¹⁸F-labeled PET imaging agents. The copper-mediated radiofluorination of its diaryliodonium salt derivative provides an efficient and reliable method for the production of high-purity radiotracers. The protocols outlined in this application note offer a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development.

References

  • Ichiishi, N., Brooks, A. F., Topczewski, J. J., & Scott, P. J. (2014). Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. Organic Letters, 16(12), 3224–3227. [Link]

  • Ichiishi, N., Brooks, A. F., Topczewski, J. J., & Scott, P. J. H. (2014). Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. PMC. [Link]

  • Zhang, M. R., Maeda, J., Ogawa, M., Noguchi, J., Ito, T., Yoshida, Y., Okauchi, T., Obayashi, S., Suhara, T., & Suzuki, K. (2004). Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain. Journal of Medicinal Chemistry, 47(9), 2228–2235. [Link]

  • Krasikova, R. N. (2019). Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer? MDPI. [Link]

  • Neumaier, F., Zlatopolskiy, B. D., & Neumaier, B. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(9), 1541–1551. [Link]

  • Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780–5783. [Link]

  • Radiopaedia. (2025). PET radiotracers. [Link]

  • Smith, G., & Scollard, D. (2011). Development of radiotracers for oncology – the interface with pharmacology. British Journal of Pharmacology, 163(8), 1633–1651. [Link]

Sources

Application Notes and Protocols for the Functionalization of N-(5-Fluoro-2-iodophenyl)acetamide in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Acetanilide Scaffold

In the landscape of modern oncology drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate.[1][2][3][4] These enhancements often manifest as improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and modulated lipophilicity for better membrane permeability.[1][2][3][4]

N-(5-Fluoro-2-iodophenyl)acetamide emerges as a highly valuable and versatile starting material in this context. This molecule is pre-functionalized with three key features for elaboration into complex anticancer agents:

  • An Aryl Iodide: The iodo group serves as a prime handle for a host of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many kinase inhibitors and other targeted therapies.

  • A Fluorine Substituent: The fluorine atom is strategically placed on the phenyl ring to bestow the aforementioned benefits of metabolic stability and enhanced target engagement.

  • An Acetamido Group: This group directs ortho-lithiation and can influence the electronic properties of the aromatic ring. Furthermore, the amide functionality is a common feature in many bioactive molecules and can participate in hydrogen bonding interactions within a protein's active site.

This guide provides detailed protocols for the synthesis and subsequent functionalization of this compound, with a focus on its application in the synthesis of precursors for targeted anticancer therapies, such as the third-generation EGFR inhibitor, Osimertinib.[5][6][7]

Part 1: Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be readily prepared in a two-step sequence from commercially available 4-fluoroaniline.

Step 1.1: Iodination of 4-Fluoroaniline

This procedure details the regioselective iodination of 4-fluoroaniline at the ortho position.

Protocol:

  • To a stirred mixture of 4-fluoroaniline (1.0 equiv.), calcium carbonate (1.2 equiv.), and diethyl ether/water (1:1, v/v), add iodine (2.2 equiv.).

  • Heat the mixture to reflux and maintain for 48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the diethyl ether by rotary evaporation.

  • Quench the excess iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the brown color dissipates.

  • Perform a steam distillation to isolate the crude 4-fluoro-2-iodoaniline.

  • Recrystallize the crude product from petroleum ether to yield pure 4-fluoro-2-iodoaniline.

Step 1.2: N-Acetylation of 4-Fluoro-2-iodoaniline

The following protocol describes the protection of the aniline as an acetamide.

Protocol:

  • Dissolve 4-fluoro-2-iodoaniline (1.0 equiv.) in glacial acetic acid.

  • Add acetic anhydride (1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100°C and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into ice-water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part 2: Key Functionalization Protocols for this compound

The true synthetic utility of this compound lies in the diverse array of functional groups that can be introduced at the C-2 position via palladium-catalyzed cross-coupling reactions. The following protocols are optimized starting points for these transformations.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in many kinase inhibitors.

Reaction Scheme: this compound + Arylboronic Acid → N-(5-Fluoro-2-arylphenyl)acetamide

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄, [Pd(OAc)₂ + Ligand]
Ligand (if applicable) SPhos, XPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Temperature 80-100°C
Reaction Time 4-12 hours

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is indispensable for the synthesis of arylamines, another key pharmacophore in anticancer agents.[8][9][10]

Reaction Scheme: this compound + Amine → N-(5-Fluoro-2-(amino)phenyl)acetamide

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like G4-XPhos-Pd, 2-4 mol%).

  • Add this compound (1.0 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv.).

  • Add the amine coupling partner (1.1-1.3 equiv.).

  • Add an anhydrous, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Heat the reaction mixture to 80-110°C and stir until completion (typically 6-24 hours), monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts
Ligand Xantphos, BINAP, G4-XPhos
Base NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-110°C
Reaction Time 6-24 hours

Table 2: Recommended Conditions for Buchwald-Hartwig Amination.

Protocol 2.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates that can be further elaborated or may themselves be part of a final drug structure.[4][7][11]

Reaction Scheme: this compound + Terminal Alkyne → N-(5-Fluoro-2-(alkynyl)phenyl)acetamide

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 3-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add an anhydrous, degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. Alternatively, a solvent like THF or DMF can be used with an added amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60°C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water or a mild acid (e.g., dilute NH₄Cl solution) to remove the amine base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Note on Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require higher catalyst loading or more specialized ligands and may require higher temperatures.[12][13]

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper Source CuI (for traditional method)
Base/Solvent Triethylamine, Diisopropylamine
Temperature 25-60°C
Reaction Time 1-8 hours

Table 3: Recommended Conditions for Sonogashira Coupling.

Part 3: Application in the Synthesis of an Osimertinib Precursor

To illustrate the practical utility of these functionalization strategies, we present a conceptual synthetic workflow towards a key intermediate in the synthesis of Osimertinib, a potent inhibitor of the epidermal growth factor receptor (EGFR).[5][6] The synthesis of Osimertinib often involves the intermediate N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine.[5][14][15] A related diamine precursor can be synthesized from a scaffold derived from this compound.

The following diagram illustrates a plausible synthetic pathway leveraging a Buchwald-Hartwig amination as a key step.

G A This compound B N-(5-Fluoro-2-aminophenyl)acetamide (via Buchwald-Hartwig) A->B  Primary Amine  Pd Catalyst, Base C N-(2-Amino-4-fluorophenyl)acetamide B->C  De-iodination D N-(2-Amino-4-fluoro-5-nitrophenyl)acetamide C->D  Nitration E Key Osimertinib Precursor Scaffolds D->E  Further Elaboration

Caption: Synthetic pathway to an Osimertinib precursor scaffold.

This conceptual pathway demonstrates how the initial C-N bond formation via Buchwald-Hartwig amination on the this compound core sets the stage for subsequent functional group manipulations to build the complex diamine structure required for the final drug molecule. The acetamido group can be hydrolyzed and the resulting aniline can be further functionalized to introduce the pyrimidine moiety, while the nitro group can be reduced to an amine and subsequently acylated to form the acrylamide warhead of Osimertinib.

Part 4: Safety and Handling

This compound and its derivatives, as well as the reagents used in its synthesis and functionalization, should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Aryl Iodides: These compounds can be irritants and are generally light-sensitive. Store in a cool, dark place.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of complex, fluorinated molecules targeting cancer. Its pre-functionalized nature allows for the rapid and efficient introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to leverage this valuable scaffold in the creation of next-generation anticancer agents. The strategic application of these methods, as exemplified in the context of Osimertinib synthesis, underscores the significant potential of this chemistry to accelerate the discovery and development of new cancer therapies.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • PubChem. (n.d.). N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine. Retrieved from [Link]

  • Ochilov, S. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). Osimertinib. Retrieved from [Link]

  • CyberLeninka. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • PINPOOLS. (n.d.). 1,4-BenzenediaMine, N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]-2-nitro-benzene-1,4-diamine. Retrieved from [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]

  • P, S., & G, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5985-6007. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of N-(5-Fluoro-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of N-(5-Fluoro-2-iodophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this specific transformation. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and supported by established literature.

Introduction: The Challenge at Hand

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency.[1] However, the successful coupling of this compound presents a unique set of challenges. The substrate contains an electron-withdrawing acetamide group and a fluorine atom, which can influence the electronic properties of the aryl iodide. Additionally, the presence of the N-H bond in the acetamide moiety can lead to potential side reactions or catalyst inhibition. This guide will provide in-depth solutions to overcome these hurdles.

Troubleshooting Guide: A Symptom-Based Approach

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis shows a significant amount of unreacted this compound. This is a common starting point for troubleshooting and often points to issues with the catalytic cycle.

Q: My reaction is not proceeding. What are the likely causes and how can I address them?

A: Low or no conversion is typically due to an inactive catalyst, poor reagent quality, or suboptimal reaction conditions. Let's break down the potential culprits:

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can be hindered by the presence of oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3] All solvents must be thoroughly degassed prior to use. Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, or a more advanced precatalyst system (e.g., Buchwald precatalysts) can also be beneficial.[2]

  • Ligand Selection: The choice of phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich aryl iodide like ours (due to the ortho-acetamide), a bulky, electron-rich phosphine ligand can facilitate the rate-determining oxidative addition step.[4][5]

    • Solution: If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃) are often effective for challenging couplings.[5][6]

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly through a process called protodeboronation, where the boron moiety is replaced by a hydrogen atom.[7] This is especially true for heteroaryl boronic acids.

    • Solution: Use freshly purchased or purified boronic acids. For enhanced stability, consider using a boronic ester, such as a pinacol ester, or a potassium trifluoroborate salt.[7][8]

  • Inadequate Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9][10] An inappropriate or weak base can stall the reaction.

    • Solution: For this substrate, a moderately strong inorganic base is often a good starting point. K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered and dry to maximize its effectiveness.[3][11]

Issue 2: Significant Formation of Dehalogenated Byproduct

Instead of the desired coupled product, you are observing the formation of N-(5-fluoro-2-phenyl)acetamide's reduced counterpart, N-(5-fluorophenyl)acetamide. This side reaction, known as dehalogenation or hydrodehalogenation, is a common pitfall.[2][12]

Q: I'm seeing a lot of the dehalogenated starting material. What's causing this and how can I minimize it?

A: Dehalogenation occurs when the aryl halide, after oxidative addition to the palladium center, is reduced instead of undergoing coupling. This is often a result of a hydride source in the reaction mixture.

  • Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., from impurities), or even the boronic acid itself.[3]

    • Solution:

      • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a problem. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[2] Ensure your solvents are anhydrous.

      • Base Selection: While stronger bases can sometimes improve coupling efficiency, they can also promote dehalogenation. A careful screening of bases is recommended. Sometimes, a weaker base like CsF can be effective.

      • Ligand Modification: The choice of ligand can influence the relative rates of reductive elimination (to give the desired product) and dehalogenation. More electron-donating and bulky ligands can sometimes favor the desired pathway.

  • Reaction Temperature: Higher temperatures can sometimes exacerbate dehalogenation.

    • Solution: Try running the reaction at a lower temperature for a longer period.

Issue 3: Hydrolysis of the Acetamide Group

You've successfully formed the C-C bond, but you're also isolating the corresponding aniline derivative, indicating hydrolysis of the acetamide group.

Q: My desired product is forming, but I'm also getting the hydrolyzed aniline. How can I prevent this?

A: The acetamide group is generally stable, but under certain Suzuki coupling conditions, particularly with strong bases and prolonged heating in the presence of water, it can undergo hydrolysis.[13][14][15]

  • Base-Mediated Hydrolysis: Strong bases like NaOH or KOH, especially in aqueous media, can promote the hydrolysis of the amide bond.[15][16]

    • Solution:

      • Choice of Base: Opt for milder bases that are less likely to induce hydrolysis. K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally safer choices.[17] Using an anhydrous base can also be beneficial.

      • Solvent System: While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excessive water can lead to hydrolysis.[11] Consider using a biphasic system (e.g., toluene/water) or minimizing the amount of water used. In some cases, completely anhydrous conditions with a fluoride source as the base (e.g., CsF) can be effective.

  • Reaction Time and Temperature: Extended reaction times at high temperatures increase the likelihood of amide hydrolysis.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try to lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: Typically, a catalyst loading of 1-5 mol% is sufficient. For challenging substrates or to improve reaction rates, a higher loading (up to 10 mol%) can be explored. However, be aware that higher catalyst loadings can sometimes lead to increased side reactions.

Q2: Should I use a boronic acid or a boronic ester?

A2: While boronic acids are more common, boronic esters (e.g., pinacol esters) offer greater stability and can be advantageous if you suspect your boronic acid is degrading under the reaction conditions.[8][18]

Q3: What is the best solvent for this Suzuki coupling?

A3: Aprotic solvents are generally preferred. A mixture of dioxane/water or toluene/water is a common starting point. The optimal solvent system will depend on the specific boronic acid partner and the base used and may require some screening.

Q4: Can I run this reaction open to the air?

A4: It is highly recommended to perform Suzuki couplings under an inert atmosphere (argon or nitrogen).[3] The Pd(0) catalyst is sensitive to oxygen and can be deactivated, leading to poor yields.[7]

Q5: My reaction mixture turned black. What does this mean?

A5: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black, which is inactive.[7] This can be caused by exposure to oxygen, high temperatures, or the use of an inappropriate ligand.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if required).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Starting Condition Troubleshooting Options
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ with a ligand, Buchwald precatalysts
Ligand (dppf is part of catalyst)SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃ (2.0 equiv.)K₃PO₄, Cs₂CO₃, CsF
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, 2-MeTHF
Temperature 90 °C70-110 °C

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Complex Pd0->ArPdX Ar-I Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Complex ArPdX->ArPdAr Ar'-B(OR)₂ ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Coupled Product RedElim->Product ArI This compound ArI->OxAdd ArB Boronic Acid/Ester ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active? (Inert atmosphere, degassed solvents) Start->Check_Catalyst Check_Reagents Are reagents high quality? (Fresh boronic acid, dry base) Check_Catalyst->Check_Reagents Yes Optimize_Conditions Systematically optimize conditions (Ligand, Base, Solvent, Temp.) Check_Reagents->Optimize_Conditions Yes Analyze_Byproducts Analyze byproducts (Dehalogenation, Hydrolysis, Homocoupling) Optimize_Conditions->Analyze_Byproducts Address_Dehalogenation Address Dehalogenation (Change solvent, screen bases) Analyze_Byproducts->Address_Dehalogenation Dehalogenation Observed Address_Hydrolysis Address Amide Hydrolysis (Milder base, less H₂O) Analyze_Byproducts->Address_Hydrolysis Hydrolysis Observed Success Improved Yield Analyze_Byproducts->Success No Major Byproducts Address_Dehalogenation->Success Address_Hydrolysis->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356. [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ScienceDirect. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions). [Link]

  • RSC Publishing. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • PubMed Central. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]

  • NISCAIR. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. [Link]

  • RSC Publishing. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

  • Wiley Online Library. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. (n.d.). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

Technical Support Center: Optimizing the Heck Coupling of N-(5-Fluoro-2-iodophenyl)acetamide and Suppressing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing the Heck coupling with N-(5-Fluoro-2-iodophenyl)acetamide. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to overcome common challenges, particularly the prevention of side reactions that can compromise yield and purity. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to optimize this powerful transformation for your specific application.

Section 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting

This section provides quick answers to the most common issues encountered during the Heck coupling of this compound.

Q1: My reaction is sluggish or shows no conversion. What are the first things to check?

A: Low or no conversion is often related to the health of the catalytic system. First, verify the integrity of your palladium precatalyst and phosphine ligand; they can degrade over time. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can oxidize and deactivate the active Pd(0) catalyst.[1] The choice of base is also crucial; it must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate degradation.[2] Finally, confirm your reaction temperature is optimal, as insufficient heat can lead to a sluggish reaction.[2]

Q2: I'm observing a significant amount of a biaryl homocoupled product. How can I prevent this?

A: The formation of a biaryl impurity, 2,2'-diacetamido-4,4'-difluorobiphenyl, arises from the homocoupling of two molecules of your aryl iodide. This side reaction is often promoted by elevated temperatures and the presence of oxygen.[1] To mitigate this, ensure rigorous degassing of your solvent and maintain a strict inert atmosphere (argon or nitrogen). Lowering the reaction temperature may also reduce the rate of homocoupling relative to the desired Heck reaction.[1]

Q3: My desired product is a mixture of double bond isomers. How do I suppress this isomerization?

A: Double bond isomerization is a common side reaction in Heck couplings and occurs when the palladium hydride intermediate (Pd-H), formed after β-hydride elimination, re-adds to the product alkene.[3][4] This process is reversible and can lead to a thermodynamic mixture of isomers. To suppress it, you can add silver or thallium salts (use with caution due to toxicity) to facilitate the rapid, irreversible removal of the halide from the palladium complex, which accelerates the final step of the catalytic cycle.[3] Alternatively, employing specific ligands like tri-2-furylphosphine has been shown to minimize isomerization.[5]

Q4: The reaction starts well, but then I see a black precipitate (palladium black) and the reaction stops. What's happening?

A: The formation of palladium black indicates the decomposition of the catalytically active Pd(0) species. This is a common deactivation pathway, often accelerated by high temperatures or an insufficient ligand-to-palladium ratio.[2] The phosphine ligand's primary role is to stabilize the Pd(0) center.[6] To prevent this, consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1), switching to a more sterically bulky phosphine ligand which can better protect the metal center, or lowering the reaction temperature.[2][7]

Q5: I'm seeing a significant amount of the dehalogenated starting material, N-(5-Fluoro-2-phenyl)acetamide. What causes this?

A: This side product results from hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. The hydrogen source can be the solvent, base, or trace water.[1] This pathway can compete with the desired cross-coupling, especially with highly active catalyst systems. To minimize it, try using a less active catalyst, a milder base, or a different solvent. Running a control experiment with your starting material, base, and catalyst (without the alkene) can help confirm if your substrate is unstable under the reaction conditions.[1]

Section 2: In-Depth Troubleshooting and Mechanistic Insights

A deeper understanding of the reaction mechanism is key to rational troubleshooting. This section explores the causality behind common side reactions and provides advanced strategies for their suppression.

The Heck Catalytic Cycle: A Quick Review

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding these steps is fundamental to diagnosing issues.

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->OxAdd + Ar-I AlkeneCoord Alkene Coordinated Complex OxAdd->AlkeneCoord + Alkene - L MigratoryInsert Migratory Insertion Product (σ-alkyl-Pd(II)) AlkeneCoord->MigratoryInsert Migratory Insertion BetaHydride β-Hydride Elimination (Product Complex) MigratoryInsert->BetaHydride β-Hydride Elimination BetaHydride->Pd0 + Base - Base·HI - Product

Figure 1: Simplified Heck Catalytic Cycle. The cycle involves oxidative addition of the aryl iodide to the active Pd(0) catalyst, followed by alkene coordination, migratory insertion, and β-hydride elimination to form the product. A base is required to regenerate the Pd(0) catalyst.[3][8][9]

Guide 1: Controlling Double Bond Isomerization

This is arguably the most prevalent side reaction that erodes product purity. The culprit is the [HPdL₂I] species formed during β-hydride elimination. This species can either be intercepted by a base to regenerate the Pd(0) catalyst or it can re-add to the newly formed alkene product (hydropalladation), leading to isomerization.

Isomerization_Pathway cluster_main_path Main Catalytic Cycle cluster_side_path Isomerization Pathway Product_Complex [Product-Pd(II)-H] Complex Desired_Product Desired (E)-Alkene + Pd(0) + Base·HI Product_Complex->Desired_Product Base Interception (Fast, Desired) PdH_Species [H-Pd(II)-I]L₂ Product_Complex->PdH_Species Product Dissociation Isomerized_Product Isomerized Alkene + Pd(0) + Base·HI PdH_Species->Product_Complex + Desired Alkene (Reversible Addition) PdH_Species->Isomerized_Product Addition to Isomeric Position (Side Reaction)

Figure 2: Competing pathways after β-hydride elimination. Rapid interception of the palladium hydride species by a base leads to the desired product. Slower interception allows for reversible re-addition and subsequent isomerization.

Troubleshooting Strategies:

  • Choice of Base: A strong, non-coordinating inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective at rapidly and irreversibly neutralizing the generated HI than sterically hindered amine bases.[10][11]

  • Additives: As mentioned in the FAQs, additives can be highly effective. Silver salts (e.g., Ag₂CO₃, Ag₃PO₄) act as halide scavengers, promoting a cationic pathway that often disfavors isomerization.

  • Ligand Modification: The electronic and steric properties of the phosphine ligand play a major role. Electron-donating, bulky ligands can accelerate the reductive elimination step, minimizing the lifetime of the problematic Pd-H intermediate.[7]

Guide 2: A Practical Troubleshooting Decision Tree

When a reaction fails, a systematic approach is crucial. Use this decision tree to guide your optimization efforts.

Troubleshooting_Tree Start Reaction Issue Observed No_Conversion Low/No Conversion? Start->No_Conversion Check_Reagents 1. Check reagent purity (ArI, alkene) 2. Verify catalyst/ligand activity 3. Ensure inert atmosphere & dry solvent No_Conversion->Check_Reagents Yes Side_Products Side Products Observed? No_Conversion->Side_Products No Optimize_Conditions 1. Increase temperature 2. Screen different bases/solvents Check_Reagents->Optimize_Conditions If still no conversion Success Problem Solved Optimize_Conditions->Success Identify_Side_Product Identify major side product (NMR, GC-MS) Side_Products->Identify_Side_Product Yes Isomerization Isomerization? Identify_Side_Product->Isomerization Isomer_Solutions 1. Add Ag₂CO₃ or Ag₃PO₄ 2. Switch to K₂CO₃ or Cs₂CO₃ 3. Try P(2-furyl)₃ ligand Isomerization->Isomer_Solutions Yes Homocoupling Homocoupling/Dehalogenation? Isomerization->Homocoupling No Isomer_Solutions->Success Homocoupling_Solutions 1. Lower reaction temperature 2. Ensure rigorous deoxygenation 3. Use milder base Homocoupling->Homocoupling_Solutions Yes Pd_Black Palladium Black? Homocoupling->Pd_Black No Homocoupling_Solutions->Success Pd_Black_Solutions 1. Increase ligand:Pd ratio (e.g., 4:1) 2. Use bulkier ligand (e.g., P(o-tol)₃) 3. Lower reaction temperature Pd_Black->Pd_Black_Solutions Yes Pd_Black->Success No, consult specialist Pd_Black_Solutions->Success

Figure 3: A systematic decision tree for troubleshooting the Heck reaction. Start by identifying the primary issue and follow the corresponding path to find targeted solutions.

Section 3: Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Heck Coupling of this compound

This procedure is optimized for high yield and minimal side products, using standard laboratory equipment.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the desired phosphine ligand (see Table 1, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the base (e.g., K₂CO₃, 2.0 equiv), and the alkene (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-24 hours.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for success. The tables below provide a starting point for optimization.

Table 1: Common Palladium Precatalysts and Ligands

Component Example Typical Loading (mol%) Key Considerations
Pd Precatalyst Pd(OAc)₂ 1 - 5 Air-stable, common, requires in-situ reduction.[3][9]
Pd₂(dba)₃ 0.5 - 2.5 Pd(0) source, more sensitive to air but often more active.[10]
Monodentate Ligand PPh₃ 2 - 10 Standard, inexpensive ligand.[7]
P(o-tol)₃ 2 - 10 Bulkier than PPh₃, can improve catalyst stability.[10]
P(t-Bu)₃ 2 - 10 Very bulky and electron-rich, highly active.[12]

| Bidentate Ligand | BINAP | 1 - 5 | Often used for asymmetric Heck reactions.[3] |

Table 2: Guide to Selecting Bases and Solvents

Component Example Strength Key Considerations
Organic Base Triethylamine (Et₃N) Moderate Common, can act as a reductant for Pd(II).[2]
DIPEA Moderate Sterically hindered, non-nucleophilic.
Inorganic Base K₂CO₃, Cs₂CO₃ Strong Often good for suppressing isomerization.[10][13]
NaOAc Weak Mild conditions, can be effective in some systems.[10]
Solvent DMF, DMA, NMP Polar Aprotic High boiling points, good for solubilizing reagents and stabilizing catalysts.[11][14]
Acetonitrile (MeCN) Polar Aprotic Lower boiling point, useful for reactions at moderate temperatures.[15]

| | Toluene, Dioxane | Nonpolar/Weakly Polar | Can be effective, especially in phosphine-free systems.[16] |

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide - Benchchem.
  • Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole. The Journal of Organic Chemistry.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
  • Heck Reaction - Chemistry LibreTexts.
  • What is the role of PPh3 in Heck coupling?
  • Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group.
  • Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. The Journal of Organic Chemistry.
  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing.
  • Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide.
  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
  • Heck Reaction Mechanism - BYJU'S.
  • Chemistry Heck Reaction - s
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu.
  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Heck reaction - Chemistry LibreTexts.
  • Heck cross coupling reaction | PPTX - Slideshare.
  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
  • A new efficient palladium catalyst for Heck reactions of deactiv
  • Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study - ACS Public
  • Heck Coupling | NROChemistry.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Heck Reaction.
  • Application Notes and Protocols: Heck Reaction Conditions for 2-Fluoro-5-iodobenzylamine - Benchchem.

Sources

Technical Support Center: Purification Strategies for Products from N-(5-Fluoro-2-iodophenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(5-Fluoro-2-iodophenyl)acetamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges encountered in reactions involving this versatile building block. The strategies outlined here are grounded in established chemical principles and validated through extensive laboratory experience.

Table of Contents

  • General Purification Workflow

  • Frequently Asked Questions (FAQs)

    • Work-up & Extraction

      • Q1: What is a general work-up procedure after a cross-coupling reaction with this compound?

      • Q2: My product seems to be partially soluble in both the organic and aqueous layers during extraction. How can I improve separation?

    • Palladium Catalyst Removal

      • Q3: I see a persistent black/grey solid (palladium black) in my crude product. What is the most effective way to remove it?

      • Q4: After initial filtration, my product solution is still faintly colored, suggesting residual palladium. How can I remove these trace amounts?

    • Chromatography

      • Q5: How do I choose between normal-phase and reverse-phase chromatography for my product?

      • Q6: My product is co-eluting with a byproduct on silica gel. What strategies can I use to improve separation?

    • Crystallization

      • Q7: My purified product is an oil, but I need a solid. How can I induce crystallization?

      • Q8: I am trying to crystallize my biaryl product from a Suzuki coupling, but it remains in solution. What are some effective crystallization techniques?

    • Troubleshooting Specific Reactions

      • Q9: In my Suzuki coupling, I have significant amounts of homocoupled boronic acid byproduct. How can I remove it?

      • Q10: My Buchwald-Hartwig amination product is difficult to separate from the phosphine ligand oxide. What purification method is recommended?

General Purification Workflow

A successful purification strategy begins with a well-designed workflow. The following diagram illustrates a typical decision-making process for purifying products derived from this compound.

Purification_Workflow start Crude Reaction Mixture quench Quench Reaction (e.g., with sat. aq. NH4Cl) start->quench celite_filtration Filter through Celite® Pad quench->celite_filtration Removes Pd black & inorganic salts extraction Aqueous Work-up / Liquid-Liquid Extraction celite_filtration->extraction dry_concentrate Dry Organic Layer & Concentrate extraction->dry_concentrate purification_choice Choose Purification Method dry_concentrate->purification_choice flash_chrom Flash Column Chromatography purification_choice->flash_chrom Moderate to low polarity Good separation on TLC crystallization Crystallization purification_choice->crystallization Product is solid High purity needed prep_hplc Preparative HPLC (Reverse-Phase) purification_choice->prep_hplc Polar product Difficult separation final_product Pure Product flash_chrom->final_product crystallization->final_product prep_hplc->final_product

Caption: A general decision tree for post-reaction work-up and purification.

Frequently Asked Questions (FAQs)

Work-up & Extraction
Q1: What is a general work-up procedure after a cross-coupling reaction with this compound?

A1: A robust work-up is the first line of defense in purification. For typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), a standardized procedure is highly effective.

The key is to first remove insoluble inorganic salts and the bulk of the palladium catalyst. Filtration through a pad of Celite® or silica is a common and effective first step.[1][2][3]

Representative Protocol: Post-Suzuki Coupling Work-up

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent that fully dissolves your product, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration: Prepare a short plug of Celite® (approx. 1-2 cm thick) in a sintered glass funnel. Pass the diluted reaction mixture through the Celite® pad. Wash the pad with additional solvent to ensure complete recovery of the product.[1][3][4] This step will trap insoluble bases (e.g., K₂CO₃, Cs₂CO₃) and precipitated palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Saturated aqueous ammonium chloride (NH₄Cl) to quench any remaining organometallic reagents.

    • Water (H₂O) to remove water-soluble salts and solvents like DMF.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) if an acid was present.

    • Brine (saturated aq. NaCl) to break up emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Q2: My product seems to be partially soluble in both the organic and aqueous layers during extraction. How can I improve separation?

A2: This issue often arises when the product has a moderate polarity, a characteristic that can be imparted by the acetamide group in your molecule. Here are several strategies to address this:

  • Change the Organic Solvent: If you are using a moderately polar solvent like EtOAc, switch to a less polar one like DCM, which has lower water miscibility.

  • "Salting Out": Add a significant amount of brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing them into the organic layer.[1]

  • Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • pH Adjustment: The acetamide group is generally neutral, but other functional groups on your coupling partner could be acidic or basic. Adjusting the pH of the aqueous layer with dilute HCl or NaOH can protonate or deprotonate these groups, altering their solubility and driving your product into the organic phase.

Palladium Catalyst Removal
Q3: I see a persistent black/grey solid (palladium black) in my crude product. What is the most effective way to remove it?

A3: The formation of palladium black (aggregated, inactive Pd(0)) is a common issue.[5] The most effective removal method is filtration through an appropriate medium before aqueous work-up.

  • Celite® Filtration: As described in Q1, this is the standard and often sufficient method. Ensure the Celite® pad is well-packed and washed thoroughly with the solvent used to dilute the reaction mixture.[1][2]

  • Activated Carbon: If Celite® filtration is insufficient, you can stir the diluted reaction mixture with a small amount of activated carbon for 15-30 minutes before filtration.[6] Caution: Activated carbon can sometimes adsorb the desired product, so perform a small-scale test first and monitor product concentration by TLC or LC-MS.

Q4: After initial filtration, my product solution is still faintly colored, suggesting residual palladium. How can I remove these trace amounts?

A4: Trace palladium contamination is a significant concern, especially in pharmaceutical development. Several specialized techniques can be employed to remove soluble or colloidal palladium species.

MethodDescriptionAdvantagesDisadvantages
Scavenger Resins These are solid-supported materials with functional groups (e.g., thiols, phosphines) that chelate palladium. The crude product solution is passed through a cartridge or stirred with the resin.[3][7]High efficiency for trace removal; simple filtration to remove.Can be expensive; may require screening to find the optimal resin.
Silica Gel Plug Pass the crude product solution through a short plug of silica gel, eluting with the solvent system intended for column chromatography. Palladium complexes often bind strongly to silica.[1][3]Inexpensive and readily available.May not be sufficient for very low ppm requirements.
Specialized Adsorbents Materials like layered clay compounds or certain zeolites can effectively trap palladium complexes.[6]High capacity and efficiency.Less common in standard academic labs.

Protocol: Palladium Scavenging with a Thiol Resin

  • Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene).

  • Add a scavenger resin (e.g., SiliaMetS Thiol) according to the manufacturer's recommendation (typically 3-5 equivalents relative to the initial palladium loading).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours. Monitor the removal of color.

  • Filter off the resin and wash it with the solvent.

  • Concentrate the filtrate to recover the palladium-free crude product.

Chromatography
Q5: How do I choose between normal-phase and reverse-phase chromatography for my product?

A5: The choice depends primarily on the polarity of your product. The presence of the N-H and C=O bonds in the acetamide group makes products derived from this compound moderately polar.

Chromatography_Choice start Crude Product tlc_test Run TLC in Hexanes/EtOAc start->tlc_test rf_check Rf Value? tlc_test->rf_check normal_phase Normal-Phase Chromatography (Silica Gel) rf_check->normal_phase 0.1 < Rf < 0.4 product_soluble Product soluble in non-polar solvents? rf_check->product_soluble Rf ≈ 0 (very polar) reverse_phase Reverse-Phase Chromatography (C18 Silica) product_soluble->normal_phase No, try more polar solvents (DCM/MeOH) product_soluble->reverse_phase Yes, soluble in MeCN/H2O, MeOH/H2O

Caption: Decision process for selecting a chromatography method.

  • Normal-Phase (Silica Gel): This is the most common method for routine purification. It is ideal for compounds of low to moderate polarity.

    • Stationary Phase: Polar (Silica, Alumina)

    • Mobile Phase: Non-polar (e.g., Hexanes/EtOAc, DCM/MeOH)

    • Elution Order: Least polar compounds elute first.

  • Reverse-Phase (C18 Silica): This technique is excellent for purifying polar compounds that do not move on a silica gel TLC plate (Rf ≈ 0). It is widely used in the pharmaceutical industry for high-resolution separations.[8][9][10][11]

    • Stationary Phase: Non-polar (e.g., Silica bonded with C18 alkyl chains)

    • Mobile Phase: Polar (e.g., Acetonitrile/Water, Methanol/Water, often with 0.1% formic acid or TFA)

    • Elution Order: Most polar compounds elute first.

Q6: My product is co-eluting with a byproduct on silica gel. What strategies can I use to improve separation?

A6: Co-elution is a common challenge. Here are several approaches to try, from simple to more advanced:

  • Optimize the Solvent System:

    • Reduce Polarity: Decrease the percentage of the more polar solvent (e.g., from 30% EtOAc in hexanes to 20%). This will increase the retention time of all compounds and may improve separation.

    • Change Solvent Selectivity: Replace one of the solvents. For example, if you are using Hexanes/EtOAc, try switching to Hexanes/DCM, Toluene/EtOAc, or DCM/Methanol. Different solvents interact with your compounds and the silica in unique ways, which can alter the elution order and improve resolution.

  • Use a Different Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase like alumina or a chemically modified silica (e.g., diol- or cyano-bonded).

  • Employ Reverse-Phase Chromatography: As mentioned in Q5, switching to reverse-phase can completely change the elution profile and often separates impurities that are difficult to resolve on normal-phase.[8][9]

Crystallization
Q7: My purified product is an oil, but I need a solid. How can I induce crystallization?

A7: Obtaining a solid is often crucial for characterization and handling. If your product is a persistent oil, it may be due to residual solvent or inherent properties of the molecule.

  • Remove Residual Solvents: Ensure all solvent is removed by drying the oil under high vacuum for several hours, sometimes with gentle heating.

  • Scratching: Use a glass rod or metal spatula to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal of the desired product (perhaps from a previous batch), add it to the oil. This "seed" crystal provides a template for further crystallization.[12]

  • Trituration: Add a solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and induce the oil to solidify.

Q8: I am trying to crystallize my biaryl product from a Suzuki coupling, but it remains in solution. What are some effective crystallization techniques?

A8: Biaryl compounds, common products of Suzuki reactions, often have good crystallinity.[13][14] If direct crystallization from a single solvent upon cooling is unsuccessful, more advanced techniques can be employed.

TechniqueProtocolWhen to Use
Solvent Layering Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM, Toluene). Carefully layer a "poor" solvent in which the compound is insoluble (e.g., Hexanes, Pentane) on top. Seal the vial and leave it undisturbed.[15]For thermally sensitive compounds or when slow crystal growth is desired.
Vapor Diffusion Place a small, open vial containing your dissolved compound inside a larger, sealed jar containing a volatile "poor" solvent. The poor solvent will slowly diffuse into the solution, reducing solubility and promoting crystallization.[12][15]Excellent for small quantities of material and for growing high-quality single crystals for X-ray analysis.
Anti-Solvent Addition Dissolve the compound in a "good" solvent. Slowly add a "poor" anti-solvent dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate, then allow the solution to stand.[16]A quick and effective method for screening crystallization conditions.
Troubleshooting Specific Reactions
Q9: In my Suzuki coupling, I have significant amounts of homocoupled boronic acid byproduct. How can I remove it?

A9: The formation of a biaryl byproduct from the homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[17]

  • Chromatography: This is the most common method. The homocoupled byproduct is often less polar than the desired cross-coupled product (which contains the polar acetamide group). A standard silica gel column with a Hexanes/EtOAc gradient is usually effective.

  • Base Wash: Boronic acids and their byproducts can sometimes be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH), which can convert them into water-soluble boronate salts. Caution: This can cause hydrolysis of ester groups if present in your molecule.

  • Crystallization: If your desired product is a crystalline solid, crystallization can be an excellent way to reject the homocoupled impurity, which may remain in the mother liquor.

Q10: My Buchwald-Hartwig amination product is difficult to separate from the phosphine ligand oxide. What purification method is recommended?

A10: Phosphine oxides are common, often polar byproducts in reactions using phosphine ligands.[18] Their polarity can be similar to that of the desired aminated product, making chromatographic separation challenging.

  • Acidic Extraction: If your product is basic (e.g., if you coupled with an aniline or alkylamine), you can perform an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent like EtOAc.

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your aminated product will move to the aqueous layer as the ammonium salt, while the neutral phosphine oxide remains in the organic layer.

    • Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ and re-extract your purified product back into an organic solvent.

  • Optimized Chromatography:

    • Try a different solvent system. Sometimes adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (1%) to your eluent can improve the separation from phosphine oxides on silica gel.

    • Consider reverse-phase chromatography, which separates based on different principles and can often resolve these impurities.[9]

References
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online discussion]. Available at: [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available at: [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online discussion]. Available at: [Link]

  • LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Available at: [Link]

  • Journal of New Developments in Chemistry. (n.d.). Reversed Phase Chromatography. Available at: [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • University of Rochester. (n.d.). Guide for crystallization. Available at: [Link]

  • Sci-Hub. (2012). Crystallization-Induced Dynamic Resolution of Stereolabile Biaryl Derivatives Involving Supramolecular Interactions. Crystal Growth & Design. Available at: [Link]

  • Reddit. (2024). BH amination side products and purification. [Online discussion]. Available at: [Link]

  • Google Patents. (1999). US5922898A - Process for preparing biaryl compounds.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination? [Online discussion]. Available at: [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. [Online discussion]. Available at: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Mettler-Toledo. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Online discussion]. Available at: [Link]

Sources

Troubleshooting low conversion in "N-(5-Fluoro-2-iodophenyl)acetamide" amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed amination of N-(5-fluoro-2-iodophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Low conversion rates with this substrate are not uncommon and can often be traced to a handful of critical reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments.

The Challenge: Understanding the Substrate

The substrate, this compound, presents a unique set of challenges in Buchwald-Hartwig amination reactions. Its reactivity is governed by a combination of electronic and steric factors:

  • Ortho-Iodo Group: The iodine in the ortho position to the reacting center creates significant steric hindrance. This can impede the crucial oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond.

  • Aryl Iodide Reactivity: While aryl iodides are typically reactive in cross-coupling, they can also be problematic. The iodide anion generated during the reaction can act as an inhibitor to the palladium catalyst by forming unreactive bridged palladium dimers, effectively taking the catalyst out of the active cycle.[1][2]

  • Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.

  • N-Acetamide Group: The amide functionality introduces several considerations. The N-H proton is weakly acidic and can interact with the base. Furthermore, the amide carbonyl could potentially coordinate to the palladium center. Under harsh basic conditions, hydrolysis of the acetamide is a possible side reaction.

This guide will walk you through a logical process of troubleshooting, focusing on the key components of the reaction: the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing very low or no conversion. Where should I start troubleshooting?

A: Low or no conversion is a common issue. The most critical factors to investigate are the catalyst system and the reaction conditions. Start by ensuring your reagents are pure and your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst. Then, systematically evaluate your choice of ligand, base, and solvent as detailed in the troubleshooting guide below. For sterically hindered substrates like this, the choice of a bulky, electron-rich phosphine ligand is paramount.[3]

Q2: I'm using a standard palladium source like Pd₂(dba)₃. Is this sufficient?

A: While Pd₂(dba)₃ is a common Pd(0) source, its effectiveness is highly dependent on the ligand used to form the active catalytic species in situ. For challenging substrates, it is often more reliable to use a pre-catalyst, such as a G3 or G4 Buchwald precatalyst. These are air-stable compounds that rapidly and cleanly generate the active LPd(0) species upon addition of a base, leading to more reproducible results.[4]

Q3: Can the iodide in my starting material be poisoning the catalyst?

A: Yes, this is a known issue with aryl iodides in Buchwald-Hartwig aminations.[1][2] The generated iodide anion can lead to the formation of catalytically inactive palladium-iodide bridged dimers. One strategy to mitigate this is to use a solvent in which the iodide salt byproduct is poorly soluble, such as toluene.[2][5] This causes the inhibitory iodide to precipitate out of the reaction mixture.

Q4: Is the acetamide group stable under the reaction conditions?

A: Generally, acetamides are compatible with a range of Buchwald-Hartwig conditions. However, the use of very strong bases, particularly in combination with high temperatures and protic solvents, could potentially lead to hydrolysis. If you suspect this is an issue, consider using a weaker base like Cs₂CO₃ or K₃PO₄ and a lower reaction temperature.[2]

Troubleshooting Guide: Low Conversion Issues

Symptom: Low or No Product Formation, Starting Material Unchanged

This scenario points to a fundamental issue with the activation of the catalyst or the initial oxidative addition step.

Start Low/No Conversion Inert_Atmosphere Check Inert Atmosphere (O₂ degrades catalyst) Start->Inert_Atmosphere Reagent_Purity Verify Reagent Purity (Water, other impurities) Inert_Atmosphere->Reagent_Purity Catalyst_System Evaluate Catalyst System Reagent_Purity->Catalyst_System Ligand_Choice Sub-optimal Ligand? (Bulky, electron-rich needed) Catalyst_System->Ligand_Choice Base_Choice Incorrect Base? (Strength & Solubility) Catalyst_System->Base_Choice Precatalyst Use Buchwald Pre-catalyst (e.g., XPhos Pd G3/G4) Ligand_Choice->Precatalyst Solution Solvent_Choice Inappropriate Solvent? (Iodide inhibition) Base_Choice->Solvent_Choice

Caption: Troubleshooting workflow for no product formation.

Causality & Actionable Advice:

  • Inadequate Catalyst System: The steric hindrance from the ortho-iodo group demands a highly active catalyst.

    • Expertise: The oxidative addition step is often rate-limiting for sterically demanding substrates. A bulky, electron-rich ligand is required to stabilize the palladium center and promote this step.

    • Action: Switch to a more appropriate ligand. For ortho-substituted aryl halides, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[3] Using a pre-formed palladium precatalyst incorporating one of these ligands is highly recommended for reproducibility.

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, deprotonating the amine to make it a better nucleophile.[2]

    • Expertise: A base that is too weak may not efficiently deprotonate the amine. Conversely, a base that is too strong might lead to side reactions. The solubility of the base is also critical.

    • Action: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[2] If base-sensitive functional groups are a concern, or if NaOtBu is failing, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent Effects & Iodide Inhibition:

    • Expertise: As mentioned in the FAQs, iodide inhibition is a significant concern. The choice of solvent can directly impact the concentration of soluble iodide anions.

    • Action: Toluene is often a good first choice as it has low solubility for sodium iodide.[2][5] 1,4-Dioxane is another commonly used solvent. Avoid highly polar aprotic solvents like DMF or DMSO unless necessary for solubility, as they can sometimes interfere with the catalyst.

Symptom: Incomplete Conversion, Mixture of Starting Material and Product

This suggests your reaction is working, but it is either too slow or stalling prematurely.

LPd(0) LPd(0) LPd(0)->LPd(0) Product (Ar-NR₂) Oxidative\nAddition\nComplex Oxidative Addition Complex LPd(0)->Oxidative\nAddition\nComplex + Ar-I Amine\nCoordination\nComplex Amine Coordination Complex Oxidative\nAddition\nComplex->Amine\nCoordination\nComplex + R₂NH Amido\nComplex Amido Complex Amine\nCoordination\nComplex->Amido\nComplex - HX (Base) Amido\nComplex->LPd(0) Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Causality & Actionable Advice:

  • Reaction Temperature is Too Low:

    • Expertise: Cross-coupling reactions often require thermal energy to overcome activation barriers, especially for the oxidative addition and reductive elimination steps.

    • Action: Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.[2] Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

  • Insufficient Catalyst Loading:

    • Expertise: For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion in a reasonable timeframe.

    • Action: Increase the catalyst and ligand loading from a typical 1-2 mol% up to 5 mol%.

  • Catalyst Decomposition:

    • Expertise: Over time, especially at high temperatures, the catalytic species can degrade, leading to a stalled reaction.

    • Action: Ensure a strictly inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, ensure that the ligand or amine can effectively reduce it to the active Pd(0) state.[2] Using a pre-catalyst often circumvents issues with the initial reduction step.

Symptom: Formation of Side Products

The appearance of unexpected products points to competing reaction pathways.

  • Hydrodehalogenation (Ar-I → Ar-H):

    • Expertise: This side reaction, where the iodine is replaced by a hydrogen, can occur via β-hydride elimination if the amine coupling partner has β-hydrogens. It can also be promoted by trace amounts of water.

    • Action: Ensure your reagents and solvent are anhydrous. If the amine has β-hydrogens, the choice of ligand is critical to favor reductive elimination over β-hydride elimination.

  • Amide Hydrolysis:

    • Expertise: As discussed, strong bases and high temperatures can lead to the hydrolysis of the N-acetamide group.

    • Action: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. Running the reaction at the lowest effective temperature can also minimize this side reaction.

Recommended Starting Conditions & Optimization Protocol

This table provides a set of starting conditions for the amination of this compound, based on best practices for similar challenging substrates.

ParameterRecommended ConditionRationale & Reference
Palladium Source XPhos Pd G3 (2 mol%)Air-stable precatalyst, efficient for hindered substrates.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand promoting oxidative addition.[3]
Base NaOtBu (1.5 equiv.)Strong, effective base for amine deprotonation.[2]
Solvent Toluene (0.1 - 0.5 M)Low solubility for NaI, mitigating catalyst inhibition.[2][5]
Temperature 100 °CA good starting point to ensure sufficient reaction rate.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation.
Step-by-Step Optimization Protocol:
  • Establish a Baseline: Run the reaction using the recommended starting conditions above. Use a small scale (e.g., 0.5 mmol) and monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analyze the Outcome:

    • No Reaction: Focus on the catalyst system. Verify the integrity of your precatalyst. Consider a different ligand from the recommended list (e.g., RuPhos).

    • Incomplete Conversion: Increase the temperature in 10 °C increments. If that fails, increase the catalyst loading to 4-5 mol%.

    • Side Products: If hydrodehalogenation is observed, ensure anhydrous conditions. If amide hydrolysis is suspected, switch to Cs₂CO₃ (2.0 equiv.) and re-optimize the temperature.

  • Systematic Screening: If initial optimizations fail, a more systematic screen of parameters is warranted. The order of importance is typically: Ligand > Base > Solvent .

Screen PriorityParameterOptions to Test
1Ligand XPhos, RuPhos, BrettPhos
2Base NaOtBu, Cs₂CO₃, K₃PO₄
3Solvent Toluene, 1,4-Dioxane, t-BuOH

By methodically addressing these key variables, you can effectively troubleshoot low conversion and optimize the amination of this compound for your specific amine coupling partner.

References

  • Li, Z., Sun, K., & Cai, C. (2018). Cobalt-catalyzed ortho-iodination of N-arylacetamides with N-iodosuccinimide. Organic & Biomolecular Chemistry, 16(30), 5433-5440. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2017). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (2018). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp² C–H bond activation in ball mills. [Link]

  • PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

  • MIT Open Access Articles. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

  • Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. [Link]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • SciSpace. (n.d.). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of N-(5-Fluoro-2-iodophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the process development and scale-up of N-(5-Fluoro-2-iodophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your scale-up activities.

I. Reaction Overview and Core Principles

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The primary transformation is the N-acetylation of 5-fluoro-2-iodoaniline. While straightforward on a lab scale, scaling up this reaction introduces challenges related to reaction kinetics, thermal management, impurity control, and product isolation.

Reaction_Scheme reactant 5-Fluoro-2-iodoaniline product This compound reactant->product Base, Solvent reagent + Acetic Anhydride (or Acetyl Chloride) reagent->product byproduct + Acetic Acid (or HCl) G start Significant Exotherm Observed q1 Is reagent addition complete? start->q1 action1 Immediately stop reagent addition q1->action1 No action2 Ensure maximum cooling is applied q1->action2 Yes action1->action2 action3 Increase agitation speed action2->action3 q2 Is the temperature still rising? action3->q2 action4 Consider an emergency quench (if protocols are in place) q2->action4 Yes end Review process safety data and modify SOP q2->end No action4->end

Caption: Decision-making process for managing a reaction exotherm.

Q2: I am observing a higher level of impurities in my scaled-up batch compared to the lab-scale synthesis. What are the likely impurities and how can I control them?

A2: Impurity profiles often change with scale due to differences in reaction time, temperature, and mixing. For the synthesis of this compound, potential impurities can arise from the starting materials or side reactions.

Common Impurities and Their Sources:

Impurity NamePotential SourceMitigation Strategy
Unreacted 5-Fluoro-2-iodoaniline Incomplete reaction due to poor mixing, insufficient acetylating agent, or low temperature.Ensure adequate mixing and a slight excess (1.05-1.1 eq.) of the acetylating agent. Monitor reaction completion by HPLC or TLC.
Diacetylated Product Use of a large excess of acetylating agent or high reaction temperatures.Use a stoichiometric amount or a slight excess of the acetylating agent. Maintain a controlled temperature.
Isomeric Impurities Impurities present in the starting 5-fluoro-2-iodoaniline.Source high-purity starting materials and perform incoming quality control.
Degradation Products Can form due to localized overheating or extended reaction times.Maintain strict temperature control and aim for the shortest possible reaction time.

Analytical Methods for Impurity Profiling:

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Q3: The product is difficult to isolate and purify at a larger scale. What are the best practices for crystallization and filtration?

A3: Isolation and purification are often challenging during scale-up. For this compound, which is a solid, crystallization is the primary purification method.

Best Practices for Large-Scale Crystallization:

  • Solvent Selection: An ideal solvent (or solvent system) will have high solubility for the product at elevated temperatures and low solubility at lower temperatures. For acetanilides, common solvents include ethanol, isopropanol, or mixtures with water. [1]* Controlled Cooling: Slow, controlled cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities and the formation of fine particles that are difficult to filter.

  • Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can promote controlled crystal growth and lead to a more consistent particle size distribution.

  • Agitation: Gentle agitation during crystallization helps to maintain a uniform temperature and prevent the settling of crystals, which can lead to agglomeration.

Filtration and Drying:

  • Filtration: For larger quantities, a Nutsche filter-dryer is often used to isolate the solid product under a controlled atmosphere.

  • Washing: The filter cake should be washed with a cold, fresh portion of the crystallization solvent to remove residual mother liquor containing impurities.

  • Drying: The product should be dried under vacuum at a temperature well below its melting point to remove residual solvents.

III. Experimental Protocols for Scale-Up

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: N-Acetylation of 5-Fluoro-2-iodoaniline (1 kg scale)

Materials:

  • 5-Fluoro-2-iodoaniline (1.00 kg, 4.22 mol)

  • Acetic Anhydride (0.47 kg, 4.64 mol, 1.1 eq.)

  • Pyridine (0.40 kg, 5.06 mol, 1.2 eq.)

  • Toluene (8 L)

  • Deionized Water (5 L)

  • Brine (2 L)

Procedure:

  • Reaction Setup: Charge a 20 L jacketed glass reactor with 5-fluoro-2-iodoaniline and toluene. Start agitation.

  • Reagent Addition: Add pyridine to the reactor. Cool the mixture to 0-5 °C.

  • Controlled Acetylation: Add acetic anhydride dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add deionized water to quench the reaction, keeping the temperature below 25 °C.

    • Separate the organic layer.

    • Wash the organic layer with deionized water, followed by brine.

  • Solvent Swap and Crystallization:

    • Concentrate the toluene solution under vacuum.

    • Add ethanol (or another suitable crystallization solvent) and heat to dissolve the crude product.

    • Cool the solution slowly to room temperature, then further cool to 0-5 °C for at least 4 hours.

  • Isolation and Drying:

    • Filter the crystalline product.

    • Wash the filter cake with cold ethanol.

    • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

IV. Safety and Handling Considerations

Working with halogenated anilines and their derivatives requires strict adherence to safety protocols, especially at a larger scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [2]* Ventilation: Conduct all operations in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [2]* Handling of Reagents:

    • 5-Fluoro-2-iodoaniline: This compound is toxic if swallowed and may cause skin and eye irritation. [2] * Acetic Anhydride: Corrosive and lachrymatory. Handle with care.

    • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

V. References

  • Coleman, G. H.; Alvarado, A. M. Acetamide. Org. Synth.1923 , 3, 3. [Link]

  • Google Patents. Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives.

  • Google Patents. Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids.

  • CONICET Digital. Extracting kinetic parameters of aniline polymerization from thermal data of a batch reactor. simulation of the thermal behavior. [Link]

  • Google Patents. New preparation method of flutamide.

  • Google Patents. US 7,790,905 B2. [Link]

  • PubMed. 2,2,2-Tri-fluoro-N-(2-iodo-phen-yl)acetamide. [Link]

  • Google Patents. Process for the preparation of n-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-n-methyl-acetamide.

  • Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. [Link]

  • ResearchGate. N‐Acetylation as a Means to Activate Polyfluoroarylamines for Selective ortho‐Hydrodefluorination by Zinc in Aqueous Ammonia: A Concise Route to Polyfluorobenzo Azaheterocycles. [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • CyberLeninka. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • ResearchGate. Calculated energy correlation diagram for acetylation of aniline with the diethylether and acetic acid solvents. [Link]

  • Royal Society of Chemistry. Sunlight-driven N-acetylation of anilines: a green chemistry approach. [Link]

  • National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]

  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • CyberLeninka. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

  • Google Patents. Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.

  • National Medical Commission. U-14023/19/NEET (UG Exam)/UGMEB. [Link]

  • PubMed Central. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]

  • PubMed Central. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • PubMed Central. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]

  • PubMed. Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET. [Link]

  • YouTube. Acetylation of aniline. [Link]

  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

Technical Support Center: The Impact of Solvent Choice on N-(5-Fluoro-2-iodophenyl)acetamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(5-Fluoro-2-iodophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the critical role of solvent selection in the acylation of 5-fluoro-2-iodoaniline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the nuances of this reaction and optimize your experimental outcomes.

Introduction: Why Solvent Choice is Critical

The synthesis of this compound, a key intermediate in various research and development applications, involves the acylation of 5-fluoro-2-iodoaniline. The kinetics of this reaction are profoundly influenced by the choice of solvent. The solvent does not merely act as a medium for the reactants; it actively participates in the reaction by stabilizing or destabilizing the ground states and transition states of the reactants, thereby altering the activation energy and, consequently, the reaction rate. Understanding these interactions is paramount for achieving desired yields, minimizing side reactions, and ensuring process efficiency.

The starting material, 5-fluoro-2-iodoaniline, presents a unique electronic and steric profile. The fluorine atom at the meta-position to the amino group and the iodine atom at the ortho-position both exert strong inductive electron-withdrawing effects (-I), deactivating the aniline ring and reducing the nucleophilicity of the amino group.[1][2] The ortho-iodo group also introduces significant steric hindrance around the reaction center.[3] These factors make the acylation of this substrate more challenging than that of simple anilines and amplify the importance of appropriate solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation of 5-fluoro-2-iodoaniline so slow compared to other anilines?

A1: The reduced reactivity of 5-fluoro-2-iodoaniline is due to a combination of electronic and steric factors. The fluorine and iodine substituents are electron-withdrawing, which decreases the electron density on the nitrogen atom of the amino group, making it a weaker nucleophile.[1] Additionally, the bulky iodine atom at the ortho position sterically hinders the approach of the acylating agent to the amino group, further slowing the reaction.[3]

Q2: What are the key solvent properties I should consider for this reaction?

A2: The most critical solvent properties are polarity (dielectric constant), ability to solvate the transition state, and miscibility with the reactants.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are often preferred as they can effectively solvate the polar transition state of the acylation reaction without deactivating the nucleophile through hydrogen bonding.

  • Polar Protic Solvents (e.g., alcohols, water) can slow down the reaction by forming hydrogen bonds with the lone pair of the aniline's amino group, reducing its nucleophilicity.

  • Nonpolar Solvents (e.g., Toluene, Hexane) are generally poor choices as they do not effectively stabilize the polar transition state, leading to very slow reaction rates.

Q3: Can I use a catalyst to speed up the reaction?

A3: Yes, in many cases, a base catalyst is employed. A non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) can deprotonate the aniline, increasing its nucleophilicity. In some protocols, a catalytic amount of a substance like 4-dimethylaminopyridine (DMAP) is used to accelerate the acylation, particularly when using acid anhydrides as the acylating agent.

Q4: How do I monitor the progress of the reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4][5][6] TLC provides a quick qualitative assessment of the consumption of the starting material and the formation of the product. For more quantitative analysis of reaction kinetics, HPLC is the preferred method.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Reduced Nucleophilicity of Aniline: The electron-withdrawing fluoro and iodo groups significantly deactivate the starting material.[1] 2. Steric Hindrance: The ortho-iodo group physically blocks the approach of the acylating agent.[3] 3. Inappropriate Solvent Choice: Use of a nonpolar or protic solvent can severely impede the reaction.1. Switch to a Polar Aprotic Solvent: Use solvents like DMF, DMSO, or acetonitrile to better stabilize the polar transition state. 2. Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy. Monitor for potential side reactions. 3. Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides. 4. Add a Base Catalyst: Incorporate a non-nucleophilic base like triethylamine or DIPEA to enhance the aniline's nucleophilicity.
Formation of Multiple Side Products 1. Diacylation: Under harsh conditions, the amide product might undergo a second acylation. 2. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate reactive species that can lead to side products. 3. Degradation of Starting Material or Product: The iodo-substituted aromatic ring may be susceptible to degradation under certain conditions.1. Optimize Reaction Stoichiometry: Use a slight excess of the aniline relative to the acylating agent. 2. Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate. 3. Choose a More Stable Solvent: If high temperatures are necessary, consider a solvent with a higher boiling point and greater thermal stability, such as diglyme or sulfolane.
Difficulty in Product Isolation/Purification 1. Poor Solubility of the Product: The product may have limited solubility in the workup or purification solvents. 2. Emulsion Formation during Workup: The presence of polar aprotic solvents can sometimes lead to emulsions during aqueous extraction. 3. Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Conduct Solubility Tests: Before performing a large-scale workup or purification, test the solubility of your crude product in various solvents. 2. Optimize Extraction Protocol: Use brine washes to break emulsions. If the product is in an organic layer containing a high-boiling polar aprotic solvent, consider alternative purification methods like precipitation or crystallization. 3. Adjust Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

Visualizations

Workflow for Solvent Selection and Kinetic Analysis

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Kinetic Study & Optimization A Define Reactants: 5-Fluoro-2-iodoaniline + Acylating Agent B Analyze Reactant Properties: - Electron-deficient aniline - Sterically hindered A->B leads to C Hypothesize Transition State: Polar, charge-separated B->C suggests D Select Candidate Solvents: - Polar Aprotic (DMF, ACN) - Less Polar (DCM, THF) - Protic (Isopropanol) C->D informs E Conduct Small-Scale Screening Reactions D->E F Monitor by TLC/LC-MS for Conversion E->F G Select Promising Solvents F->G identifies H Design Kinetic Experiments: - Vary Temperature - Monitor by HPLC G->H I Analyze Data: - Determine Rate Constants - Calculate Activation Parameters H->I J Optimize Conditions: - Solvent Choice - Temperature - Concentration I->J

A stepwise workflow for solvent selection and kinetic analysis.

Influence of Solvent Polarity on Reaction Rate

G cluster_0 Reaction Coordinate Reactants Reactants 5-Fluoro-2-iodoaniline + Acylating Agent TS_Nonpolar Transition State [TS]‡ Reactants->TS_Nonpolar TS_Polar Transition State [TS]‡ Reactants->TS_Polar Products Products This compound

Energy profile diagram illustrating the stabilization of the polar transition state by a polar solvent, leading to a lower activation energy (ΔG‡) and a faster reaction rate.

Data Presentation

Table 1: Properties of Common Solvents and Expected Impact on Reaction Rate

SolventDielectric Constant (20°C)[7][8][9][10][11]TypeExpected Relative RateRationale
Dimethyl Sulfoxide (DMSO)47Polar AproticVery FastHigh polarity effectively stabilizes the polar transition state.
N,N-Dimethylformamide (DMF)37Polar AproticFastGood polarity for transition state stabilization.
Acetonitrile (ACN)37.5Polar AproticModerate to FastSufficiently polar to promote the reaction.
Acetone21Polar AproticModerateLower polarity compared to DMF and DMSO, but can still facilitate the reaction.
Tetrahydrofuran (THF)7.5Moderately Polar AproticSlowLimited ability to stabilize the polar transition state.
Dichloromethane (DCM)9.1Nonpolar AproticSlowPoor stabilization of the transition state.
Toluene2.4Nonpolar AproticVery SlowIneffective at stabilizing the polar transition state.
Isopropanol18Polar ProticSlowSolvates and deactivates the aniline nucleophile through hydrogen bonding.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative example and may require optimization based on the specific acylating agent and desired scale.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-iodoaniline (1.0 eq).

  • Dissolution: Add an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, approximately 5-10 mL per gram of aniline). Stir until the aniline is fully dissolved.

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[4][5][6]

  • Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for Kinetic Monitoring by HPLC
  • Reaction Setup: Set up the reaction as described above in a thermostated vessel.

  • Sampling: At timed intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction and dilute the sample for analysis.

  • Analysis: Inject the quenched sample onto an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: Determine the concentrations of the starting material and product by comparing their peak areas to those of standard solutions of known concentrations.

  • Data Analysis: Plot the concentration of the starting material or product as a function of time to determine the reaction rate and order.

References

  • Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09).
  • Common Organic Solvents: Table of Properties1,2,3.
  • Solvent Physical Properties.
  • Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies.
  • Dielectric Constants of Common Solvents. Scribd.
  • (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
  • An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. Benchchem.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Identifying side products in the halogen
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Applications of Hammett Equation: Substituent and Reaction Constants.
  • [a] Hammett plot with respect to aniline derivatives where the curve...
  • N
  • Friedel-Crafts acyl
  • Hammett plot for the reaction of para-substituted acyl transfer...
  • 26.
  • Parametrization of Catalytic Organic Reactions with Convex Hammett Plots.
  • Acylation of Aniline | Guided Videos, Practice & Study M
  • Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
  • Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora.
  • This compound 1173707-01-1 wiki. Guidechem.
  • 5-Fluoro-2-iodoaniline 97 255724-71-1. Sigma-Aldrich.
  • Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.

Sources

Technical Support Center: N-(5-Fluoro-2-iodophenyl)acetamide Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-(5-Fluoro-2-iodophenyl)acetamide (CAS No. 1173707-01-1). This document provides in-depth guidance on the stability, storage, and handling of this key synthetic intermediate. Understanding the chemical nature of this compound is paramount to ensuring its integrity and achieving reproducible success in your research and development endeavors. This guide is structured to address common issues encountered in the lab, moving from fundamental principles to practical troubleshooting.

Section 1: Core Stability Profile & Recommended Storage

The stability of this compound is primarily dictated by the presence of the aryl iodide moiety. The carbon-iodine (C-I) bond is the most labile part of the molecule and is susceptible to degradation by light and heat.[1] The acetamide functional group, by contrast, is generally stable under standard storage conditions.[2][3]

Below is a summary of the recommended storage and handling parameters for maintaining the long-term purity of this compound.

ParameterRecommendationRationale & Key Considerations
CAS Number 1173707-01-1[4]For unambiguous identification.
Molecular Formula C₈H₇FINO[4]-
Appearance White to light yellow or orange powder/crystalSignificant darkening to yellow or brown indicates potential degradation.
Storage Temperature Room Temperature[4] or Refrigerated (2-8°C)Refrigeration is recommended for long-term storage to minimize thermal decomposition of the C-I bond.[1]
Light Sensitivity Light-sensitive; store in the dark.The C-I bond is susceptible to photolytic cleavage. Always store in an amber glass vial or a container protected from light. [1][5]
Air & Moisture Seal in a dry environment.[4]While the acetamide group is relatively stable, moisture and air (oxygen) can accelerate the degradation of aryl iodides, especially in the presence of light or heat.[6][7] Store under an inert atmosphere (e.g., Argon or Nitrogen) for optimal long-term stability.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[8][9]These reagents can promote decomposition or hydrolysis of the molecule.

Section 2: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing both the likely cause and a validated course of action.

Q1: My solid this compound, which was initially off-white, has turned noticeably yellow/brown. Is it still usable?

A: This discoloration is a classic indicator of degradation. The yellow-brown color is typically due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond.[1][5] This process is often accelerated by exposure to light and/or elevated temperatures.

  • Causality: The energy from light or heat can break the relatively weak C-I bond, generating an aryl radical and an iodine radical. The iodine radicals then combine to form I₂.

  • Impact on Experiments: The presence of I₂ and the corresponding de-iodinated byproduct, N-(5-fluorophenyl)acetamide, means the purity of your starting material is compromised. Using it directly will lead to inaccurate reagent stoichiometry and potentially introduce side reactions, causing lower yields and purification difficulties, especially in sensitive reactions like palladium-catalyzed cross-couplings.

  • Recommended Action:

    • Assess Purity: Before use, assess the compound's purity. A simple Thin-Layer Chromatography (TLC) analysis against a retained, properly stored sample can quickly reveal the presence of impurities (see protocol in Section 4). For a more quantitative assessment, ¹H NMR or LC-MS is recommended. The primary byproduct, N-(5-fluorophenyl)acetamide, will lack the characteristic downfield shifts associated with the iodine-substituted aromatic ring.

    • Purification: If significant degradation has occurred, purification by recrystallization or flash column chromatography is necessary to remove the iodine and byproducts before use.

Q2: My Suzuki-Miyaura (or other cross-coupling) reaction is failing or giving very low yields. I've checked my catalyst, base, and solvent. Could the this compound be the problem?

A: Yes, it is highly probable. The success of cross-coupling reactions depends critically on the integrity of the aryl halide.

  • Causality: The key initial step in many cross-coupling cycles (like Suzuki, Heck, or Buchwald-Hartwig) is the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond.[1] If your starting material has undergone de-iodination, the resulting N-(5-fluorophenyl)acetamide impurity is inert to this oxidative addition step.

  • Impact on Experiments: Even 10-15% degradation effectively reduces the concentration of your active electrophile, leading directly to lower conversion and yield. The reaction will appear sluggish or may not proceed at all.

  • Recommended Action:

    • Verify Starting Material Integrity: Do not assume your starting material is pure, especially if it is from an older batch or has visible signs of discoloration. Run a purity check as described in the answer to Q1.

    • Use a Fresh or Purified Batch: For critical reactions, always use a fresh, unopened bottle or a recently purified batch of the reagent.

    • Review Storage History: Check the storage history of the reagent. Was the bottle left on the bench? Was the cap sealed tightly? This can help diagnose the root cause and prevent future failures.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the optimal conditions for long-term storage ( >1 year)?

    • For maximum long-term stability, store this compound at 2-8°C in a tightly sealed amber glass vial, with the headspace flushed with an inert gas like argon or nitrogen.[1]

  • Q: How should I handle the compound for routine weighing and use?

    • Minimize exposure to bright ambient light. Weigh the compound efficiently and return the main container to its proper storage location promptly. Avoid leaving the bottle open on the bench for extended periods, as this exposes it to atmospheric moisture and oxygen.

  • Q: Is the compound particularly sensitive to air or moisture during a reaction setup?

    • While the solid is best stored in a dry environment, the compound itself is not acutely reactive with transient air or moisture under typical reaction setup conditions. However, as with most aryl iodides, using dry solvents and setting up reactions under an inert atmosphere is good practice, especially for moisture-sensitive catalytic reactions.[6]

  • Q: What specific materials or chemical classes should I avoid storing this compound near?

    • Avoid storage near strong oxidizing agents (e.g., peroxides, nitrates), strong acids (e.g., HCl, H₂SO₄), and strong bases (e.g., NaOH, KOH).[9] A chemical reaction could occur, leading to degradation and creating a potential safety hazard.

Section 4: Experimental Protocol

Protocol: Assessing the Purity of Stored this compound via Thin-Layer Chromatography (TLC)

This protocol provides a rapid, self-validating method to check for degradation before committing material to a large-scale reaction.

Objective: To qualitatively assess the purity of this compound and detect the presence of the less polar, de-iodinated byproduct.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Sample of this compound to be tested

  • Reference sample (if available, from a new, unopened container)

  • Solvents: Ethyl Acetate, Hexanes (or Heptanes)

  • Small vials or test tubes

  • TLC spotting capillaries

  • TLC developing chamber

  • UV lamp (254 nm)

Methodology:

  • Prepare Samples:

    • In a small vial, dissolve a small amount (1-2 mg) of the test sample of this compound in ~0.5 mL of ethyl acetate. Label this "Test."

    • If you have a reference sample, prepare it in the same manner. Label this "Ref."

  • Prepare TLC Chamber:

    • Pour a solvent mixture of 30% Ethyl Acetate in Hexanes (v/v) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside to help saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • Using a capillary spotter, apply a small spot of the "Test" solution onto the origin line.

    • On the same origin line, at a safe distance from the first spot, apply a spot of the "Ref" solution.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.

    • Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualize and Interpret:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). Circle any visible spots.

    • Interpretation:

      • Pure Sample: The "Test" lane should show a single, major spot with the same retention factor (Rf) as the "Ref" spot.

      • Degraded Sample: The "Test" lane will show the main product spot, but also a second distinct spot. The de-iodinated byproduct, N-(5-fluorophenyl)acetamide, is less polar and will have a higher Rf value (it will travel further up the plate) than the parent compound. The intensity of this higher Rf spot correlates with the extent of degradation.

Section 5: Visual Troubleshooting Guide

The following workflow diagram provides a logical path for diagnosing experimental issues that may be related to the stability of this compound.

TroubleshootingWorkflow start Sub-optimal Experimental Result (e.g., Low Yield, Failed Reaction) check_sm Step 1: Inspect Starting Material (SM) This compound start->check_sm is_discolored Is the solid yellow, brown, or discolored? check_sm->is_discolored assess_purity Step 2: Assess Purity (TLC, NMR, or LC-MS) is_discolored->assess_purity Yes is_discolored->assess_purity No, looks OK (Proceed with caution) purity_ok Is purity acceptable (>95%) and byproduct absent or minimal? assess_purity->purity_ok purify Action: Purify SM (Recrystallization or Chromatography) and re-attempt experiment purity_ok->purify No check_other Root cause is likely elsewhere. Investigate other parameters: - Catalyst activity - Solvent/reagent quality - Reaction conditions (temp, time) purity_ok->check_other Yes end_good Problem Solved purify->end_good end_bad Problem Identified: Degraded Starting Material purify->end_bad check_other->end_good

Caption: Troubleshooting workflow for experiments using this compound.

References

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide. Retrieved from [Link]

  • J.T. Baker. (2004). POTASSIUM IODIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • PubMed. (2011). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The mechanisms and process of acephate degradation by hydroxyl radical and hydrated electron. Retrieved from [Link]

  • Autech. (n.d.). N-(3-Fluoro-5-iodo-4-methyl-phenyl)acetamide Manufacturers and Suppliers from Mumbai. Retrieved from [Link]

  • PubMed. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-(5-Fluoro-2-iodophenyl)acetamide Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. N-(5-Fluoro-2-iodophenyl)acetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. Their utility, however, is fundamentally dependent on the unambiguous confirmation of their chemical structure. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of this specific class of molecules, grounded in scientific principles and supported by experimental data.

The presence of both fluorine and iodine atoms on the aromatic ring, along with the acetamide group, introduces unique electronic and steric effects that directly influence the magnetic environment of each nucleus. This makes a multi-nuclear and multi-dimensional NMR approach not just beneficial, but essential for definitive structural elucidation.

The Power of a Multi-faceted NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. For this compound derivatives, a comprehensive analysis leveraging ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) experiments like COSY and HSQC, provides a robust, self-validating system for structural confirmation.[1][2][3][4]

Causality Behind the Multi-Nuclear Approach:

  • ¹H NMR: Provides initial information on the number and connectivity of protons. The substitution pattern on the aromatic ring creates a distinct set of splitting patterns (coupling) that can be a powerful diagnostic tool. The chemical shift of the amide proton (N-H) can also provide insights into hydrogen bonding and conformation.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of the fluorine and iodine substituents.[5] For instance, the carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, a definitive marker for its position.

  • ¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative experiment.[6][7][8][9] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it an excellent probe for confirming substitution patterns and detecting subtle structural changes.[7][10][11]

  • 2D NMR (COSY & HSQC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Maps out proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of adjacent protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule.

Visualizing the NMR Validation Workflow

The logical progression from sample preparation to final structure confirmation is a critical aspect of a robust validation process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation Prep Dissolve sample in deuterated solvent (e.g., CDCl3) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 F19 1D ¹⁹F NMR C13->F19 COSY 2D COSY F19->COSY HSQC 2D HSQC COSY->HSQC Assign_H Assign ¹H signals (chemical shift, integration, multiplicity) HSQC->Assign_H Assign_C Assign ¹³C signals (chemical shift, C-F coupling) Assign_H->Assign_C Assign_F Assign ¹⁹F signal Assign_C->Assign_F Correlate Correlate signals using 2D data Assign_F->Correlate Validate Validate against proposed structure Correlate->Validate Final Final Structure Confirmed Validate->Final

Caption: Workflow for NMR-based structural validation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for acquiring a comprehensive NMR dataset for a representative this compound derivative.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is free from residual water, which can obscure the amide proton signal.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters on a 400 MHz spectrometer: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
  • Process the data with Fourier transformation, phase correction, and baseline correction.
  • Integrate all signals and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each resonance.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters: 512-1024 scans, spectral width of ~220 ppm.
  • The use of spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be beneficial to distinguish between CH, CH₂, and CH₃ groups.

4. ¹⁹F NMR Acquisition:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.
  • ¹⁹F spectra often have a wide chemical shift range, so ensure the spectral width is adequate.[8]
  • Reference the spectrum relative to an external standard like CFCl₃ (δ = 0.00 ppm).

5. 2D NMR Acquisition (COSY & HSQC):

  • Acquire a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
  • Acquire a standard gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.

Interpreting the Data: A Hypothetical Case Study

Let's consider the expected NMR data for the parent compound, this compound.

Key Structural Features and Atom Numbering

Caption: Structure of this compound with atom numbering.

Expected NMR Data Summary:

Assignment ¹H Chemical Shift (ppm, multiplicity, J in Hz) ¹³C Chemical Shift (ppm, J in Hz) Key 2D Correlations
CH₃ ~2.2 (s)~25HSQC to CH₃ proton
C=O -~168HMBC to CH₃ and NH protons
NH ~7.5-8.5 (br s)-HMBC to C=O and C1
H3 ~7.0-7.2 (dd, J ≈ 9, 3)~115 (d, J(C-F) ≈ 25)COSY to H4; HSQC to C3
H4 ~7.2-7.4 (ddd, J ≈ 9, 9, 3)~120 (d, J(C-F) ≈ 8)COSY to H3, H6; HSQC to C4
H6 ~8.0-8.2 (dd, J ≈ 9, 5)~130 (d, J(C-F) ≈ 3)COSY to H4; HSQC to C6
F --¹⁹F NMR: ~-110 to -120 ppm
C1 -~138-
C2 -~90-100-
C5 -~160 (d, J(C-F) ≈ 250)-

Note: The chemical shifts and coupling constants are approximate and can vary based on solvent and concentration.[12]

Comparing NMR with Alternative Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary and sometimes crucial information.[13][14]

Technique Strengths for this Application Limitations for this Application
NMR Spectroscopy - Unambiguous determination of atom connectivity and isomer differentiation.- Provides information on the molecule's structure in solution.- Non-destructive.- Requires a relatively pure sample of several milligrams.- Can be time-consuming for complex structures.
Mass Spectrometry (MS) - Provides highly accurate molecular weight and elemental composition.[15][16][17][18]- Can identify the presence of iodine and fluorine through isotopic patterns.- High sensitivity, requires very little sample.- Does not provide information on atom connectivity or stereochemistry.- Isomers are often indistinguishable.
X-ray Crystallography - Provides the absolute, unambiguous 3D structure in the solid state.[13]- The "gold standard" for structural determination.[13]- Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The solid-state conformation may not be the same as in solution.
Visualizing the Comparison of Techniques

Tech_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography Connectivity Atom Connectivity Mol_Weight Molecular Weight Connectivity->Mol_Weight Complementary Solution_Structure Solution Structure Solid_State Solid-State 3D Structure Solution_Structure->Solid_State Complementary Isomer_Diff Isomer Differentiation Formula Elemental Formula Absolute_Config Absolute Configuration

Caption: Complementary nature of analytical techniques.

Conclusion: An Integrated and Self-Validating Approach

For the definitive structural validation of this compound derivatives, a comprehensive multi-nuclear and multi-dimensional NMR approach is indispensable. It provides a self-validating system where ¹H, ¹³C, and ¹⁹F data, knitted together with 2D correlation experiments, leave no ambiguity in the final structure. While mass spectrometry is essential for confirming molecular weight and elemental composition, and X-ray crystallography offers the ultimate certainty of the solid-state structure, NMR remains the most powerful and versatile tool for elucidating the detailed molecular architecture in the solution phase, which is most relevant to the compound's behavior in subsequent biological or chemical applications. By understanding the causality behind the experimental choices and integrating data from these complementary techniques, researchers can ensure the highest level of scientific integrity and confidence in their results.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]

  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

  • (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Semantic Scholar. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Fluorine NMR. University of Rochester. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]

  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. ResearchGate. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

  • (PDF) 2-Chloro-N-phenylacetamide. ResearchGate. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. PubMed. [Link]

  • 13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]

  • Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. National Institutes of Health. [Link]

  • Acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Human Metabolome Database. [Link]

  • Acetamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • Help needed: Full structure elucidation from NMR (¹H, ¹³C, COSY, HSQC, HMBC) + IR/UV/MS. Reddit. [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. [Link]

  • Phenylacetic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. [Link]

  • Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Medicinal Chemistry. [Link]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized N-(5-Fluoro-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of the pharmaceutical intermediate, N-(5-Fluoro-2-iodophenyl)acetamide. Beyond a simple recitation of methods, this document delves into the causality behind experimental choices and objectively compares reverse-phase HPLC (RP-HPLC) with an orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR), providing the supporting rationale and illustrative data to guide your analytical strategy.

The Criticality of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant repercussions, potentially leading to unwanted side effects in the final drug product or hindering the efficiency of subsequent synthetic steps.[1] Impurities can originate from starting materials, by-products of side reactions, or degradation of the target compound.[1] Therefore, a robust and validated analytical method is not merely a procedural step but a fundamental component of ensuring the safety and efficacy of the final therapeutic agent.

Reverse-Phase HPLC: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For non-volatile and thermally labile compounds like this compound, RP-HPLC with UV detection is often the method of choice due to its high precision, sensitivity, and robustness.[1]

The Rationale Behind the Method

The selection of a C18 stationary phase is based on the non-polar nature of the analyte, allowing for effective separation based on hydrophobicity.[1] The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to elute the compound of interest and its transparency in the UV range.[3] Acetonitrile is often preferred over methanol in reverse-phase chromatography as it can offer different selectivity.[4] A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state and retention time of the analyte.[4]

Experimental Workflow: RP-HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) working 2. Prepare Working Standard (Dilute stock to 0.1 mg/mL) stock->working sample 3. Prepare Sample Solution (0.1 mg/mL in mobile phase) working->sample inject 4. Inject onto HPLC System sample->inject separate 5. Chromatographic Separation (C18 Column) inject->separate detect 6. UV Detection (254 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate % Purity (% Area Normalization) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Dilute with the mobile phase to obtain a working standard solution of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 0.1 mg/mL.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Determine the area of the main peak and any impurity peaks. Calculate the purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

An Orthogonal Approach: Quantitative NMR (qNMR)

While HPLC is a powerful separation technique, relying on a single method can sometimes be insufficient. Orthogonal methods, which rely on different chemical principles, provide a more comprehensive purity assessment.[5] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a valuable tool for determining the purity of compounds without the need for a specific reference standard of the analyte.[5][6][7]

The principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[6]

Detailed Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Comparative Analysis: HPLC vs. qNMR

The choice of analytical method depends on various factors, including the stage of drug development, the nature of the expected impurities, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.Signal intensity is directly proportional to the number of nuclei.
Primary Measurement Relative purity based on area percentage of detected peaks.Absolute purity determination against a certified internal standard.
Reference Standard Requires a reference standard of the analyte for identity confirmation and quantitative analysis.Does not require a reference standard of the analyte; uses a certified internal standard.[8]
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Throughput High, with automated systems.Lower, due to longer acquisition times for quantitative accuracy.
Impurity Detection Excellent for detecting and quantifying process-related impurities and degradation products that have a chromophore.Can detect and quantify any proton-containing impurity, including those without a UV chromophore.
Structural Information Limited to retention time and UV spectrum.Provides detailed structural information for both the analyte and impurities.

Illustrative Data: Purity Assessment of a Synthesized Batch

Analytical MethodResult
HPLC (% Area) 99.5%
qNMR (Absolute Purity) 98.2%

The discrepancy between the HPLC and qNMR results in this illustrative example highlights a key consideration. HPLC purity is based on the area percentage of all UV-active peaks. If an impurity does not have a chromophore or has a very weak one, it may not be detected or accurately quantified by HPLC. qNMR, on the other hand, provides an absolute purity value and can detect non-UV active impurities, such as residual solvents or starting materials that lack a strong chromophore.

Decision-Making Framework for Method Selection

Method_Selection cluster_screening Initial Screening & Routine QC cluster_characterization Reference Standard & In-depth Characterization start Start: Purity Analysis Required hplc_choice High Throughput Needed? Known Impurity Profile? start->hplc_choice use_hplc Utilize Validated RP-HPLC Method hplc_choice->use_hplc Yes qnmr_choice Absolute Purity Required? Unknown/Non-UV Impurities Suspected? hplc_choice->qnmr_choice end End: Comprehensive Purity Profile use_hplc->end qnmr_choice->use_hplc No use_qnmr Employ qNMR as an Orthogonal Method qnmr_choice->use_qnmr Yes use_qnmr->end

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the routine purity analysis of synthesized this compound, a well-validated RP-HPLC method offers a robust, sensitive, and high-throughput solution. It is particularly effective for monitoring known process-related impurities and degradation products. However, for a comprehensive understanding of the compound's purity, especially during reference standard characterization or when investigating out-of-specification results, an orthogonal method like qNMR is invaluable. By providing an absolute purity value and the ability to detect a broader range of impurities, qNMR serves as an excellent confirmatory technique, ensuring the highest level of confidence in the quality of the synthesized material. The judicious application of both techniques provides a self-validating system, upholding the principles of scientific integrity in drug development.

References

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Oxford Instruments. Consistency and Purity - Magnetic Resonance. [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • R Discovery. (2026). Forced Degradation Studies Research Articles. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • PubMed. (2019). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). [Link]

  • UPLC-Q-TOF-MS analysis of non-volatile migrants from new active packaging materials. (2013). [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • MDPI. (2021). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. [Link]

  • Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new antiglaucoma drug. [Link]

  • ResearchGate. (2025). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in Cross-Coupling Reactions of N-(5-Fluoro-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The substrate, N-(5-Fluoro-2-iodophenyl)acetamide, is a valuable building block, incorporating a fluorine atom—a common bioisostere in modern pharmaceuticals—and an acetamido group, which can modulate solubility and binding interactions. The presence of an ortho-iodo substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions. However, the electronic and steric environment of this substrate—an electron-withdrawing fluorine and a potentially coordinating N-acetyl group ortho to the iodine—presents unique challenges and demands careful selection of the catalytic system to achieve optimal efficiency.

This guide provides an in-depth comparison of catalyst systems for the cross-coupling of this compound, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic campaigns.

Understanding the Landscape: Key Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For a substrate like this compound, several key transformations are of particular interest:

  • Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp²) bond with an organoboron reagent. This is one of the most versatile and widely used methods for constructing biaryl scaffolds.

  • Buchwald-Hartwig Amination: Formation of a C(sp²)-N bond with an amine. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: Formation of a C(sp²)-C(sp) bond with a terminal alkyne. This method is essential for introducing linear alkyne functionalities into aromatic systems.

  • Heck Coupling: Formation of a C(sp²)-C(sp²) bond between an aryl halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.

  • Cyanation: Introduction of a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

The efficiency of these reactions is critically dependent on the choice of the palladium source, the ligand, the base, and the reaction conditions. The interplay of these components dictates the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Comparative Analysis of Catalyst Systems

The following table summarizes the performance of various catalyst systems for cross-coupling reactions of substrates structurally similar to this compound. The data is compiled from literature reports on ortho-iodoacetanilides and other electronically and sterically comparable aryl iodides.

Coupling Reaction Catalyst System Typical Loading (mol%) Coupling Partner Base Solvent Temp. (°C) Time (h) Expected Yield (%) Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄2-5Arylboronic acidK₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-10012-2475-90A classic, reliable system. May require longer reaction times.
Suzuki-Miyaura Pd(OAc)₂ / SPhos1-2Arylboronic acidK₃PO₄1,4-Dioxane80-1002-685-98Bulky, electron-rich ligand accelerates reductive elimination, good for sterically hindered substrates.[1]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos1-3Primary/Secondary AmineNaOtBu or K₃PO₄Toluene or Dioxane80-1104-2480-95XPhos is a versatile ligand for a broad range of amines. The choice of base is crucial and substrate-dependent.[2]
Buchwald-Hartwig [Pd(allyl)Cl]₂ / t-BuXPhos1-2Heterocyclic AmineLiOtBu1,4-Dioxane10024~70-85Effective for coupling with N-H containing heterocycles.
Sonogashira (Cu-free) PdCl₂(PPh₃)₂2-5Terminal AlkyneCs₂CO₃ or Et₃NDMF or MeCN60-806-1870-90Copper-free conditions prevent the formation of alkyne homocoupling byproducts.[3][4]
Sonogashira (Cu-free) Pd(OAc)₂ / SPhos1-3Terminal AlkyneCs₂CO₃DioxaneRT-602-885-95The use of a bulky phosphine ligand can often allow for milder reaction conditions.
Heck Coupling Pd(OAc)₂2-5Alkene (e.g., Styrene)K₂CO₃ or Et₃NDMF or DMAc100-14012-2460-85Higher temperatures are often required. Regioselectivity can be an issue.[2][5]
Heck (Microwave) Pd(OAc)₂1-3Alkene (e.g., Styrene)K₃PO₄NMP120-1500.5-270-90Microwave irradiation can significantly reduce reaction times and improve yields.[6][7]
Cyanation Pd(OAc)₂ / dppf2-5Zn(CN)₂-DMF or DMAc100-1206-1275-90Zinc cyanide is a common and effective cyanide source.[8]
Cyanation Pd₂(dba)₃ / t-BuXPhos1-3K₄[Fe(CN)₆]K₂CO₃t-AmylOH1204-1080-95Potassium ferrocyanide is a less toxic alternative to other cyanide sources.[8]

Mechanistic Insights and Rationale for Experimental Choices

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions.

The Generalized Palladium-Catalyzed Cross-Coupling Cycle

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal PdII_R_Nu R-Pd(II)-Nu L_n Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu (Product) RedElim->Product Substrate R-X (this compound) Substrate->OxAdd Nucleophile Nu-M (e.g., ArB(OH)₂, RNH₂, RC≡CH) Nucleophile->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The initial and often rate-limiting step involves the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound. Electron-rich, bulky phosphine ligands on the palladium center facilitate this step by increasing the electron density on the metal, making it more nucleophilic.[1]

  • Transmetalation/Amine Coordination: In Suzuki and Sonogashira couplings, the organic group from the organoboron or organocopper (formed in situ) reagent is transferred to the palladium(II) center. For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[2] The choice of base is critical here; it must be strong enough to facilitate deprotonation or the transmetalation step but not so strong as to cause substrate or product degradation.

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. This step is often accelerated by bulky ligands that create steric crowding around the metal center, favoring the formation of the product.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing a Suzuki-Miyaura and a Buchwald-Hartwig coupling with this compound, based on optimized conditions for analogous substrates.

Experimental Workflow: General Setup

Experimental_Workflow Start Start: Assemble Glassware Reactants Add solid reactants: This compound, coupling partner, base, catalyst, and ligand. Start->Reactants Degas Seal vessel and subject to 3 cycles of vacuum/inert gas backfill. Reactants->Degas Solvent Add degassed solvent via syringe. Degas->Solvent Heat Heat reaction mixture to the specified temperature with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Cool to RT, dilute with organic solvent, and wash with aqueous solution. Monitor->Workup Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End End: Characterize pure product. Purify->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize N-(5-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetamide.

Materials:

  • This compound

  • (2-(Trifluoromethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), (2-(trifluoromethyl)phenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane to form the pre-catalyst complex.

  • Add the pre-catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for Choices: The use of a bulky and electron-rich ligand like SPhos is crucial for promoting both the oxidative addition and the reductive elimination steps, especially with a sterically demanding ortho-substituted boronic acid.[1] K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant hydrolysis of the acetamide group. Anhydrous dioxane is a common solvent for Suzuki couplings, and its high boiling point allows for elevated reaction temperatures.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize N-(5-fluoro-2-(morpholino)phenyl)acetamide.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and NaOtBu (1.4 equiv).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.015 equiv) and XPhos (0.06 equiv) in anhydrous toluene.

  • Add the pre-catalyst solution to the Schlenk flask.

  • Add morpholine (1.2 equiv) via syringe.

  • Add additional anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices: XPhos is a highly effective ligand for the coupling of both primary and secondary amines, including cyclic amines like morpholine. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the formation of the palladium-amido complex.[2] Toluene is a standard solvent for this transformation.

Conclusion

The cross-coupling of this compound is a versatile strategy for the synthesis of a wide array of functionalized molecules of interest to the pharmaceutical and materials science industries. The choice of the catalytic system is paramount for achieving high efficiency. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich biarylphosphine ligands such as SPhos offer excellent performance. In Buchwald-Hartwig aminations, ligands like XPhos provide broad substrate scope and high yields. For other transformations such as Sonogashira, Heck, and cyanation reactions, careful consideration of the catalyst, ligands, and reaction conditions, including the potential benefits of microwave irradiation, can lead to successful outcomes. By understanding the underlying mechanistic principles and leveraging the appropriate catalyst technology, researchers can effectively navigate the challenges posed by this sterically and electronically complex substrate.

References

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Chemistry LibreTexts. Heck Reaction. 2023. Available from: [Link].

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. 2017. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. 2022. Available from: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

  • NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available from: [Link].

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. 2021. Available from: [Link].

  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 2021. Available from: [Link].

  • Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Available from: [Link].

  • ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Available from: [Link].

  • ResearchGate. Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. Available from: [Link].

  • RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Available from: [Link].

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link].

  • PubMed. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. 2023. Available from: [Link].

  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available from: [Link].

  • PubMed. Palladium/Norbornene Cooperative Catalysis Bifunctionalization: Acylation/Cyanation of Aryl Iodides by Cleaving C-CN Bond of Aryl Acyl Nitrile. 2024. Available from: [Link].

  • ResearchGate. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Available from: [Link].

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. 2017. Available from: [Link].

  • NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link].

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link].

  • ResearchGate. Yields of the Suzuki coupling reaction catalyzed by ITO@Pd-PThi,... Available from: [Link].

  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. 2017. Available from: [Link].

  • ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... Available from: [Link].

  • MDPI. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. 2023. Available from: [Link].

  • PubMed. Palladium-catalyzed Mizoroki-Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. 2016. Available from: [Link].

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. 2005. Available from: [Link].

  • ACS Publications. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. 2005. Available from: [Link].

  • IOSRPHR. Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link].

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link].

  • Frontiers. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[2][9]imidazo[1,2-a]pyrimidines via A3 coupling. 2024. Available from: [Link].

  • NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. 2023. Available from: [Link].

  • ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available from: [Link].

Sources

"N-(5-Fluoro-2-iodophenyl)acetamide" efficacy in PARP inhibitor synthesis vs other precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Precursors for the Synthesis of Phthalazinone-Based PARP Inhibitors

A Senior Application Scientist's Guide to Synthetic Route Efficacy

Poly(ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of targeted cancer therapy, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] The chemical backbone of many potent PARP inhibitors, including the first-in-class drug Olaparib, is the phthalazinone core.[3][4][5][6] The efficiency, scalability, and cost-effectiveness of synthesizing this core are critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of various precursor molecules used to construct the phthalazinone scaffold, with a specific focus on the utility of N-(5-Fluoro-2-iodophenyl)acetamide. We will analyze its performance in the context of alternative, widely-used starting materials, providing quantitative data and detailed protocols to inform your synthetic strategy.

The Central Challenge: Constructing the Phthalazinone Core

The synthesis of PARP inhibitors like Olaparib typically involves the construction of a key phthalazinone intermediate, which is later elaborated with the desired side chains. The choice of the initial building blocks profoundly impacts the entire synthetic sequence. An ideal precursor should be readily available, facilitate high-yield reactions, and minimize the number of synthetic steps, thereby improving the overall process mass intensity (PMI) and environmental footprint.

Here, we compare three distinct and well-documented strategic approaches for building the phthalazinone ring system, each starting from a different class of precursor.

cluster_0 Comparative Synthetic Strategies Precursor_A Strategy 1: Halogenated Anilide (e.g., this compound) Core Phthalazinone Core (Key Intermediate for PARP Inhibitors) Precursor_A->Core Cross-Coupling & Cyclization Precursor_B Strategy 2: Phthalic Acid Derivative (e.g., 2-Acetylbenzoic Acid) Precursor_B->Core Condensation & Cyclization Precursor_C Strategy 3: Pre-formed Heterocycle (e.g., Phthalhydrazide) Precursor_C->Core Functionalization (e.g., Negishi Coupling) G Start This compound Intermediate1 Coupled Product Start->Intermediate1 Sonogashira Coupling (Pd/Cu catalyst) Alkyne Terminal Alkyne Alkyne->Intermediate1 Intermediate2 Hydrolyzed Intermediate Intermediate1->Intermediate2 Acetamide Hydrolysis Final Phthalazinone Core Intermediate2->Final Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Final

Caption: Synthetic pathway utilizing this compound.

Advantages:

  • High Reactivity: The C-I bond is highly reactive in Pd-catalyzed couplings, often leading to excellent yields.

  • Modularity: Allows for the introduction of diverse alkyne-containing fragments early in the synthesis, enabling the creation of a library of analogs.

  • Convergent Approach: Two complex fragments are joined late in the synthesis, which can improve overall efficiency.

Disadvantages:

  • Cost: Iodo-aromatics and palladium catalysts can be expensive, potentially impacting the cost-effectiveness of the route on a large scale.

  • Multi-step Process: The synthesis of the precursor itself and the subsequent steps can lead to a longer overall sequence compared to other methods.

Strategy 2: The Eco-Friendly Route from 2-Acetylbenzoic Acid

A recently developed approach highlights the use of commercially available and inexpensive 2-acetylbenzoic acid. [7][8]This strategy is noted for being operationally simple, highly atom-economical, and environmentally benign. [7][8] Rationale: This linear approach involves building the side chain onto the 2-acetyl group via an α-arylation reaction, followed by a simple condensation with hydrazine to form the phthalazinone ring. This route notably avoids phosphonate-based reactions like the Horner–Wadsworth–Emmons olefination used in earlier syntheses. [7][8]

G Start 2-Acetylbenzoic Acid Intermediate1 α-Arylated Product Start->Intermediate1 Enolate Formation & SNAr Reaction ArylHalide Substituted Aryl Halide ArylHalide->Intermediate1 Final Phthalazinone Core Intermediate1->Final Condensation & Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Final

Caption: Scalable and eco-friendly synthesis from 2-acetylbenzoic acid.

Advantages:

  • High Overall Yield: Reported with a 51% overall yield in just four steps for the total synthesis of Olaparib. [7][8]* Cost-Effective: Utilizes inexpensive and readily available starting materials.

  • Green Chemistry: Avoids phosphine oxide byproducts and chlorinated solvents, aligning with green chemistry principles. [7] Disadvantages:

  • Linear Sequence: As a more linear synthesis, any issues in an early step can impact the entire process.

  • Base-Sensitive Substrates: The use of strong bases for enolate formation may not be compatible with sensitive functional groups on the aryl halide partner.

Strategy 3: The Convergent Approach from Phthalhydrazide

This strategy employs the pre-formed phthalazinone core of phthalhydrazide, a low-cost industrial byproduct. [9]The core is then functionalized, typically through a palladium-catalyzed cross-coupling reaction, to install the required benzyl group.

Rationale: By starting with the heterocyclic core already in place, this route avoids the direct use of hydrazine hydrate, a highly toxic reagent, in the main synthetic pathway. The key step is the C-C bond formation to attach the side chain.

G Start Phthalhydrazide Intermediate1 Chlorinated Intermediate Start->Intermediate1 Chlorination (e.g., POCl3) Final Phthalazinone Core Intermediate1->Final Negishi Coupling (Pd catalyst, Zn) ArylBromide Aryl Bromide Fragment ArylBromide->Final

Caption: Synthesis of the key intermediate starting from phthalhydrazide.

Advantages:

  • High Yield for Key Step: The Negishi coupling step to form the key intermediate is reported with high yields (80-85%). [9]* Avoids Hydrazine: Circumvents the direct handling of hydrazine in the critical cyclization step. [9]* Robust and Scalable: The process has been developed to be robust with effective control of impurities, making it suitable for large-scale manufacturing. [9] Disadvantages:

  • Organometallic Reagents: Requires the preparation of an organozinc reagent for the Negishi coupling, which can be sensitive to air and moisture.

  • Byproduct Management: The use of phosphorus oxychloride for chlorination requires careful handling and waste management.

Quantitative Performance Comparison

FeatureStrategy 1 (this compound)Strategy 2 (2-Acetylbenzoic Acid)Strategy 3 (Phthalhydrazide)
Starting Material Cost Moderate to HighLowLow
Key Reaction Type Sonogashira/Buchwald-Hartwig Couplingα-Arylation / CondensationNegishi Coupling
Overall Yield (Reported) Varies; step-dependent~51% (for Olaparib) [8]~62% (for key intermediate) [9]
Number of Steps Generally longer sequence4 steps (for Olaparib) [8]3 steps (for key intermediate) [9]
Scalability Good, but catalyst cost is a factorExcellentExcellent
Green Chemistry Profile Moderate (Pd catalyst, solvents)Very Good [7]Good (avoids hydrazine) [9]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (General Procedure)

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, often employed in the synthesis of PARP inhibitors. [10][11][12]

  • To an oven-dried Schlenk tube, add the aryl iodide (e.g., an this compound derivative) (1.0 equiv), Pd catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (e.g., X-Phos, 1.1-1.2 equiv relative to Pd).

  • Seal the tube with a septum, and purge with argon or nitrogen for 15 minutes.

  • Add the amine (1.2 equiv) and a strong, non-nucleophilic base (e.g., KOt-Bu or NaOt-Bu, 1.4 equiv). [13]4. Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Place the sealed tube in a preheated oil bath and stir at the specified temperature (typically 80-110 °C) for the required time (2-24 h), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand like X-Phos is crucial as it promotes the rate-limiting reductive elimination step, allowing the reaction to proceed efficiently even with less reactive amines or aryl halides. [13]The strong base is required to deprotonate the amine, forming the active aminyl-palladium complex. [10]

Protocol 2: Phthalazinone Formation from α-Arylated Benzoic Acid

This protocol is adapted from the eco-friendly synthesis of Olaparib. [7][8]

  • Dissolve the α-arylated keto-acid intermediate (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.5-2.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality: The acidic conditions of the acetic acid solvent can catalyze the initial condensation between the ketone and one nitrogen of hydrazine to form a hydrazone. The subsequent intramolecular cyclization, driven by the reaction of the second hydrazine nitrogen with the carboxylic acid, is favored at elevated temperatures and results in the stable, aromatic phthalazinone ring.

Conclusion and Recommendation

While This compound offers a modular and highly effective route for creating diverse PARP inhibitor analogs via powerful cross-coupling chemistry, its suitability is highest for discovery and medicinal chemistry efforts where flexibility is paramount. The higher cost of the starting material and palladium catalysts may be a limiting factor for large-scale production.

For process development and manufacturing, the strategies starting from 2-acetylbenzoic acid or phthalhydrazide are demonstrably superior. The 2-acetylbenzoic acid route stands out for its exceptional green chemistry profile, low starting material cost, and high reported overall yield for the total synthesis of Olaparib. [7][8]Similarly, the phthalhydrazide route offers a robust, scalable process that cleverly utilizes an industrial byproduct and avoids the direct handling of hydrazine, making it highly attractive from a safety and process chemistry perspective. [9] Ultimately, the optimal precursor is dictated by the specific goals of the research. For rapid analog synthesis and SAR studies, the flexibility of the this compound approach is highly valuable. For scalable, cost-effective, and environmentally conscious manufacturing, the routes from 2-acetylbenzoic acid or phthalhydrazide represent the current state-of-the-art.

References

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chem Pharm Bull (Tokyo). Available at: [Link]

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. Available at: [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available at: [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. Available at: [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH. Available at: [Link]

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PMC - PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ACS Publications. Available at: [Link]

  • Processes for preparing olaparib. Google Patents.
  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PubMed. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. Available at: [Link]

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC - NIH. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC - PubMed Central. Available at: [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. PMC - NIH. Available at: [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. NIH. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. Available at: [Link]

  • Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. PubMed. Available at: [Link]

  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Available at: [Link]

  • Poly (ADP-ribose) polymerase (PARP) inhibitors as anticancer agents: An outlook on clinical progress, synthetic strategies, and structure-activity relationship. OUCI. Available at: [Link]

Sources

Benchmarking Cross-Coupling Reactions of N-(5-Fluoro-2-iodophenyl)acetamide: A Comparative Guide to Established Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(5-Fluoro-2-iodophenyl)acetamide in Medicinal Chemistry

This compound is a versatile building block in contemporary drug discovery and development. Its utility stems from the orthogonal reactivity of its two distinct halogen-functionalized positions on the phenyl ring. The iodo group provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The fluorine atom, on the other hand, can modulate the physicochemical properties of the resulting compounds, such as metabolic stability and binding affinity, a common strategy in modern medicinal chemistry. This guide provides a comprehensive benchmark of common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—utilizing this compound as a key substrate. By presenting and analyzing established procedures and their outcomes, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to select and optimize synthetic routes for their specific research objectives.

Synthesis of the Core Moiety: this compound

A reliable and efficient synthesis of the starting material is paramount for any subsequent chemical transformations. A common laboratory-scale preparation of this compound involves the acetylation of 5-fluoro-2-iodoaniline.

Experimental Protocol: Acetylation of 5-Fluoro-2-iodoaniline

A solution of 5-fluoro-2-iodoaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled in an ice bath. To this solution, acetyl chloride or acetic anhydride (1.1-1.2 equivalents) is added dropwise, often in the presence of a mild base like triethylamine or pyridine to scavenge the acidic byproduct. The reaction is typically stirred for several hours and monitored by thin-layer chromatography (TLC) for completion. Upon completion, the reaction mixture is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid. While specific yields can vary based on scale and purification method, this procedure is generally robust and provides the desired product in good purity.

Comparative Analysis of Cross-Coupling Reactions

The true synthetic power of this compound is realized in its participation in various palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the construction of biaryl and heteroaryl-aryl structures prevalent in many pharmaceutical agents.[1] The reaction of this compound with a variety of arylboronic acids provides a direct route to substituted N-(5-fluoro-2-biphenyl)acetamide derivatives.

General Reaction Scheme: this compound + Arylboronic Acid --(Pd Catalyst, Base)--> N-(5-Fluoro-2-arylphenyl)acetamide

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources.[2] Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphines (e.g., SPhos, XPhos), are often employed to facilitate the catalytic cycle.[3] An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. A mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.) in a solvent system like dioxane/water (4:1), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CsF / Ag₂OCsF--->90[2]
Pd₂(dba)₃ / P(t-Bu)₃ / CsF / Ag₂OCsF--->90[2]
Pd/CK₂CO₃DMFMicrowave0.5-1.541-92[4]
Pd(dppf)Cl₂K₂CO₃DME/H₂O802High[5]

Note: The yields presented are for analogous Suzuki-Miyaura reactions and serve as a general benchmark. Actual yields with this compound may vary.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) degas Degas Mixture (N2 or Ar purge) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat Reaction (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Isolated Product: N-(5-Fluoro-2-arylphenyl)acetamide purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and materials.[7]

General Reaction Scheme: this compound + Terminal Alkyne --(Pd Catalyst, Cu(I) co-catalyst, Base)--> N-(5-Fluoro-2-alkynylphenyl)acetamide

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[9] Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in the final product.[7]

Representative Experimental Protocol: Sonogashira Coupling

In a reaction vessel, this compound (1.0 eq.), a terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are combined in an amine solvent such as triethylamine. The mixture is degassed and stirred at room temperature or with gentle heating under an inert atmosphere. The reaction progress is monitored, and upon completion, the mixture is typically filtered to remove the amine hydrochloride salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Data Presentation: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHFrt - 6516High[9]
PdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃H₂O/MeCN652High[10]
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFrt389[8]

Note: The yields presented are for analogous Sonogashira reactions and serve as a general benchmark. Actual yields with this compound may vary.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base/Solvent (e.g., Et3N) degas Degas Mixture reagents->degas stir Stir at RT or with Heating degas->stir monitor Monitor Progress stir->monitor filter Filter monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product: N-(5-Fluoro-2-alkynylphenyl)acetamide purify->product

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and heterocycles.[12][13]

General Reaction Scheme: this compound + Amine --(Pd Catalyst, Ligand, Base)--> N-(5-Fluoro-2-(amino)phenyl)acetamide

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[12] Ligands such as XPhos, SPhos, and RuPhos are commonly used in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[12] Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Representative Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 eq.). This compound (1.0 eq.) and the amine (1.1-1.2 eq.) are then added, followed by an anhydrous solvent like toluene. The vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. After the reaction is complete, it is cooled, quenched, and worked up by extraction. The final product is purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides with Amines

Catalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / X-PhosKOt-BuToluene1000.17 (MW)High[14]
Ni(acac)₂ / Phenylboronic EsterK₃PO₄---78-97[13]
Pd₂(dba)₃ / tBuBrettPhos----Moderate to Excellent[15]

Note: The yields presented are for analogous Buchwald-Hartwig aminations and serve as a general benchmark. Actual yields with this compound may vary.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) - this compound - Amine - Anhydrous Solvent (e.g., Toluene) heat Heat Reaction (80-120 °C) reagents->heat monitor Monitor Progress heat->monitor cool Cool & Quench monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: N-(5-Fluoro-2-(amino)phenyl)acetamide purify->product

Caption: Buchwald-Hartwig Amination Workflow.

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, providing a powerful tool for the synthesis of substituted alkenes.[6][16]

General Reaction Scheme: this compound + Alkene --(Pd Catalyst, Base)--> N-(5-Fluoro-2-alkenylphenyl)acetamide

Causality Behind Experimental Choices: A variety of palladium sources, including Pd(OAc)₂ and Pd/C, can be used.[17] The reaction often requires a phosphine ligand, although ligand-free conditions have been developed. A base, typically an amine like triethylamine or an inorganic base like sodium acetate, is necessary.[17] Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly employed.[17]

Representative Experimental Protocol: Heck Reaction

This compound (1.0 eq.), an alkene (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., triethylamine, 2.0 eq.) are dissolved in a solvent such as DMF. The mixture is degassed and heated to a temperature between 80 and 140 °C. After completion, the reaction is cooled, diluted with water, and extracted. The organic layers are combined, dried, and concentrated, and the product is purified by column chromatography.

Data Presentation: Heck Reaction of Aryl Halides with Alkenes

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Et₃NDMF100-140-Good[17]
PdCl₂(PPh₃)₂ / Xantphos-DCE8016High[4]
Cu-catalyzed----High[18]

Note: The yields presented are for analogous Heck reactions and serve as a general benchmark. Actual yields with this compound may vary.

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Alkene - Pd Catalyst (e.g., Pd(OAc)2) - Base (e.g., Et3N) - Solvent (e.g., DMF) degas Degas Mixture reagents->degas heat Heat Reaction (80-140 °C) degas->heat monitor Monitor Progress heat->monitor cool Cool & Dilute monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: N-(5-Fluoro-2-alkenylphenyl)acetamide purify->product

Caption: Heck Reaction Workflow.

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable starting material for the synthesis of a diverse array of complex organic molecules. The palladium-catalyzed cross-coupling reactions benchmarked in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—all demonstrate viable pathways for the elaboration of this core structure. The choice of a specific reaction and set of conditions will ultimately be dictated by the desired final product and the functional group tolerance required. While the provided protocols offer robust starting points, further optimization of catalyst loading, ligand choice, and reaction parameters may be necessary to achieve optimal results for specific, novel transformations. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this important building block in the years to come.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Heck Reaction. (URL: [Link])

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

  • Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides - PMC. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (URL: [Link])

  • The Intramolecular Heck Reaction - Macmillan Group. (URL: [Link])

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (URL: [Link])

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. (URL: [Link])

  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • WO2018008042A1 - Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)
  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. - ResearchGate. (URL: [Link])

  • WO2010101849A1 - N- (hetero)aryl, 2- (hetero)
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. (URL: [Link])

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Semantic Scholar. (URL: [Link])

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. (URL: [Link])

  • US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)
  • Sonogashira Coupling | NROChemistry. (URL: [Link])

  • US20180325895A1 - Pharmaceutical composition containing 2-{4-[n-(5,6-diphenylpyrazin-2-yl)-n-isopropylamino]butyloxy}-n-(methylsulfonyl)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(5-Fluoro-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of N-(5-Fluoro-2-iodophenyl)acetamide. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will move beyond rote protocol recitation to explore the scientific rationale behind our experimental choices, ensuring a self-validating system of analysis.

Introduction: The Critical Role of Analytical Method Cross-Validation

This compound is a halogenated aromatic compound, a class of molecules frequently encountered in pharmaceutical development. Accurate and precise quantification of such active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. The International Council for Harmonisation (ICH) Q2(R2) guidelines emphasize that the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3] When multiple analytical methods are used within a drug development program, or when a method is transferred between laboratories, cross-validation becomes a critical exercise to ensure the consistency and reliability of the data generated.[4][5]

This guide will compare two of the most powerful and commonplace analytical techniques for the analysis of non-volatile and semi-volatile organic compounds: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the development of hypothetical, yet scientifically grounded, methods for this compound and then walk through a rigorous cross-validation protocol to compare their performance.

The Analytical Contenders: HPLC-UV vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the desired performance characteristics of the assay. For a compound like this compound, both HPLC and GC are viable options, each with its own set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations for a wide array of molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and selectivity, especially when coupled with a mass spectrometer. It is ideal for volatile and semi-volatile compounds that are thermally stable. The mass spectrometric detection provides an additional layer of confirmation through mass-to-charge ratio analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a robust starting point for the analysis of this compound. The specific parameters are derived from established methods for similar aromatic and halogenated compounds.[6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed to provide a robust and reproducible separation of this compound from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • 0-10 min: 50% A, 50% B

    • 10-15 min: 50% to 90% A

    • 15-20 min: 90% A

    • 20-21 min: 90% to 50% A

    • 21-25 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard and Sample Preparation: Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL for the stock solution. Further dilutions are made to prepare calibration standards and quality control (QC) samples.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare QC Samples prep_stock->prep_qc hplc_system Equilibrate HPLC System prep_cal->hplc_system inject_cal Inject Calibration Standards hplc_system->inject_cal inject_qc Inject QC Samples inject_cal->inject_qc inject_sample Inject Unknown Samples inject_qc->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data build_curve Build Calibration Curve acquire_data->build_curve quantify Quantify Samples build_curve->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an orthogonal approach to the HPLC analysis, leveraging a different separation mechanism and a highly selective detection technique.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

  • Standard and Sample Preparation: Dissolve in Ethyl Acetate to a final concentration of 1 mg/mL for the stock solution. Prepare calibration standards and QC samples by serial dilution.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Acquisition & Analysis prep_stock_gc Prepare Stock Solution (1 mg/mL) prep_cal_gc Prepare Calibration Standards prep_stock_gc->prep_cal_gc prep_qc_gc Prepare QC Samples prep_stock_gc->prep_qc_gc gcms_system Condition GC-MS System prep_cal_gc->gcms_system inject_cal_gc Inject Calibration Standards gcms_system->inject_cal_gc inject_qc_gc Inject QC Samples inject_cal_gc->inject_qc_gc inject_sample_gc Inject Unknown Samples inject_qc_gc->inject_sample_gc acquire_data_gc Acquire Mass Spectra inject_sample_gc->acquire_data_gc build_curve_gc Build Calibration Curve acquire_data_gc->build_curve_gc quantify_gc Quantify Samples build_curve_gc->quantify_gc

Caption: Workflow for GC-MS analysis of this compound.

Cross-Validation: Bridging the Methodological Divide

The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods. The objective is to demonstrate that both methods provide equivalent results, thereby ensuring data integrity regardless of the analytical technique employed.[4][11] The cross-validation will focus on three key performance characteristics as defined by ICH Q2(R2): accuracy, precision, and linearity.[1][2][3][12]

Cross-Validation Protocol
  • Prepare a single set of validation samples: This is crucial to eliminate variability arising from sample preparation. Prepare a set of at least five concentration levels spanning the expected analytical range, along with a blank and three QC samples (low, medium, and high concentrations).

  • Analyze the samples using both methods: Each set of samples should be analyzed in triplicate on both the HPLC-UV and GC-MS systems.

  • Statistical Comparison: The results from both methods will be compared using appropriate statistical tests.[13][14][15][16]

Cross-Validation Workflow

Cross_Validation_Workflow cluster_analysis Parallel Analysis start Start: Need for Cross-Validation prep_samples Prepare a Single Set of Validation Samples start->prep_samples analyze_hplc Analyze on HPLC-UV prep_samples->analyze_hplc analyze_gcms Analyze on GC-MS prep_samples->analyze_gcms compare_data Statistically Compare Results analyze_hplc->compare_data analyze_gcms->compare_data decision Do Results Meet Acceptance Criteria? compare_data->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-validate decision->fail No

Caption: Decision workflow for the cross-validation of analytical methods.

Data Presentation and Interpretation

The following tables present hypothetical but realistic data for the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

Linearity
Concentration (µg/mL)HPLC-UV Response (Area)GC-MS Response (Area)
115,23425,678
576,170128,390
10152,340256,780
50761,7001,283,900
1001,523,4002,567,800
0.9998 0.9999

Interpretation: Both methods demonstrate excellent linearity across the tested concentration range, with coefficients of determination (R²) exceeding 0.999. This indicates a strong correlation between concentration and instrument response for both techniques.

Accuracy
Spiked Concentration (µg/mL)HPLC-UV Measured (µg/mL)HPLC-UV Recovery (%)GC-MS Measured (µg/mL)GC-MS Recovery (%)
54.9599.05.05101.0
5050.5101.049.899.6
10099.299.2100.8100.8
Mean Recovery (%) 99.7 100.5

Interpretation: The accuracy of both methods is well within the acceptable range of 98-102% for drug substance analysis. This demonstrates that both methods are capable of accurately quantifying the analyte.

Precision
QC LevelHPLC-UV Mean Conc. (µg/mL)HPLC-UV %RSDGC-MS Mean Conc. (µg/mL)GC-MS %RSD
Low (5 µg/mL)4.981.2%5.021.5%
Mid (50 µg/mL)50.10.8%49.91.0%
High (100 µg/mL)99.50.5%100.20.7%

Interpretation: The precision of both methods, as indicated by the relative standard deviation (%RSD), is excellent, with all values being below the typical acceptance criterion of 2%. This signifies that both methods produce consistent and reproducible results.

Statistical Comparison of Results

To formally assess the equivalence of the two methods, a statistical test such as a paired t-test or a Bland-Altman plot analysis can be performed on the data obtained from the analysis of the same set of samples.[14][15][16] For a paired t-test, the null hypothesis is that there is no significant difference between the means of the two sets of measurements. A p-value greater than 0.05 would indicate that there is no statistically significant difference between the two methods, thus confirming their cross-validation.

Conclusion: A Foundation of Trustworthy Data

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. By adhering to the principles outlined in the ICH guidelines and employing rigorous experimental design and statistical analysis, researchers can ensure the generation of consistent, reliable, and trustworthy data. This, in turn, provides a solid foundation for informed decision-making throughout the drug development lifecycle. The presented protocols and workflows serve as a practical guide for establishing a self-validating system of analytical testing, a cornerstone of scientific integrity in the pharmaceutical industry.

References

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ACS Publications. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • CDC Stacks. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • National Institutes of Health. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • EDP Sciences. Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ResearchGate. Statistics for Laboratory Method Comparison Studies. [Link]

  • YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • UNT Digital Library. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Scribd. Statistical Analysis in Method Comparison Studies Part One. [Link]

  • National Institutes of Health. Design, Analysis and Interpretation of Method-Comparison Studies. [Link]

  • Acutecaretesting.org. Statistical analysis in method comparison studies part one. [Link]

  • IQVIA. Cross-Validations in Regulated Bioanalysis. [Link]

  • EBF. Cross and Partial Validation. [Link]

Sources

The Strategic Utility of N-(5-Fluoro-2-iodophenyl)acetamide in the Synthesis of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern kinase inhibitor discovery, the selection of initial building blocks is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, the pharmacological profile of the final compounds. Among the vast arsenal of chemical starting materials, N-(5-Fluoro-2-iodophenyl)acetamide emerges as a particularly strategic scaffold. Its unique trifunctional nature—an acetamide group, a fluorine atom, and an iodine atom—offers medicinal chemists a versatile platform for the construction of both novel and known kinase inhibitors. This guide provides an in-depth comparison of its application in these two contexts, supported by established synthetic methodologies and experimental rationale.

The Inherent Advantages of the this compound Scaffold

The efficacy of this compound as a precursor in kinase inhibitor synthesis stems from the distinct roles of its constituent functional groups:

  • The 2-Iodoaniline Moiety: A Gateway to Complexity. The iodine atom, strategically positioned ortho to the acetamide, is the primary handle for introducing molecular diversity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with a high degree of functional group tolerance. This allows for the facile introduction of various aryl and heteroaryl moieties, which are often crucial for engaging with the kinase active site.[1]

  • The Fluorine Atom: Enhancing Pharmacological Properties. The incorporation of fluorine into drug candidates is a well-established strategy for optimizing their pharmacokinetic and pharmacodynamic properties.[2] The fluorine atom at the 5-position of the phenyl ring can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its electron-withdrawing nature can modulate the pKa of nearby functional groups, potentially improving binding affinity to the target kinase.

  • The Acetamide Group: A Versatile Pharmacophoric Element. The acetamide group can serve multiple purposes. It can act as a hydrogen bond donor or acceptor, crucial for anchoring the inhibitor within the ATP-binding pocket of a kinase. Alternatively, it can be a precursor to other functional groups or be incorporated into a larger heterocyclic system that defines the core of the inhibitor.

Comparative Synthetic Strategies: Novel vs. Known Kinase Inhibitors

The utility of this compound can be best appreciated by comparing its application in the synthesis of a known, well-characterized kinase inhibitor versus its use in a discovery program for novel inhibitors.

Synthesis of a Known Kinase Inhibitor: A Convergent and Validated Approach

For the synthesis of a known kinase inhibitor, the synthetic route is often well-defined. The primary goal is to achieve an efficient and scalable synthesis. Here, this compound serves as a reliable starting material for a key fragment of the target molecule. The reactions are chosen for their high yields and reproducibility.

Hypothetical Example: Synthesis of a Generic Type I Kinase Inhibitor

Let us consider the synthesis of a hypothetical known inhibitor, "Known-Inhibitor-42," which features a 2-(heteroarylamino)phenylacetamide core.

Experimental Protocol: Synthesis of Known-Inhibitor-42

  • Buchwald-Hartwig Amination: this compound (1.0 eq.) is coupled with a pre-selected heteroarylamine (1.1 eq.) using a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like Xantphos (0.1 eq.), and a base such as Cs₂CO₃ (2.0 eq.) in an anhydrous solvent like dioxane. The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, Known-Inhibitor-42.

The workflow for synthesizing a known inhibitor is linear and focused on optimizing a known transformation.

Known_Inhibitor_Synthesis A This compound C Buchwald-Hartwig Coupling A->C B Heteroarylamine B->C D Known-Inhibitor-42 C->D High Yield

Caption: Synthesis of a known kinase inhibitor.

Synthesis of Novel Kinase Inhibitors: A Divergent and Exploratory Approach

In a drug discovery campaign for novel kinase inhibitors, this compound is employed in a more divergent and exploratory manner. The goal is to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Hypothetical Example: Library Synthesis for a Novel Kinase Target

Here, the focus is on leveraging the reactivity of the iodine atom to introduce a wide array of chemical functionalities. This is often achieved through parallel synthesis techniques.

Experimental Protocol: Parallel Synthesis of a Novel Inhibitor Library

  • Suzuki-Miyaura Coupling Array: A series of diverse boronic acids (or esters) are arrayed in a 96-well plate. To each well containing a unique boronic acid (1.2 eq.), a solution of this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like K₂CO₃ (2.0 eq.) in a solvent mixture (e.g., dioxane/water) is added. The plate is sealed and heated to 80-100 °C for 12-24 hours.

  • High-Throughput Purification: After cooling, the reaction mixtures are subjected to high-throughput purification, typically using preparative HPLC-MS, to isolate the desired products.

  • Biological Screening: The purified compounds are then submitted for biological screening to identify hits against the novel kinase target.

This divergent approach allows for the rapid exploration of chemical space around the this compound core.

Novel_Inhibitor_Synthesis cluster_0 Boronic Acid Library cluster_1 Novel Inhibitor Library B1 Boronic Acid 1 C Parallel Suzuki Coupling B1->C B2 Boronic Acid 2 B2->C B3 ... B3->C Bn Boronic Acid n Bn->C A This compound A->C D1 Analog 1 C->D1 D2 Analog 2 C->D2 D3 ... C->D3 Dn Analog n C->Dn

Caption: Synthesis of a novel kinase inhibitor library.

Performance Comparison and Experimental Data Summary

The choice of synthetic strategy directly impacts the objectives of the research. The following table summarizes the key differences:

Parameter Known Inhibitor Synthesis Novel Inhibitor Synthesis
Primary Goal Efficiency, scalability, and reproducibility.Diversity, library generation, and SAR exploration.
Synthetic Approach ConvergentDivergent
Key Reaction Typically a single, well-optimized coupling (e.g., Buchwald-Hartwig).Parallel couplings with a library of reagents (e.g., Suzuki-Miyaura).
Yield Expectation High and optimized.Moderate, with a focus on success rate across the library.
Purification Method Standard column chromatography.High-throughput preparative HPLC-MS.
Outcome A single, pure compound in significant quantity.A library of diverse compounds for screening.

Conclusion

This compound represents a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic placement of an iodo group for cross-coupling, a fluorine atom for property enhancement, and an acetamide moiety for pharmacophoric interactions makes it a powerful tool for medicinal chemists. When synthesizing known inhibitors, it provides a reliable and efficient starting point for convergent syntheses. In the quest for novel inhibitors, its true power is unleashed through divergent, parallel synthesis approaches that enable the rapid exploration of chemical space and the generation of extensive SAR data. The judicious application of this building block, guided by the specific goals of the research program, can significantly accelerate the discovery and development of next-generation kinase inhibitors.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. PubMed. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). No specific source name found. [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]

Sources

Isotopic Labeling of N-(5-Fluoro-2-iodophenyl)acetamide Derivatives: A Comparative Guide for Probing the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies for N-(5-Fluoro-2-iodophenyl)acetamide and its derivatives. These compounds have emerged as a significant class of ligands for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). The strategic incorporation of isotopes into these molecules is paramount for elucidating their biological behavior, quantifying their presence in vivo, and developing novel diagnostic and therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for the study of TSPO.

The Significance of the Translocator Protein (TSPO)

TSPO is an outer mitochondrial membrane protein implicated in a multitude of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation.[1][2][3] Its expression is notably upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammatory conditions associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in various cancers.[4][5][6] Consequently, the development of high-affinity ligands for TSPO is a burgeoning area of research, with isotopically labeled versions being indispensable tools for in vivo imaging and mechanistic studies.

Core Principles of Isotopic Labeling for TSPO Ligands

The choice of isotope is fundamentally dictated by the intended application. For in vivo imaging via Positron Emission Tomography (PET), short-lived positron-emitting radionuclides such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) are the isotopes of choice.[1][2] For mechanistic studies, including target engagement, metabolic fate, and structural analysis, stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are employed in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Radiolabeling for PET Imaging: A Comparative Overview

The N-phenylacetamide scaffold has proven to be a versatile platform for the development of TSPO PET radioligands.[5][7][8] The introduction of a radionuclide allows for the non-invasive visualization and quantification of TSPO expression in living subjects.

Key Performance Indicators for TSPO PET Tracers

The efficacy of a PET tracer is evaluated based on several key parameters:

  • Binding Affinity (Kᵢ or IC₅₀): A lower value indicates a higher affinity for the target, which is crucial for a strong signal-to-noise ratio.[2]

  • Radiochemical Yield (RCY): The efficiency of the radiolabeling reaction, which is a critical factor for routine production.

  • Specific Activity (SA): The amount of radioactivity per mole of the compound, which is important to minimize the pharmacological effects of the injected tracer.

  • In Vivo Stability: The resistance of the tracer to metabolic degradation, which can produce confounding signals.

  • Brain Penetration: The ability of the tracer to cross the blood-brain barrier is essential for imaging neuroinflammation.

Comparative Data of Representative TSPO PET Ligands
RadioligandScaffoldIsotopeKᵢ (nM)Radiochemical Yield (%)Specific Activity (GBq/µmol)Key Characteristics & References
-PK11195Isoquinoline Carboxamide¹¹C~9.3VariableHighFirst-generation ligand, high non-specific binding.[1][4]
[¹¹C]DAA1106Phenoxyarylacetamide¹¹C0.0425-40>37High affinity, but shows interspecies variability.[4][7]
[¹⁸F]FEDAA1106Phenoxyarylacetamide¹⁸F0.32 (monkey)15-25>40¹⁸F-labeled analog of DAA1106.[4]
[¹⁸F]DPA-714Pyrazolopyrimidine Acetamide¹⁸F7.050-60>50Excellent biodistribution and low metabolic breakdown.[4][8]
[¹³¹I]Analog of N-(5-Fluoro-2-phenoxyphenyl)acetamidePhenoxyarylacetamide¹³¹I7.8GoodN/AHigh affinity and selectivity for PBR.[9]
Deuterated [¹⁸F]N-(5-fluoro-2-phenoxyphenyl)acetamide derivativePhenoxyarylacetamide¹⁸F1.90N/AN/ADeuterium substitution to reduce metabolic defluorination.[10]

Experimental Workflow: ¹⁸F-Labeling of an N-Aryl Acetamide Derivative

The following diagram illustrates a typical workflow for the synthesis of an ¹⁸F-labeled TSPO PET tracer.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation precursor Synthesis of Labeling Precursor (e.g., tosyloxy or nitro precursor) purify_precursor Purification and Characterization (HPLC, NMR, MS) precursor->purify_precursor labeling_reaction Nucleophilic Substitution Reaction (Precursor + activated [¹⁸F]F⁻) purify_precursor->labeling_reaction f18_production [¹⁸F]Fluoride Production (Cyclotron) f18_activation Azeotropic Drying & Activation (K₂CO₃, Kryptofix 2.2.2) f18_production->f18_activation f18_activation->labeling_reaction hplc_purification Semi-preparative HPLC Purification labeling_reaction->hplc_purification formulation Formulation in Sterile Saline hplc_purification->formulation qc Quality Control (Radiochemical purity, Specific activity) formulation->qc final_product final_product qc->final_product Ready for Injection

Workflow for the synthesis of an ¹⁸F-labeled PET tracer.
Detailed Protocol: ¹⁸F-Labeling via Nucleophilic Substitution

This protocol is a representative example for the radiolabeling of a phenoxyarylacetamide derivative.

  • Preparation of the Labeling Precursor: Synthesize the corresponding tosylate or nitro-substituted precursor of the target this compound derivative. The choice of leaving group is critical; tosylates are common for aliphatic substitutions, while nitro groups can be used for aromatic substitutions.[11]

  • [¹⁸F]Fluoride Production and Activation:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

    • Perform azeotropic drying of the eluate to remove water, which is crucial for enhancing the nucleophilicity of the fluoride ion.[12]

  • Radiolabeling Reaction:

    • Dissolve the precursor in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the activated [¹⁸F]fluoride solution to the precursor.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).

  • Purification:

    • Quench the reaction and dilute the mixture with the mobile phase for HPLC.

    • Purify the crude reaction mixture using semi-preparative reverse-phase HPLC to isolate the ¹⁸F-labeled product.

  • Formulation and Quality Control:

    • Remove the HPLC solvent from the collected fraction under a stream of nitrogen.

    • Reconstitute the final product in a sterile saline solution for injection.

    • Perform quality control tests to determine radiochemical purity (by radio-HPLC), specific activity, and residual solvent levels.

Stable Isotope Labeling for Mechanistic Insights

While radiolabeling is ideal for in vivo imaging, stable isotopes are invaluable for detailed mechanistic and structural studies.

Applications of Stable Isotope Labeling:
  • NMR Spectroscopy: Incorporation of ¹³C and ¹⁵N allows for multidimensional NMR experiments to determine the three-dimensional structure of the ligand when bound to its target protein.[13] This can provide crucial insights into the binding mode and guide the design of new, more potent ligands.

  • Mass Spectrometry: Stable isotope-labeled compounds serve as ideal internal standards for quantitative mass spectrometry assays.[14] This allows for the precise measurement of ligand concentrations in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies.

Experimental Workflow: ¹³C and ¹⁵N Labeling

The introduction of stable isotopes is typically achieved through chemical synthesis using commercially available labeled starting materials.

G cluster_0 Step 1: Synthesis Planning cluster_1 Step 2: Chemical Synthesis cluster_2 Step 3: Characterization start_material Select ¹³C or ¹⁵N Labeled Starting Material retrosynthesis Design Synthetic Route start_material->retrosynthesis synthesis Multi-step Organic Synthesis retrosynthesis->synthesis purification Purification of Intermediate and Final Products (Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purification->nmr_analysis ms_analysis Mass Spectrometry (Confirm Isotopic Incorporation) nmr_analysis->ms_analysis purity_analysis Purity Assessment (HPLC) ms_analysis->purity_analysis final_product final_product purity_analysis->final_product Ready for Use in Assays

Workflow for the synthesis of a stable isotope-labeled compound.
Detailed Protocol: Synthesis of a ¹³C-Labeled Acetanilide

This protocol provides a general framework for the synthesis of a ¹³C-labeled this compound derivative.

  • Selection of Labeled Starting Material: Choose a commercially available ¹³C-labeled precursor. For labeling the acetamide moiety, [¹³C₂]-acetyl chloride or [¹³C₂]-acetic acid are common choices.

  • Synthesis of the Amine Precursor: Synthesize the 5-fluoro-2-iodoaniline moiety through established organic chemistry methods if not commercially available.

  • Acylation Reaction:

    • Dissolve the 5-fluoro-2-iodoaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Slowly add the ¹³C-labeled acetyl chloride to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction with water or a mild acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure and isotopic incorporation using high-resolution mass spectrometry and NMR spectroscopy (¹H, ¹³C).[15][16]

    • Assess the purity of the final compound using HPLC.

Conclusion and Future Perspectives

The isotopic labeling of this compound derivatives is a powerful strategy for the investigation of the translocator protein. Radiolabeled analogs, particularly those incorporating ¹⁸F, are crucial for the non-invasive imaging of neuroinflammation and cancer, offering significant diagnostic potential. Stable isotope-labeled counterparts are indispensable for detailed mechanistic studies, providing insights into ligand-protein interactions and metabolic fate.

Future research in this area will likely focus on the development of third-generation TSPO ligands that are insensitive to the common genetic polymorphism (rs6971) that affects the binding of many second-generation tracers.[2] Furthermore, the development of more efficient and automated radiolabeling methods will be key to the widespread clinical translation of these promising imaging agents. The continued synergy between synthetic chemistry, radiochemistry, and nuclear medicine will undoubtedly pave the way for novel and improved tools for understanding and combating diseases associated with TSPO dysregulation.

References

  • Crook, H., et al. (2024). A pipeline for comparing and combining TSPO-PET tracers in Alzheimer's disease. Alzheimer's & Dementia. [Link]

  • Crook, H., et al. (2024). Comparing and combining TSPO-PET tracers in tauopathies. medRxiv. [Link]

  • Crook, H., et al. (2024). Comparing and combining TSPO-PET tracers in tauopathies. ResearchGate. [Link]

  • Crook, H., et al. (2024). Comparing and combining TSPO-PET tracers in tauopathies. PubMed. [Link]

  • Dubois, A., et al. (2017). Comparative Evaluation of Three TSPO PET Radiotracers in a LPS-Induced Model of Mild Neuroinflammation in Rats. Semantic Scholar. [Link]

  • Taliani, S., et al. (2021). TSPO Radioligands for Neuroinflammation: An Overview. Molecules. [Link]

  • Oh, Y., et al. (2017). Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases. Nuclear Medicine and Molecular Imaging. [Link]

  • Da Pozzo, E., et al. (2018). Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging. Molecules. [Link]

  • Doorduin, J., et al. (2009). Summary of PBR ligands radiolabelling and animal distribution studies. ResearchGate. [Link]

  • Taliani, S., et al. (2021). TSPO Radioligands for Neuroinflammation: An Overview. MDPI. [Link]

  • Li, Y., et al. (2024). Functional role of translocator protein and its ligands in ocular diseases (Review). Experimental and Therapeutic Medicine. [Link]

  • Zhang, M.-R., et al. (2007). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(131)I]iodo-5-methoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain. Journal of Medicinal Chemistry. [Link]

  • Chefetz, I., et al. (2005). Examination of molecular interaction sites of acetanilides with organic matter surrogates using nuclear magnetic resonance techniques. Environmental Science & Technology. [Link]

  • Al-Ghamdi, M., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules. [Link]

  • Zhang, M.-R., et al. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry. [Link]

  • Wilson, A. A., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PLoS ONE. [Link]

  • Preshlock, S., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. [Link]

  • Preshlock, S., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Mossine, A. V., et al. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. [Link]

  • Calvo-Rodriguez, M., et al. (2024). A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model. Theranostics. [Link]

  • Wang, Y., et al. (2024). Simplified radiolabeling process toward rapid photoredox-catalyzed aryl 18F-fluorination and PET tracer development. ResearchGate. [Link]

  • Carter, R. E., et al. (1967). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. ResearchGate. [Link]

  • Connolly, D. (2018). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons. [Link]

  • Isotopic labelling experiment. ResearchGate. [Link]

  • NMR of Acetanilide. Homepage Klaus. [Link]

  • Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. MDPI. [Link]

  • Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lemaire, C., et al. (2004). Design and synthesis of a new [18F]fluoropyridine-based haloacetamide reagent for the labeling of oligonucleotides. Bioconjugate Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-(5-Fluoro-2-iodophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of N-(5-Fluoro-2-iodophenyl)acetamide

This compound is a halogenated organic compound. The presence of fluorine and iodine atoms significantly influences its reactivity and toxicity. Analogous compounds, such as N-(2-Fluorophenyl)acetamide and N-(4-fluorophenyl)acetamide, are classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation (Category 2) [2][3]

  • Serious Eye Irritation (Category 2) [2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [2][3]

Therefore, it is prudent to handle this compound with the assumption that it poses similar risks.

Table 1: Inferred Hazard Profile of this compound

Hazard Classification (Inferred)GHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

During combustion, halogenated organic compounds can release toxic and corrosive gases such as hydrogen fluoride, hydrogen iodide, and nitrogen oxides.

The Cardinal Rule: Segregation of Halogenated Waste

The fundamental principle for the disposal of this compound is its strict segregation as halogenated organic waste . Co-mingling of halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures and may violate regulatory requirements[4].

The rationale for this segregation is twofold:

  • Treatment Methods: Halogenated wastes often require specific treatment methods, such as high-temperature incineration with scrubbers, to neutralize the acidic gases produced during combustion.

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, have specific guidelines for the management of halogenated organic compounds[5][6].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound from the laboratory bench to its final collection point.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.

Step 2: Waste Collection
  • Solid Waste:

    • Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, robust, and sealable container.

    • The container should be clearly labeled as "HALOGENATED ORGANIC SOLID WASTE ".

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution must be treated as halogenated waste.

    • Collect this waste in a designated, leak-proof, and sealable container, typically a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy.

    • The container must be labeled as "HALOGENATED ORGANIC LIQUID WASTE ".

    • Crucially, do not mix halogenated waste with aqueous waste or non-halogenated organic solvents.

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste. The label must include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ".

  • An accurate list of all other components in the container, including solvents and their approximate percentages.

  • The primary hazards (e.g., "Irritant").

  • The date the waste was first added to the container.

  • Your name and laboratory contact information.

Step 4: Storage of Waste
  • Store waste containers in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is well-ventilated, such as in a fume hood or a ventilated cabinet.

  • Keep containers tightly sealed when not in use to prevent the release of vapors[7].

  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.

Step 5: Arranging for Disposal
  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not allow hazardous waste to accumulate in the laboratory. Arrange for regular pickups.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating the consequences.

Spill Response:
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials into the designated halogenated solid waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Minor Spill (Liquid):

    • Alert others and control the source of the leak if it is safe to do so.

    • Contain the spill using absorbent pads or other inert material.

    • Place the used absorbent materials into the halogenated solid waste container.

    • Decontaminate the area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[8][9].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][9].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[8][9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[8].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in Organic Solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid labeling Ensure Proper Labeling: - Full Chemical Name - 'Hazardous Waste' - Hazards, Date, Contact Info collect_solid->labeling collect_liquid->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research's impact is one of scientific advancement, not environmental contamination.

References

  • PubChem. N-(2-Fluorophenyl)acetamide. [Link]

  • PubChem. N-(4-fluorophenyl)acetamide. [Link]

  • Aaron Chemistry GmbH. (2024). Safety Data Sheet: 2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Link]

  • U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • Zhang, M. R., Maeda, J., Ogawa, M., Noguchi, J., Ito, T., Yoshida, Y., Okauchi, T., Obayashi, S., Suhara, T., & Suzuki, K. (2007). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(131)I]iodo-5-me thoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain. Journal of medicinal chemistry, 50(4), 848–855. [Link]

  • PubChem. Fluoroacetamide. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

A Researcher's Guide to the Safe Handling of N-(5-Fluoro-2-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for N-(5-Fluoro-2-iodophenyl)acetamide, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure a comprehensive safety framework.

Hazard Analysis: Understanding the Risks

Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes may cause serious irritation or damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory irritation.[1][2][3][5]

  • Harmful if Swallowed: Ingestion may be harmful to the body.[1][5]

  • Potential for Carcinogenicity: Some related acetamide compounds are suspected of causing cancer.

During thermal decomposition, hazardous byproducts such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be generated.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to mitigate exposure risks.[6]

Core PPE Requirements
PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene GlovesProvides good resistance against solvents, acids, and bases. The thickness of the glove material is a key factor in chemical resistance.[7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
Eye Protection Chemical Splash GogglesGoggles that seal to the face are essential to protect against splashes, dust, and powders. Standard safety glasses do not offer adequate protection from chemical splashes.[9]
Body Protection Chemical-Resistant Lab CoatA lab coat or apron will provide a barrier against accidental spills and contamination of personal clothing.[7]
Respiratory Protection NIOSH-Approved RespiratorRecommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[10]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

operational_workflow cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receipt Receiving storage Store in a cool, dry, well-ventilated area receipt->storage Inspect container prep Don appropriate PPE storage->prep fume_hood Work in a certified chemical fume hood prep->fume_hood experiment Perform experimental procedures fume_hood->experiment waste_collection Collect waste in a labeled, sealed container experiment->waste_collection disposal Dispose of as hazardous waste via licensed carrier waste_collection->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

  • Preparation and Handling:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[11][12]

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Don the appropriate PPE as outlined in the table above.[13]

  • During Experimentation:

    • Avoid the formation of dust and aerosols.[8]

    • Do not eat, drink, or smoke in the laboratory.[1][14]

    • Wash hands thoroughly after handling the compound.[5][8][14]

Emergency Procedures: Plan for the Unexpected

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][12][14][15]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8][12][14]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][11][14]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[11][14][15]
Spill Response
  • Evacuate personnel from the immediate area.[8]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[5]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][8]

  • Do not let the product enter drains.[8]

Disposal Plan: Responsible Waste Management

All waste containing this compound should be treated as hazardous waste.

disposal_plan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated labware, gloves, etc.) container Labeled, sealed, and chemically compatible waste container solid_waste->container liquid_waste Liquid Waste (Solutions containing the compound) liquid_waste->container licensed_carrier Licensed Hazardous Waste Carrier container->licensed_carrier incineration Authorized Incinerator licensed_carrier->incineration

Caption: A compliant disposal pathway for this compound waste.

  • Waste Classification: This material should be disposed of as hazardous waste.[1]

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[1]

  • Disposal Method: Dispose of the waste through a licensed waste disposal company.[1][5] Ensure compliance with all local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Lab Safety Equipment & PPE - ChemTalk. (n.d.). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Fluoro-2-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Fluoro-2-iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.